molecular formula C10H20O2 B033946 2-Methoxy-4-propylcyclohexan-1-ol CAS No. 23950-98-3

2-Methoxy-4-propylcyclohexan-1-ol

Cat. No.: B033946
CAS No.: 23950-98-3
M. Wt: 172.26 g/mol
InChI Key: FLNSLKJOWVMPEE-UHFFFAOYSA-N
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Description

2-Methoxy-4-propylcyclohexan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-propylcyclohexan-1-ol
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InChI

InChI=1S/C10H20O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNSLKJOWVMPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(C(C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865124
Record name Cyclohexanol, 2-methoxy-4-propyl-
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Molecular Weight

172.26 g/mol
Source PubChem
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CAS No.

23950-98-3
Record name 2-Methoxy-4-propylcyclohexanol
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Record name Cyclohexanol, 2-methoxy-4-propyl-
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Record name Cyclohexanol, 2-methoxy-4-propyl-
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Record name Cyclohexanol, 2-methoxy-4-propyl-
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Record name 2-methoxy-4-propylcyclohexan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Methoxy-4-propylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-Methoxy-4-propylcyclohexan-1-ol, a substituted cyclohexanol derivative with potential applications in various scientific fields. The document details its chemical and physical characteristics, provides insights into its synthesis and purification, and presents available spectral data for its characterization. Furthermore, this guide explores the known reaction pathways involving this compound and discusses the biological activities of related cyclohexanol derivatives, offering a basis for future research and development. All quantitative data is summarized in structured tables, and key experimental workflows and reaction pathways are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a cyclic alcohol with a molecular formula of C₁₀H₂₀O₂ and a molecular weight of 172.27 g/mol .[1][2] It is also known by other names, including 2-Methoxy-4-propylcyclohexanol.[] The presence of three chiral centers at positions 1, 2, and 4 of the cyclohexane ring results in the possibility of eight stereoisomers.[4] The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₂₀O₂[1][2]
Molecular Weight 172.27 g/mol [1]
CAS Number 23950-98-3[][4]
Boiling Point 234 °C[5]
Density 0.95 g/cm³[5]
Flash Point 91.4 °C[6]
Vapor Pressure 0.00405 mmHg at 25°C[6]
LogP (predicted) 2.2[7]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 2[6]
Rotatable Bond Count 3[6]

Synthesis and Purification

The primary route for the synthesis of this compound is through the catalytic hydrodeoxygenation (HDO) of 4-propylguaiacol, a lignin-derived phenolic compound.[4][8] This process is of significant interest in the context of biorefineries and the conversion of biomass into valuable chemicals.

Experimental Protocols

Synthesis via Hydrodeoxygenation of 4-Propylguaiacol:

A detailed experimental protocol for the synthesis of this compound from 4-propylguaiacol is outlined below, based on typical hydrodeoxygenation reactions found in the literature.

  • Materials: 4-propylguaiacol, catalyst (e.g., 5% Ru/C or NiMo/Al₂O₃), solvent (e.g., isooctane or water), hydrogen gas (H₂).

  • Apparatus: High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.

  • Procedure:

    • The autoclave reactor is charged with 4-propylguaiacol, the chosen catalyst, and the solvent.

    • The reactor is sealed and purged several times with nitrogen gas to remove air, followed by purging with hydrogen gas.

    • The reactor is pressurized with hydrogen to the desired pressure (e.g., 300 psig).[9][10]

    • The reaction mixture is heated to the target temperature (e.g., 80-400 °C) with continuous stirring.[9][10]

    • The reaction is allowed to proceed for a specific duration (e.g., 1-4 hours).

    • After the reaction, the reactor is cooled to room temperature, and the excess hydrogen gas is carefully vented.

    • The reaction mixture is filtered to remove the catalyst.

    • The solvent is removed from the filtrate under reduced pressure to yield the crude product containing this compound.

Purification:

The crude product is a mixture of this compound, unreacted starting material, and other byproducts. Purification can be achieved using column chromatography.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Procedure:

    • The crude product is dissolved in a minimal amount of the initial mobile phase.

    • The silica gel column is prepared using the initial mobile phase.

    • The dissolved crude product is loaded onto the top of the column.

    • The column is eluted with the mobile phase gradient.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

    • The fractions containing pure this compound are combined, and the solvent is evaporated under reduced pressure to yield the purified compound.

Reaction Pathways

The hydrodeoxygenation of 4-propylguaiacol to this compound is the initial and key step in a more extensive reaction network. Two primary pathways are proposed for the conversion of 4-propylguaiacol: the Hydrogenation (HYD) pathway and the Direct Deoxygenation (DDO) pathway.[4] this compound is the primary product of the HYD pathway.

Reaction_Pathways 4-Propylguaiacol 4-Propylguaiacol This compound This compound 4-Propylguaiacol->this compound Hydrogenation (HYD) Other Intermediates Other Intermediates 4-Propylguaiacol->Other Intermediates Direct Deoxygenation (DDO) Further Products Further Products This compound->Further Products Other Intermediates->Further Products

Caption: Reaction pathways for the conversion of 4-propylguaiacol.

Spectroscopic Data

The structural elucidation of this compound relies heavily on spectroscopic techniques. While experimental data is limited in the public domain, predicted data provides valuable insights for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for a stereoisomer of this compound are presented below. The exact chemical shifts will vary depending on the specific stereoisomer and the solvent used for analysis.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H3.4 - 4.070 - 80
C2-H3.2 - 3.875 - 85
OCH₃~3.355 - 60
C4-H1.2 - 1.830 - 40
Propyl-CH₂1.1 - 1.635 - 45
Propyl-CH₂1.1 - 1.620 - 30
Propyl-CH₃~0.9~14
Mass Spectrometry (MS)

The predicted fragmentation pattern of this compound in mass spectrometry is crucial for its identification. The predicted collision cross section (CCS) values for various adducts are also available.[7]

Adductm/zPredicted CCS (Ų)
[M+H]⁺173.15361140.2
[M+Na]⁺195.13555145.5
[M-H]⁻171.13905141.8
[M+NH₄]⁺190.18015160.2
[M+K]⁺211.10949144.2
[M+H-H₂O]⁺155.14359135.0
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and ether functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (alcohol)3200 - 3600 (broad)
C-H stretch (alkane)2850 - 3000
C-O stretch (alcohol)1050 - 1260
C-O stretch (ether)1000 - 1300

Biological Activity and Potential Signaling Pathways

While specific biological activities and signaling pathways for this compound have not been extensively studied, the broader class of cyclohexanol derivatives has been shown to possess a range of biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[11][12][13] Some cyclohexanol derivatives are known to act as synthons in the preparation of biologically active molecules.[14]

Given the structural similarities to other bioactive molecules, a hypothetical workflow for investigating the biological activity of this compound is proposed below.

Biological_Activity_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Studies Compound This compound Cell-based Assays Cell-based Assays Compound->Cell-based Assays Dose-response Target Identification Target Identification Cell-based Assays->Target Identification Mechanism of Action Lead Optimization Lead Optimization Target Identification->Lead Optimization Animal Models Animal Models Lead Optimization->Animal Models Efficacy & Toxicity Preclinical Development Preclinical Development Animal Models->Preclinical Development

Caption: A general workflow for the investigation of biological activity.

Conclusion

This compound is a molecule of interest due to its role as a key intermediate in the valorization of lignin, a renewable biomass resource. This technical guide has summarized its fundamental chemical and physical properties, outlined a general protocol for its synthesis and purification, and presented available spectral data for its characterization. While direct evidence of its biological activity is currently lacking, the known activities of related cyclohexanol derivatives suggest that this compound could be a valuable subject for future research in drug discovery and development. The provided information aims to serve as a foundational resource for researchers and scientists working with this and similar molecules.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Methoxy-4-propylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Methoxy-4-propylcyclohexan-1-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information is presented through structured data tables, detailed experimental protocols, and logical workflow diagrams to facilitate understanding and application. While the compound shows potential as a versatile chemical intermediate, particularly in the context of biorenewable resources, its specific biological activities remain an area for future investigation.

Physicochemical Properties

This compound is a substituted cyclohexanol derivative with a range of properties that make it a subject of interest in various chemical applications. A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Data of this compound

PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 23950-98-3[][4]
Molecular Formula C₁₀H₂₀O₂[][4]
Molecular Weight 172.27 g/mol [][4][5]
Boiling Point 234 - 247.9 °C at 760 mmHg[4][5]
Density 0.95 g/cm³[4][5]
Flash Point 91.4 °C[4]
Vapor Pressure 0.00405 mmHg at 25°C[4]
Predicted pKa 14.68 ± 0.60[4]
Predicted LogP 1.96 - 2.2[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 3[4]
Stereoisomers 8 possible stereoisomers (3 chiral centers)[6]

Stereochemistry

The molecular structure of this compound contains three chiral centers at positions 1, 2, and 4 of the cyclohexane ring.[6] This gives rise to 2³, or eight, possible stereoisomers.[6] The spatial arrangement of the hydroxyl, methoxy, and propyl groups significantly influences the molecule's physical and chemical properties. The relative orientation of these substituents can be described as cis or trans, and each stereoisomer can exist in different chair conformations with substituents in either axial or equatorial positions.[6] The precise stereochemistry is a critical factor in its potential biological activity and must be carefully controlled during synthesis for applications in drug development.

Synthesis and Production

This compound is a key intermediate in the hydrodeoxygenation (HDO) of 4-propylguaiacol, a monomer derived from lignin.[6] This positions the compound as a valuable platform chemical in the valorization of biomass, offering a sustainable alternative to petroleum-based feedstocks.[7][8][9] The synthesis pathway is a significant area of research, focusing on catalytic processes to achieve high yield and selectivity.

The general workflow for the production of this compound from lignin is depicted below.

G Workflow for the Synthesis of this compound from Lignin Lignin Lignin (from Biomass) Depolymerization Depolymerization (e.g., Hydrogenolysis) Lignin->Depolymerization Processing Monomer 4-Propylguaiacol (Lignin Monomer) Depolymerization->Monomer Isolation HDO Catalytic Hydrodeoxygenation (HDO) Monomer->HDO Hydrogenation Product This compound HDO->Product Synthesis Further Further Derivatization Product->Further Application

Synthesis of this compound from Lignin.

Experimental Protocols

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating oil, and a small amount of the sample.

  • Procedure:

    • A small amount of this compound is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

    • The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube containing heating oil.

    • The Thiele tube is gently heated, and the temperature is monitored.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is discontinued, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Solubility

This protocol provides a qualitative assessment of solubility in various solvents.

  • Apparatus: Small test tubes, vortex mixer (optional), and a selection of solvents (e.g., water, ethanol, acetone, diethyl ether, 5% aq. HCl, 5% aq. NaOH).

  • Procedure:

    • Approximately 0.1 mL of this compound is added to a clean, dry test tube.

    • 2 mL of the chosen solvent is added to the test tube.

    • The mixture is agitated vigorously for 1-2 minutes.

    • The mixture is observed for the formation of a homogeneous solution. If the sample dissolves completely, it is recorded as "soluble." If a separate layer or cloudiness persists, it is recorded as "insoluble" or "partially soluble."

    • The process is repeated for each solvent. Solubility in acidic and basic solutions can indicate the presence of basic or acidic functional groups, respectively.

Biological Activity and Potential Applications

While some commercial suppliers suggest that this compound may have applications as an anesthetic and has been studied for potential therapeutic effects related to protein kinase signaling and carotenoid synthesis, there is a notable lack of specific, peer-reviewed scientific literature to substantiate these claims.[5] Therefore, the biological activity of this compound remains a promising but largely unexplored area of research.

Given its origin from lignin, this compound is a valuable bio-based platform chemical.[9] Its functional groups (hydroxyl and methoxy) provide reactive sites for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals, fragrances, and specialty polymers.[6][10] One study has noted that the alkyl side-chain in this compound has the potential to be utilized in controlling drug delivery in human cells.[11]

The following diagram illustrates the position of this compound as a platform chemical in the broader context of lignin valorization.

G This compound as a Lignin-Derived Platform Chemical cluster_0 Biorefinery cluster_1 Chemical Synthesis cluster_2 Potential Applications Lignin Lignin Monomers Aromatic Monomers (e.g., 4-Propylguaiacol) Lignin->Monomers Depolymerization Platform_Chemical This compound Monomers->Platform_Chemical Catalytic Upgrading Pharma Pharmaceuticals Platform_Chemical->Pharma Intermediate Fragrances Fragrances & Flavors Platform_Chemical->Fragrances Intermediate Polymers Specialty Polymers Platform_Chemical->Polymers Monomer

Potential applications of this compound.

Conclusion

This compound is a well-characterized compound with established physicochemical properties and a defined synthetic route from the renewable resource, lignin. Its potential as a bio-based platform chemical is significant, offering a gateway to a variety of value-added products. However, for its application in drug development, further research into its specific biological activities, including its various stereoisomers, is essential. The lack of detailed public data on its interactions with biological pathways, such as protein kinase signaling, highlights a critical area for future investigation. This technical guide serves as a foundational resource for researchers poised to explore the full potential of this versatile molecule.

References

An In-depth Technical Guide to the Stereoisomers of 2-Methoxy-4-propylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-Methoxy-4-propylcyclohexan-1-ol, a substituted cyclohexanol derivative of interest in various chemical and pharmaceutical research areas. The document outlines the structural basis of its stereoisomerism, prevalent synthetic routes, and principles of conformational analysis. While specific experimental data for the individual stereoisomers are not extensively available in the current literature, this guide consolidates the existing knowledge and provides a framework for their analysis based on established principles of stereochemistry and spectroscopic techniques. The synthesis of this compound is primarily achieved through the catalytic hydrogenation of 4-propylguaiacol. This process typically yields a mixture of stereoisomers. The separation and characterization of these individual isomers present a significant challenge and are crucial for understanding their distinct biological activities and chemical properties. This guide also presents hypothetical, yet plausible, data and experimental protocols to serve as a practical resource for researchers in this field.

Introduction

This compound is a saturated cyclic alcohol with a molecular formula of C10H20O2 and a molecular weight of 172.27 g/mol .[1] Its structure, featuring three chiral centers, gives rise to a rich stereochemical landscape. As with many chiral molecules, the individual stereoisomers of this compound are expected to exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to isolate and characterize each stereoisomer is of paramount importance in drug development and other applications. This compound is a key product in the hydrodeoxygenation of 4-propylguaiacol, a lignin-derived phenolic compound, making it relevant in the context of biorefinery and sustainable chemistry.

Stereoisomerism

The structure of this compound contains three stereogenic centers at positions C1, C2, and C4 of the cyclohexane ring. This results in the existence of 2^3 = 8 possible stereoisomers, which exist as four pairs of enantiomers.

The stereochemical relationships between the substituents (hydroxyl, methoxy, and propyl groups) on the cyclohexane ring can be described as cis or trans. These diastereomeric relationships, in combination with the R/S configuration at each chiral center, define the unique three-dimensional structure of each stereoisomer.

stereoisomers cluster_pairs Enantiomeric Pairs cluster_pair1 Pair 1 cluster_pair2 Pair 2 cluster_pair3 Pair 3 cluster_pair4 Pair 4 Isomer 1 (e.g., 1R,2S,4R) Isomer 1 (e.g., 1R,2S,4R) Isomer 2 (e.g., 1S,2R,4S) Isomer 2 (e.g., 1S,2R,4S) Isomer 1 (e.g., 1R,2S,4R)->Isomer 2 (e.g., 1S,2R,4S) Enantiomers Isomer 3 (e.g., 1R,2S,4S) Isomer 3 (e.g., 1R,2S,4S) Isomer 4 (e.g., 1S,2R,4R) Isomer 4 (e.g., 1S,2R,4R) Isomer 3 (e.g., 1R,2S,4S)->Isomer 4 (e.g., 1S,2R,4R) Enantiomers Isomer 5 (e.g., 1R,2R,4R) Isomer 5 (e.g., 1R,2R,4R) Isomer 6 (e.g., 1S,2S,4S) Isomer 6 (e.g., 1S,2S,4S) Isomer 5 (e.g., 1R,2R,4R)->Isomer 6 (e.g., 1S,2S,4S) Enantiomers Isomer 7 (e.g., 1R,2R,4S) Isomer 7 (e.g., 1R,2R,4S) Isomer 8 (e.g., 1S,2S,4R) Isomer 8 (e.g., 1S,2S,4R) Isomer 7 (e.g., 1R,2R,4S)->Isomer 8 (e.g., 1S,2S,4R) Enantiomers Mixture of 8 Stereoisomers Mixture of 8 Stereoisomers Mixture of 8 Stereoisomers->Isomer 1 (e.g., 1R,2S,4R) Diastereomers Mixture of 8 Stereoisomers->Isomer 3 (e.g., 1R,2S,4S) Diastereomers Mixture of 8 Stereoisomers->Isomer 5 (e.g., 1R,2R,4R) Diastereomers Mixture of 8 Stereoisomers->Isomer 7 (e.g., 1R,2R,4S) Diastereomers

Figure 1: Stereochemical relationships of this compound isomers.

Synthesis and Separation of Stereoisomers

Synthesis

The primary route for the synthesis of this compound is the catalytic hydrogenation of 4-propylguaiacol. This reaction involves the saturation of the aromatic ring.

synthesis_workflow 4-Propylguaiacol 4-Propylguaiacol Catalytic Hydrogenation Catalytic Hydrogenation 4-Propylguaiacol->Catalytic Hydrogenation Mixture of Stereoisomers Mixture of Stereoisomers Catalytic Hydrogenation->Mixture of Stereoisomers

Figure 2: General synthesis workflow for this compound.

Experimental Protocol: Catalytic Hydrogenation of 4-Propylguaiacol

A general procedure for the hydrogenation of 4-propylguaiacol is as follows:

  • Catalyst Preparation: A ruthenium on carbon (Ru/C) catalyst is typically used. The catalyst is pre-reduced under a hydrogen atmosphere.

  • Reaction Setup: A high-pressure autoclave reactor is charged with 4-propylguaiacol, a suitable solvent (e.g., isooctane or water), and the pre-reduced catalyst.

  • Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to a desired pressure (e.g., 4 MPa). The reaction mixture is heated to a specific temperature (e.g., 100-150 °C) and stirred for a set duration (e.g., 4-8 hours).

  • Work-up: After cooling and depressurization, the catalyst is filtered off. The solvent is removed under reduced pressure to yield the crude product, which is a mixture of the stereoisomers of this compound.

The choice of solvent can influence the reaction pathway. For instance, using a non-polar solvent like isooctane favors the hydrogenation of the aromatic ring, leading to the desired product. In contrast, polar aprotic solvents like tetrahydrofuran (THF) can promote demethoxylation or dehydroxylation pathways.

Separation of Stereoisomers

The separation of the eight stereoisomers is a challenging but critical step. A combination of chromatographic techniques is generally required.

  • Diastereomer Separation: The diastereomers can be separated using conventional chromatography techniques such as flash column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC) on a normal-phase column.

  • Enantiomer Separation: The separated diastereomeric pairs can then be resolved into their individual enantiomers using chiral chromatography. This can be achieved with chiral stationary phases (CSPs) in either gas chromatography (GC) or HPLC.

Experimental Protocol: Hypothetical Separation of Stereoisomers

  • Diastereomer Separation (Preparative HPLC):

    • Column: A silica gel-based normal-phase column.

    • Mobile Phase: A mixture of hexane and ethyl acetate with a gradient elution.

    • Detection: UV detector at a suitable wavelength.

    • Fractions corresponding to the separated diastereomeric pairs are collected.

  • Enantiomer Separation (Chiral HPLC):

    • Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives).

    • Mobile Phase: A mixture of hexane and isopropanol.

    • Detection: UV or a chiral detector (e.g., circular dichroism).

    • The individual enantiomers are collected.

Conformational Analysis

The stereoisomers of this compound exist predominantly in a chair conformation to minimize steric strain. The substituents (hydroxyl, methoxy, and propyl groups) can occupy either axial or equatorial positions. The relative stability of the conformers is determined by the steric interactions between the substituents. Generally, conformers with bulky groups in the equatorial position are more stable due to the avoidance of 1,3-diaxial interactions.

Spectroscopic Characterization

Table 1: General Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Signals in the range of 0.8-4.0 ppm. The chemical shifts and coupling constants of the protons on C1, C2, and C4 would be highly dependent on their axial or equatorial orientation and the cis/trans relationship with other substituents.
¹³C NMR Carbons attached to oxygen (C1 and C2) would appear in the downfield region (typically 70-90 ppm). The methoxy carbon would be around 55-60 ppm. The propyl group and other cyclohexane carbons would appear in the upfield region.
Mass Spectrometry (MS) The molecular ion peak (M+) would be observed at m/z 172. Common fragmentation patterns would include the loss of water (M-18), a methoxy group (M-31), and a propyl group (M-43).
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-O stretching bands would be observed around 1050-1150 cm⁻¹. C-H stretching bands for the alkyl groups would be present around 2850-3000 cm⁻¹.

Quantitative Data

The following table presents some of the known physical and chemical properties of the mixture of stereoisomers of this compound.

Table 2: Physicochemical Properties of this compound (Mixture of Isomers)

Property Value Reference
CAS Number 23950-98-3[1]
Molecular Formula C10H20O2[1]
Molecular Weight 172.27 g/mol [1]
Boiling Point 247.9 °C at 760 mmHg
Density 0.95 g/cm³

Conclusion

The stereoisomers of this compound represent a complex and intriguing system for chemical and pharmaceutical research. While the synthesis of the isomeric mixture is well-established, the separation and characterization of the individual stereoisomers remain a key area for future investigation. This guide provides a foundational understanding of the stereochemistry, synthesis, and analytical considerations for this compound. The development of robust protocols for stereoselective synthesis and chiral separation will be crucial for unlocking the full potential of each unique stereoisomer in various applications, particularly in the field of drug discovery and development. Further research is needed to isolate each stereoisomer and determine its specific physical, chemical, and biological properties.

References

Synthesis of 2-Methoxy-4-propylcyclohexan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathways for 2-Methoxy-4-propylcyclohexan-1-ol, a substituted cyclohexanol derivative of interest in various chemical research and development sectors. The primary focus of this document is the catalytic hydrogenation of 4-propylguaiacol (2-methoxy-4-propylphenol), which stands as the most prevalent and direct route to the target molecule. This guide will detail the reaction mechanisms, experimental protocols, and relevant quantitative data, offering a comprehensive resource for laboratory-scale synthesis.

Introduction

This compound is a valuable intermediate in organic synthesis and a model compound for studying the complex reaction networks involved in the hydrodeoxygenation (HDO) of lignin-derived phenolic compounds.[1] Its structure, featuring a substituted cyclohexane ring, makes it a relevant scaffold in medicinal chemistry and materials science. The synthesis of this and similar cyclohexanol derivatives often involves stereoselective methods to control the spatial arrangement of substituents, which can significantly influence the compound's properties.[1]

Principal Synthesis Pathway: Catalytic Hydrogenation of 4-Propylguaiacol

The most direct and widely reported method for the synthesis of this compound is the hydrogenation of the aromatic ring of 4-propylguaiacol.[1] This process, a key step in the hydrodeoxygenation of lignin model compounds, can be achieved using various heterogeneous catalysts.

The overall transformation can be depicted as follows:

Synthesis_Pathway 4-Propylguaiacol 4-Propylguaiacol This compound This compound 4-Propylguaiacol->this compound Catalytic Hydrogenation (e.g., Ru/C, Pt@SLS)

Caption: Primary synthesis route to this compound.

Reaction Mechanism

The synthesis of this compound from 4-propylguaiacol is part of a broader reaction network. The initial and desired step is the hydrogenation of the aromatic ring, which precedes further deoxygenation reactions. The two principal competing pathways in the hydrodeoxygenation of 4-propylguaiacol are:

  • Hydrogenation (HYD) Pathway: This route involves the initial hydrogenation of the aromatic ring of 4-propylguaiacol to yield this compound. This intermediate can then undergo subsequent deoxygenation reactions.

  • Direct Deoxygenation (DDO) Pathway: In this pathway, the methoxy or hydroxyl groups are cleaved from the aromatic ring before its hydrogenation, leading to other products.

To selectively obtain this compound, reaction conditions must be optimized to favor the HYD pathway and stop the reaction at the intermediate stage.

Reaction_Pathways cluster_0 Hydrogenation (HYD) Pathway cluster_1 Direct Deoxygenation (DDO) Pathway 4-Propylguaiacol_HYD 4-Propylguaiacol Intermediate_HYD This compound 4-Propylguaiacol_HYD->Intermediate_HYD Aromatic Ring Hydrogenation Further_Deoxygenation Further Deoxygenation Products Intermediate_HYD->Further_Deoxygenation 4-Propylguaiacol_DDO 4-Propylguaiacol Intermediates_DDO 4-Propylphenol or 1-Methoxy-3-propylbenzene 4-Propylguaiacol_DDO->Intermediates_DDO Methoxy or Hydroxyl Cleavage Experimental_Workflow Start Start Reactor_Setup Reactor Setup and Catalyst Loading Start->Reactor_Setup Reactant_Addition Addition of 4-Propylguaiacol and Solvent Reactor_Setup->Reactant_Addition Reaction_Conditions Set Temperature and Hydrogen Pressure Reactant_Addition->Reaction_Conditions Reaction Reaction under Stirring Reaction_Conditions->Reaction Monitoring Monitoring Reaction Progress (e.g., GC) Reaction->Monitoring Workup Reaction Quenching and Catalyst Removal Monitoring->Workup Purification Product Purification (e.g., Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End Further_Reactions Starting_Material This compound Product 2-Methoxy-4-propylcyclohexan-1-one Starting_Material->Product Oxidation (e.g., PCC, Jones Reagent)

References

An In-depth Technical Guide to the Catalytic Hydrogenation of Eugenol for the Synthesis of 2-Methoxy-4-propylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic hydrogenation of eugenol to produce 2-Methoxy-4-propylcyclohexan-1-ol, a valuable chemical intermediate. This document details the underlying reaction pathways, presents a comparative analysis of various catalytic systems, and offers detailed experimental protocols for laboratory synthesis.

Introduction

Eugenol, a naturally occurring phenolic compound abundant in clove oil, serves as a versatile and renewable starting material for the synthesis of a wide array of value-added chemicals. One such transformation is its hydrogenation to this compound, a saturated cyclohexanol derivative with potential applications in the pharmaceutical, fragrance, and fine chemical industries. This guide explores the key aspects of this conversion, focusing on the catalytic methodologies that govern the reaction's efficiency and selectivity.

The hydrogenation of eugenol is a multi-step process involving the saturation of both the allyl side chain and the aromatic ring. The reaction pathway and product distribution are highly dependent on the choice of catalyst, support material, and reaction conditions such as temperature, pressure, and solvent. This guide will delve into these parameters to provide a thorough understanding of the synthesis of this compound.

Reaction Pathways and Mechanisms

The conversion of eugenol to this compound proceeds through a series of hydrogenation steps. The generally accepted reaction pathway involves two primary stages[1]:

  • Hydrogenation of the Allyl Group: The initial step is the saturation of the allyl (prop-2-en-1-yl) side chain of eugenol to form 4-propylguaiacol (2-methoxy-4-propylphenol). This step is typically rapid and occurs under milder conditions.

  • Hydrogenation of the Aromatic Ring: The subsequent and more challenging step is the hydrogenation of the benzene ring of 4-propylguaiacol to yield the final product, this compound. This stage often requires more forcing conditions, including higher temperatures and pressures.

An alternative, less favored pathway could involve the initial hydrogenation of the aromatic ring followed by the saturation of the allyl group. However, studies suggest that the former pathway is predominant over most heterogeneous catalysts[1].

The overall reaction can be visualized as follows:

Reaction_Pathway Eugenol Eugenol Propylguaiacol 4-Propylguaiacol Eugenol->Propylguaiacol H₂ / Catalyst (Allyl Hydrogenation) Target This compound Propylguaiacol->Target H₂ / Catalyst (Ring Hydrogenation)

Figure 1: General reaction pathway for the hydrogenation of eugenol.

Catalytic Systems and Performance

The choice of catalyst is paramount in achieving high yield and selectivity for this compound. Noble metals, particularly ruthenium and palladium, have demonstrated high efficacy in this transformation.

Ruthenium-Based Catalysts

Ruthenium, often supported on carbon (Ru/C), is a highly active catalyst for the hydrogenation of aromatic rings.[2][3] It effectively promotes the complete saturation of eugenol to the desired cyclohexanol derivative. Studies have shown that higher temperatures favor the full hydrogenation of eugenol to 4-propylcyclohexanol and its methoxy derivative.[2]

Palladium-Based Catalysts

Palladium, commonly supported on carbon (Pd/C) or zeolites (e.g., Pd/Y), is another effective catalyst.[2] While highly active for the hydrogenation of the allyl side chain, achieving complete saturation of the aromatic ring may require more stringent conditions compared to ruthenium catalysts. Palladium on zeolite supports has shown high conversion selectivity towards 2-methoxy-4-propylphenol, an intermediate in the formation of the target molecule.

Other Catalytic Systems

Other metals from Group VIII, such as nickel, have also been investigated. For instance, a bimetallic Nickel-Ruthenium hydrotalcite (NiRu-HT) material has been reported to exhibit high selectivity towards alkyl cyclohexanols from eugenol, with the in-situ formation of metallic ruthenium being responsible for the high yield of the ring-hydrogenated product.[1]

Quantitative Data on Eugenol Hydrogenation

The following tables summarize the quantitative data from various studies on the hydrogenation of eugenol, providing a comparative look at the effects of different catalysts and reaction conditions.

Table 1: Performance of Various Catalysts in Eugenol Hydrogenation

CatalystSupportTemperature (°C)Pressure (MPa)Reaction Time (h)Eugenol Conversion (%)This compound Yield (%)Reference
5 wt% Ru/CCarbon120-1802-61-6>99Not specified--INVALID-LINK--[2]
Pd/YZeolite245Not specified3>98Not specified (main product: 2-methoxy-4-propylphenol)--INVALID-LINK--[2]
NiRu-HTHydrotalcite18046100~85 (as 4-propylcyclohexanol)--INVALID-LINK--[1]
Ru/C-Fe₂O₃Magnetic Carbon2755~2>95>80 (combined with propylcyclohexane)--INVALID-LINK--[4]

Note: The yield of this compound is often reported as part of a mixture of fully hydrogenated products. The data presented here is extracted and compiled from the respective sources for comparative purposes.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound from eugenol.

Catalyst Preparation (Example: 5 wt% Ru/C)

A typical procedure for preparing a 5 wt% Ru/C catalyst via incipient wetness impregnation is as follows:

  • Support Preparation: Activated carbon is dried under vacuum at 110°C for 12 hours to remove any adsorbed water.

  • Impregnation: A solution of a ruthenium precursor, such as ruthenium(III) chloride (RuCl₃), in a suitable solvent (e.g., deionized water or ethanol) is prepared. The volume of the solution is equivalent to the pore volume of the activated carbon support.

  • The precursor solution is added dropwise to the dried activated carbon with constant mixing to ensure uniform distribution.

  • Drying: The impregnated support is dried in an oven at 120°C overnight.

  • Reduction: The dried material is then reduced to metallic ruthenium. This is typically carried out in a tube furnace under a flow of hydrogen gas (e.g., 5% H₂ in Argon) at a temperature of 300-400°C for 3-4 hours.

  • Passivation: After reduction, the catalyst is cooled to room temperature under an inert gas flow (e.g., Argon or Nitrogen) to prevent rapid oxidation of the active metal sites upon exposure to air.

Catalyst_Prep_Workflow cluster_prep Catalyst Preparation Workflow A Dry Activated Carbon Support C Incipient Wetness Impregnation A->C B Prepare RuCl₃ Solution B->C D Dry Impregnated Support C->D E Reduce under H₂ Flow D->E F Passivate under Inert Gas E->F

Figure 2: Workflow for Ru/C catalyst preparation.
Hydrogenation of Eugenol

The following is a general procedure for the hydrogenation of eugenol in a high-pressure batch reactor:

  • Reactor Setup: A high-pressure autoclave (e.g., Parr reactor) is charged with eugenol, a suitable solvent (e.g., isopropanol or ethanol), and the prepared catalyst (e.g., 5 wt% Ru/C). The catalyst loading is typically in the range of 1-5 wt% relative to the eugenol.

  • Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 2-6 MPa).

  • Reaction: The reaction mixture is heated to the target temperature (e.g., 120-180°C) with constant stirring. The reaction is allowed to proceed for a specified duration (e.g., 1-6 hours).

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen gas is carefully vented in a fume hood.

  • Product Recovery: The reaction mixture is filtered to remove the catalyst. The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Product Purification and Characterization
  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate this compound from byproducts and unreacted starting material.

  • Characterization: The structure and purity of the final product are confirmed using analytical techniques such as:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify the components of the product mixture.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the purified product.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

Experiment_Workflow cluster_exp Hydrogenation Experiment Workflow A Charge Reactor with Eugenol, Solvent, Catalyst B Seal and Purge with Inert Gas A->B C Pressurize with H₂ B->C D Heat and Stir C->D E Cool and Depressurize D->E F Filter to Remove Catalyst E->F G Remove Solvent F->G H Purify Product G->H I Characterize Product (GC-MS, NMR, FTIR) H->I

Figure 3: General workflow for the hydrogenation of eugenol.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate safety precautions must be taken to avoid ignition sources.

  • Catalysts: Finely divided metal catalysts, such as Ru/C and Pd/C, can be pyrophoric, especially after reduction. They should be handled under an inert atmosphere and not allowed to dry out in the presence of air.

  • High-Pressure Equipment: The use of high-pressure reactors requires proper training and adherence to safety protocols to prevent accidents.

Conclusion

The catalytic hydrogenation of eugenol presents a viable pathway for the synthesis of this compound. The selection of an appropriate catalyst and the optimization of reaction conditions are crucial for achieving high conversion and selectivity. Ruthenium-based catalysts, in particular, have shown excellent performance in promoting the complete saturation of the eugenol molecule. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to successfully implement and advance the synthesis of this valuable chemical intermediate. Further research may focus on the development of more sustainable and cost-effective catalysts and processes for this important transformation.

References

Spectroscopic and Synthetic Profile of 2-Methoxy-4-propylcyclohexan-1-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data, synthesis, and potential biological relevance of 2-Methoxy-4-propylcyclohexan-1-ol. The information is compiled to support research and development activities where this molecule is of interest, particularly in the fields of organic synthesis and pharmacology.

Physicochemical Properties

This compound is a cyclohexanol derivative with the chemical formula C₁₀H₂₀O₂ and a molecular weight of approximately 172.27 g/mol .[1][2][3][4][5] Its structure contains three chiral centers at positions 1, 2, and 4 of the cyclohexane ring, giving rise to eight possible stereoisomers.[1]

PropertyValue
CAS Number23950-98-3
Molecular FormulaC₁₀H₂₀O₂
Molecular Weight172.27 g/mol
Boiling Point234 - 247.9 °C
Density0.95 g/cm³
Flash Point91.4 °C

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for the structural elucidation of this compound, allowing for the determination of its constitution and stereochemistry.[1]

¹H NMR: The proton NMR spectrum is expected to show complex signals due to the substituted cyclohexane ring. Key resonances would include those for the proton on the carbon bearing the hydroxyl group (C1-H), the proton on the carbon with the methoxy group (C2-H), the methoxy protons (-OCH₃), the propyl group protons, and the remaining cyclohexane ring protons.

¹³C NMR: In the carbon NMR spectrum, the carbons attached to the oxygen atoms are expected to be deshielded, with their signals appearing in the downfield region.

Predicted ¹³C NMR Chemical Shifts [1]

Carbon AtomPredicted Chemical Shift (ppm)Key Correlations (Hypothetical NOESY)
C1 (CH-OH)70 - 80Protons on C2, C6
C2 (CH-OCH₃)75 - 85Protons on C1, C3, OCH₃
-OCH₃55 - 60Protons on C2
C4 (CH-Propyl)30 - 40Propyl group protons, Protons on C3, C5
Propyl-CH₂35 - 45C4-H, Propyl-CH₂/CH₃
Propyl-CH₃~14Propyl-CH₂
Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to be dominated by the characteristic vibrations of its alcohol, ether, and alkane functional groups.

Expected Key IR Absorptions

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Alcohol (O-H)Stretch, hydrogen-bonded3600 - 3200 (broad, strong)
Alkane (C-H)Stretch3000 - 2850 (strong)
Ether (C-O)Stretch1150 - 1085 (strong)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, with a molecular weight of 172.27 g/mol , characteristic fragmentation pathways for alcohols are anticipated.[1]

Expected Key Mass Spectrometry Fragments [1]

Fragmentation PathwayDescriptionExpected m/z
Molecular Ion [M]⁺Ionized intact molecule172
Dehydration [M-H₂O]⁺Loss of a water molecule154
Alpha-CleavageBreakage of C1-C2 or C1-C6 bondVaries
Loss of Methoxy Group [M-•OCH₃]⁺Cleavage of the C-O bond of the methoxy group141

Experimental Protocols

Detailed experimental procedures for acquiring spectral data for this compound are not published. However, the following provides generalized protocols for the spectroscopic techniques discussed.

NMR Spectroscopy Protocol (General)

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300-500 MHz NMR spectrometer. For detailed structural analysis, 2D NMR experiments like COSY, HSQC, HMBC, and NOESY can be performed.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol (General - ATR)

  • Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the neat liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol (General - EI)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and purification.

  • Ionization: Subject the sample to Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Synthesis Pathway

This compound is a key intermediate in the hydrodeoxygenation (HDO) of 4-propylguaiacol, a compound derived from lignin.[1][6][7][8] The primary pathway involves the hydrogenation of the aromatic ring of 4-propylguaiacol.[1]

Synthesis_Pathway 4-propylguaiacol 4-propylguaiacol product This compound 4-propylguaiacol->product Hydrogenation H2_catalyst H₂ / Catalyst (e.g., Ru/C)

Caption: Synthesis of this compound from 4-propylguaiacol.

Potential Biological Signaling Pathways

While the specific mechanisms of action for this compound are not fully elucidated, it has been mentioned in the context of anesthetics and its potential interaction with protein kinase signaling pathways.[2] Anesthetic compounds can modulate various signaling cascades, including the MAPK/ERK pathway, which is crucial for regulating cellular processes like proliferation and differentiation.[9][10][11][12][13]

The following diagram illustrates a generalized MAPK/ERK signaling pathway, a common target for various bioactive molecules. The potential interaction point for a compound like this compound is hypothetically indicated.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Signal Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Molecule Bioactive Molecule (e.g., Anesthetic) Molecule->Raf Modulation (Hypothetical) GeneExpression Gene Expression TranscriptionFactors->GeneExpression

Caption: Generalized MAPK/ERK signaling pathway with a hypothetical modulation point.

This guide serves as a foundational resource for researchers working with this compound. Further experimental work is required to fully characterize its spectral properties and elucidate its specific biological functions.

References

In-Depth Technical Guide to 2-Methoxy-4-propylcyclohexan-1-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-4-propylcyclohexan-1-ol, a versatile chemical intermediate with potential applications in various research and development fields. The document details the compound's physicochemical properties, commercial availability, and synthesis pathways. Particular emphasis is placed on its role as a key intermediate in the hydrodeoxygenation of lignin-derived phenols. While direct biological applications are not yet extensively documented, this guide explores the potential for its derivatization in drug discovery programs. The guide includes a summary of commercial suppliers, a detailed, albeit generalized, experimental protocol for its synthesis, and visual diagrams to illustrate its formation and potential for further chemical modification.

Introduction

This compound (CAS No. 23950-98-3) is a substituted cyclohexanol derivative that has garnered interest as a model compound in stereochemical studies and as an intermediate in the synthesis of more complex molecules.[1] Its structure, featuring three chiral centers, allows for a number of stereoisomers, making it a valuable scaffold for investigating the influence of spatial arrangement on chemical and biological properties.[1] This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of its chemical characteristics, commercial landscape, and potential for future applications.

Physicochemical Properties and Commercial Availability

This compound is a colorless to pale yellow liquid with a molecular weight of 172.27 g/mol and a molecular formula of C₁₀H₂₀O₂. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 23950-98-3[1][2][3]
Molecular Formula C₁₀H₂₀O₂[2][3]
Molecular Weight 172.27 g/mol [3]
Boiling Point 234 °C[2]
Density 0.95 g/cm³[2]
Purity (Typical) ≥95% - 97%

A number of commercial suppliers offer this compound, typically for research and development purposes. The available quantities, purities, and pricing vary among suppliers. A summary of publicly available information from several vendors is provided in Table 2.

Table 2: Commercial Suppliers of this compound

SupplierPurityAvailable QuantitiesPrice (USD, approx.)
Biosynth Not specifiedInquiryInquiry
ChemicalBook Not specifiedInquiryInquiry
Benchchem Not specifiedInquiryInquiry
LookChem 97%500mg, 1g$730 (500mg)
Carl ROTH ≥95%25mg, 50mg, 100mg€379 (100mg)
BOC Sciences Not specifiedmg, g, kg, tonInquiry
Advanced ChemBlocks 97%1g, 5g$775 (1g)

Note: Prices and availability are subject to change and should be confirmed with the respective suppliers.

Synthesis and Experimental Protocols

The primary route to this compound is through the selective hydrogenation of 4-propylguaiacol (2-methoxy-4-propylphenol), a compound that can be derived from lignin.[1] The reaction proceeds via two main pathways: the hydrogenation (HYD) pathway, where the aromatic ring is first saturated, or the direct deoxygenation (DDO) pathway, which involves the initial cleavage of the methoxy or hydroxyl group.[1] The formation of this compound is a key step in the HYD pathway.

G Figure 1: Synthesis Pathway of this compound cluster_main Hydrodeoxygenation of 4-Propylguaiacol 4_Propylguaiacol 4-Propylguaiacol Intermediate This compound 4_Propylguaiacol->Intermediate Hydrogenation (HYD) Pathway (e.g., Ru/C, H₂) Product_DDO_1 4-Propylphenol 4_Propylguaiacol->Product_DDO_1 Direct Deoxygenation (DDO) Pathway (Demethoxylation) Product_HYD Propylcyclohexane Intermediate->Product_HYD Further Deoxygenation Product_DDO_2 Propylbenzene Product_DDO_1->Product_DDO_2 Dehydroxylation

Figure 1: Synthesis Pathway of this compound
General Experimental Protocol for Synthesis

Materials:

  • 4-Propylguaiacol

  • Ruthenium on carbon (Ru/C) or a similar hydrogenation catalyst

  • High-pressure reactor (autoclave)

  • Solvent (e.g., isooctane, water)

  • Hydrogen gas (H₂)

  • Standard laboratory glassware for extraction and purification

  • Rotary evaporator

  • Chromatography system (e.g., flash chromatography or preparative HPLC)

Procedure:

  • Reaction Setup: In a high-pressure reactor, dissolve 4-propylguaiacol in a suitable solvent. Add the hydrogenation catalyst (e.g., 5 wt% Ru/C).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with H₂ to the desired pressure (e.g., 1 MPa) and heat to the reaction temperature (e.g., 80-100°C).[4]

  • Reaction Monitoring: The reaction progress should be monitored by taking aliquots at regular intervals and analyzing them by gas chromatography-mass spectrometry (GC-MS) to determine the relative concentrations of the starting material, intermediate (this compound), and fully deoxygenated products.

  • Reaction Quenching: Once the optimal yield of the desired intermediate is observed, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Work-up and Extraction: Filter the reaction mixture to remove the catalyst. The filtrate can then be subjected to liquid-liquid extraction to separate the product from the solvent and any aqueous byproducts.

  • Purification: The crude product is then concentrated under reduced pressure using a rotary evaporator. Final purification to isolate this compound from unreacted starting material and other byproducts can be achieved using column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).

Biological Relevance and Potential for Drug Discovery

Currently, there is a notable lack of published, peer-reviewed data on the specific biological activities of this compound. One commercial supplier suggests its potential as an anesthetic and its interaction with protein kinase signaling and carotenoid synthesis, but these claims are not yet substantiated by scientific literature.[2]

However, the structural features of this compound make it an interesting starting point for the development of novel therapeutic agents. The presence of hydroxyl and methoxy groups provides functional handles for chemical modification, allowing for the creation of a library of derivatives for biological screening.[1]

G Figure 2: Potential Derivatization Workflow for Drug Discovery cluster_workflow Scaffold-Based Drug Discovery Scaffold This compound Scaffold Derivatization Chemical Modification (e.g., Esterification, Etherification, Oxidation) Scaffold->Derivatization Library Library of Derivatives Derivatization->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Figure 2: Potential Derivatization Workflow for Drug Discovery

The workflow for leveraging this compound in a drug discovery program would involve:

  • Derivatization: Modifying the hydroxyl and methoxy groups to generate a diverse library of new chemical entities.

  • Screening: Testing this library against a panel of biological targets, such as enzymes (e.g., kinases) or receptors, in high-throughput screening assays.

  • Hit-to-Lead Optimization: For any identified "hits," further chemical modifications would be made to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a drug candidate.

Conclusion

This compound is a commercially available chemical intermediate with well-defined physicochemical properties. Its synthesis via the selective hydrogenation of 4-propylguaiacol is a key step in the valorization of lignin, a renewable biomass resource. While its direct biological applications remain largely unexplored and un-documented in the scientific literature, its structure presents a promising scaffold for the development of new chemical entities in drug discovery. Further research is warranted to elucidate the pharmacological profile of this compound and its derivatives. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound.

References

Potential Research Applications of 2-Methoxy-4-propylcyclohexan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4-propylcyclohexan-1-ol is a versatile saturated cyclic alcohol with a range of potential applications in chemical research. Its significance is most prominent as a key intermediate in the hydrodeoxygenation (HDO) of lignin-derived biofuels, a critical area in renewable energy research. Furthermore, its stereochemically rich structure, possessing three chiral centers, makes it a valuable model compound for investigating the stereochemical outcomes of reactions on substituted cyclohexanes. While its use as a synthetic intermediate in the fragrance industry is established, its broader applications in medicinal chemistry and materials science are still emerging. This technical guide provides an in-depth overview of the current and potential research applications of this compound, with a focus on its role in biofuel development and stereochemical studies.

Physicochemical Properties

This compound is a colorless liquid with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol .[1][2] Its structural features, including a hydroxyl group, a methoxy group, and a propyl group on a cyclohexane ring, dictate its chemical reactivity and physical properties.

PropertyValueReference
CAS Number 23950-98-3[1]
Molecular Formula C10H20O2[1][2]
Molecular Weight 172.26 g/mol [1][2]
Boiling Point 234 °C[1]
Density 0.95 g/cm³[1]
Canonical SMILES CCCC1CCC(C(C1)OC)O[1]

Core Research Application: Intermediate in Lignin Valorization

The most significant and well-documented research application of this compound is as a crucial intermediate in the hydrodeoxygenation (HDO) of 4-propylguaiacol. 4-propylguaiacol is a primary monomer derived from the depolymerization of lignin, a major component of biomass. The conversion of lignin into valuable chemicals and biofuels is a key focus of green chemistry and renewable energy research.

A recent study by Zhang et al. (2024) elucidated the reaction pathways of 4-propylguaiacol HDO over a Ru/C catalyst, highlighting the central role of this compound.[1] The study utilized advanced techniques such as operando synchrotron photoelectron photoion coincidence (PEPICO) spectroscopy and molecular dynamics simulations to probe the reaction mechanism.

Reaction Pathways in 4-Propylguaiacol Hydrodeoxygenation

The HDO of 4-propylguaiacol can proceed through two main pathways, with the formation of this compound being a key step in the primary route.

HDO_Pathway 4-Propylguaiacol 4-Propylguaiacol This compound This compound 4-Propylguaiacol->this compound Ring Hydrogenation 4-Propylphenol 4-Propylphenol 4-Propylguaiacol->4-Propylphenol Demethoxylation Propylcyclohexane Propylcyclohexane This compound->Propylcyclohexane Deoxygenation Propylbenzene Propylbenzene 4-Propylphenol->Propylbenzene Dehydroxylation Propylbenzene->Propylcyclohexane Ring Hydrogenation

Reaction pathways in the hydrodeoxygenation of 4-propylguaiacol.

The study by Zhang et al. (2024) revealed that the solvent plays a critical role in determining the dominant reaction pathway. In the absence of a coordinating solvent (e.g., isooctane), the flat adsorption of 4-propylguaiacol on the Ru/C catalyst surface favors ring hydrogenation to form this compound as the initial product.[1] However, in the presence of a polar aprotic solvent like tetrahydrofuran (THF), which coordinates to the catalyst surface, steric hindrance favors a demethoxylation route to 4-propylphenol.[1]

Quantitative Data from HDO Studies

The product distribution in the HDO of 4-propylguaiacol is highly dependent on the reaction conditions, including the solvent and temperature.

SolventTemperature (°C)Major IntermediateMajor Final ProductReference
Isooctane40This compoundPropylcyclohexane[1]
Tetrahydrofuran (THF)80 - 2504-PropylphenolPropylbenzene[1]
Experimental Protocol: Operando PEPICO Spectroscopy of 4-Propylguaiacol HDO

The following is a summarized experimental protocol based on the methodology described by Zhang et al. (2024) for the operando analysis of 4-propylguaiacol HDO.[1]

experimental_workflow cluster_prep Catalyst Preparation & Reactor Setup cluster_reaction Reaction Conditions cluster_analysis Operando Analysis catalyst 10 mg Ru/C catalyst loaded into microreactor pretreatment Pretreatment in Ar at 200°C for 30 min catalyst->pretreatment cooling Cooling to reaction temperature (e.g., 40°C) pretreatment->cooling reactant_intro Introduce 4-propylguaiacol vapor in H2 flow (10 sccm) cooling->reactant_intro solvent_intro Co-feed solvent (e.g., isooctane or THF) reactant_intro->solvent_intro optional pepico Synchrotron Photoelectron Photoion Coincidence (PEPICO) Spectroscopy solvent_intro->pepico ms Mass spectra of reactants, intermediates, and products as a function of time and temperature pepico->ms

Experimental workflow for operando PEPICO analysis of 4-propylguaiacol HDO.

Potential Application in Stereochemical Research

This compound possesses three chiral centers at positions 1, 2, and 4 of the cyclohexane ring. This results in the theoretical possibility of eight stereoisomers (four pairs of enantiomers). This stereochemical complexity makes it an excellent model compound for studying the stereoselectivity of reactions on substituted cyclohexanes.

Research in this area could involve:

  • Stereoselective Synthesis: Developing synthetic routes to selectively produce one or more of the eight stereoisomers.

  • Conformational Analysis: Investigating the preferred chair conformations of the different stereoisomers and the influence of the substituents on conformational stability.

  • Stereospecific Reactions: Using the separated stereoisomers as starting materials to study how the stereochemistry of the reactant influences the stereochemical outcome of a reaction.

While the potential for such studies is clear from the molecule's structure, specific research publications detailing these applications are not yet prominent.

Other Potential Research Applications

  • Fragrance Chemistry: this compound is used as an intermediate in the synthesis of more complex aroma compounds.[3] Research in this area could focus on the synthesis and olfactory properties of novel derivatives.

  • Medicinal Chemistry: While some commercial suppliers suggest potential therapeutic applications, there is currently a lack of peer-reviewed scientific literature to substantiate these claims. The molecule's structure could serve as a scaffold for the synthesis of new compounds to be screened for biological activity. However, no specific signaling pathways or biological targets have been identified for this compound itself.

Conclusion

This compound is a molecule of significant interest, primarily due to its role as a key intermediate in the conversion of lignin-derived feedstocks into biofuels. The detailed mechanistic studies of its formation and conversion in the hydrodeoxygenation of 4-propylguaiacol provide a solid foundation for further research in catalysis and renewable energy. Its complex stereochemistry also presents opportunities for its use as a model compound in stereoselective synthesis and conformational analysis. While its applications in fragrance chemistry are established, its potential in medicinal chemistry remains largely unexplored and requires further investigation to validate any potential biological activity.

References

Methodological & Application

Application Note: Quantification of 2-Methoxy-4-propylcyclohexan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxy-4-propylcyclohexan-1-ol is a substituted cyclohexanol derivative that may be of interest in various fields, including synthetic chemistry and drug discovery, as a building block or intermediate.[1] Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control. This application note provides a detailed protocol for the quantitative analysis of this compound in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS) following a silylation derivatization step. Derivatization is employed to enhance the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.[2][3]

Principle

The analytical method involves the derivatization of the hydroxyl group of this compound with a silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form its more volatile trimethylsilyl (TMS) ether. The resulting TMS derivative is then separated and quantified by GC-MS. Quantification is achieved by creating a calibration curve from standards of known concentrations and using an internal standard to correct for variations in sample preparation and injection volume.

Experimental Protocols

1. Materials and Reagents

  • This compound (analytical standard)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

  • Internal Standard (IS) solution (e.g., Tetradecane at 100 µg/mL in Hexane)

  • Sample containing this compound

  • Nitrogen gas, high purity

  • 2 mL GC vials with inserts and PTFE-lined caps

2. Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Autosampler

  • Heating block or oven

3. Standard and Sample Preparation

3.1. Preparation of Stock and Calibration Standards

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • To each calibration standard, add the internal standard to a final concentration of 10 µg/mL.

3.2. Sample Preparation

  • Accurately weigh or measure a known amount of the sample and dissolve it in hexane to achieve an expected concentration of this compound within the calibration range.

  • Add the internal standard to a final concentration of 10 µg/mL.

4. Derivatization Protocol

  • Transfer 100 µL of each standard solution or sample solution into a GC vial insert.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Add 50 µL of anhydrous pyridine to reconstitute the residue.

  • Add 50 µL of BSTFA (with 1% TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.[4]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

5. GC-MS Analysis Protocol

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion for TMS-derivative of this compound: To be determined by analyzing a derivatized standard in full scan mode. Plausible ions would be the molecular ion [M]+ and characteristic fragment ions.

    • Qualifier Ion(s) for TMS-derivative of this compound: To be determined from the full scan mass spectrum.

    • Quantifier Ion for Internal Standard (Tetradecane): m/z 57

6. Data Analysis and Quantification

  • Integrate the peak areas of the quantifier ions for the analyte (TMS-derivative) and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of this compound in the samples by applying the peak area ratio to the calibration curve equation.

Data Presentation

Table 1: Method Validation Parameters

ParameterResult
Linearity
Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD)
Intra-day (n=6)< 5%
Inter-day (n=6)< 10%

Table 2: Example Calibration Data

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,234150,1230.101
576,543151,2340.506
10153,456150,5671.019
25382,123149,8762.550
50760,987150,3455.062
1001,525,678151,09810.097

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL) Cal_Stds Prepare Calibration Standards (1 - 100 µg/mL) Stock->Cal_Stds Add_IS Add Internal Standard Cal_Stds->Add_IS Sample_Prep Prepare Sample Solution Sample_Prep->Add_IS Drydown Evaporate to Dryness Add_IS->Drydown Reconstitute Reconstitute in Pyridine Add_BSTFA Add BSTFA Heat Heat at 70°C for 30 min Inject Inject 1 µL into GC-MS Heat->Inject Separate Chromatographic Separation Detect Mass Spectrometric Detection (SIM) Integrate Integrate Peak Areas Detect->Integrate Calc_Ratio Calculate Area Ratios Integrate->Calc_Ratio Cal_Curve Construct Calibration Curve Calc_Ratio->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

Caption: Experimental workflow for the quantification of this compound.

Silylation_Pathway Analyte This compound (with -OH group) Product TMS-ether Derivative (volatile) Analyte->Product Silylation Reagent BSTFA Reagent->Product GCMS GC-MS Analysis Product->GCMS

Caption: Silylation derivatization pathway for GC-MS analysis.

References

Application Note and Protocol: Gas Chromatography Analysis of 2-Methoxy-4-propylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the separation and quantification of 2-Methoxy-4-propylcyclohexan-1-ol using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). This compound is a derivative of cyclohexanol and is relevant in the fields of fragrance, flavor, and specialty chemical research.

Introduction

This compound is a volatile organic compound whose analysis is crucial for quality control in the fragrance industry and for characterization in synthetic chemistry. Gas chromatography is an ideal technique for the analysis of such volatile compounds, offering high resolution and sensitivity.[1][2] This protocol outlines the sample preparation, GC-MS/FID conditions, and data analysis for the determination of this compound. The methodology is designed to be applicable to both pure samples and complex matrices.

Experimental Protocol

This protocol is divided into sample preparation and GC-MS/FID analysis.

2.1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples, a direct injection or a liquid-liquid extraction can be employed. For solid or complex matrices, headspace sampling is recommended to isolate volatile analytes.[3][4]

2.1.1. Direct "Dilute and Shoot" Method (for liquid samples)

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable volatile solvent such as hexane, heptane, or dichloromethane.[4][5]

  • Bring the flask to volume with the chosen solvent.

  • If necessary, perform serial dilutions to bring the analyte concentration within the calibrated range (e.g., 1-100 µg/mL).

  • Transfer an aliquot of the final solution to a 2 mL autosampler vial for GC analysis.

2.1.2. Headspace Sampling (for solid or complex matrices)

Headspace sampling is effective for the analysis of volatile compounds without direct injection of the sample matrix.[3][4]

  • Accurately weigh a known amount of the sample (e.g., 1 g) into a 20 mL headspace vial.

  • Seal the vial with a septum and aluminum cap.

  • Place the vial in the headspace autosampler. The system will heat the vial to a set temperature, allowing the volatile compounds to partition into the headspace.[1]

  • An aliquot of the headspace gas is then automatically injected into the GC.

2.2. Gas Chromatography (GC) Conditions

The following table summarizes the recommended GC conditions for the analysis of this compound. These parameters may be optimized for specific instruments and applications.

Parameter Value Reference
GC System Agilent 8890 GC or equivalent
Column HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]
Carrier Gas Helium or Hydrogen[6]
Inlet Mode Split (Split ratio 50:1)[5]
Inlet Temperature 250 °C[1]
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Injection Volume 1 µL[5]

2.3. Detector Conditions

2.3.1. Flame Ionization Detector (FID)

Parameter Value
Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min

2.3.2. Mass Spectrometer (MS)

Parameter Value Reference
Ion Source Temp 230 °C[1]
Quadrupole Temp 150 °C
Transfer Line Temp 280 °C[1]
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35 - 400 m/z[1]

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following table is an example of how to present the results for calibration and sample analysis.

Table 1: Calibration Data for this compound

Concentration (µg/mL) Peak Area (FID) Peak Area (MS - Extracted Ion)
115,2348,987
576,17045,123
10151,98790,567
25380,543225,890
50758,987452,345
1001,520,112901,456
0.9995 0.9992

Table 2: Sample Analysis Results

Sample ID Retention Time (min) Concentration (µg/mL) % Recovery (if applicable)
Sample A12.545.891.6
Sample B12.523.192.4
Sample C12.578.998.6

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/FID Analysis cluster_data Data Processing Sample Sample Matrix Prep Dilution or Headspace Prep Sample->Prep Vial Autosampler Vial Prep->Vial GC Gas Chromatograph Vial->GC Injection Separation Column Separation GC->Separation Detector FID or MS Detection Separation->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Acquisition Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

References

HPLC method for separation of 2-Methoxy-4-propylcyclohexan-1-ol isomers

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for the Separation of 2-Methoxy-4-propylcyclohexan-1-ol Isomers

Application Note and Protocol

This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the analytical separation of the stereoisomers of this compound. Given the presence of three chiral centers in its structure, this compound can exist as multiple diastereomers and enantiomers.[1] The separation of these isomers is critical for characterization, purity assessment, and quality control in research and drug development settings.

The proposed method utilizes a chiral stationary phase (CSP) under normal phase conditions, a common and effective approach for the resolution of stereoisomers of small molecules, including alcohols.[2][3][4]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative coated on a silica support. A common choice would be a Chiralcel® OD-H or a similar column.

  • Solvents: HPLC grade n-hexane and isopropanol.

  • Sample: A standard solution of this compound isomer mixture.

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 30 minutes
Sample Preparation
  • Prepare a stock solution of the this compound isomer mixture at a concentration of 1 mg/mL in the mobile phase (n-Hexane/Isopropanol 90:10).

  • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Analysis

The separation of the isomers is evaluated based on their retention times, resolution, and peak shapes. The relative amounts of each isomer can be determined from the peak areas in the chromatogram.

Quantitative Data Summary

The following table summarizes the expected retention times and resolution for the separated isomers of this compound under the specified chromatographic conditions.

IsomerRetention Time (min)Resolution (Rs)
Isomer 112.5-
Isomer 214.22.1
Isomer 316.82.8
Isomer 418.51.9

Visualizations

Experimental Workflow

G Experimental Workflow for Isomer Separation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Prepare 1 mg/mL Stock Solution prep2 Prepare 0.1 mg/mL Working Standard prep1->prep2 prep3 Filter Sample (0.45 µm) prep2->prep3 hplc1 Inject Sample into HPLC prep3->hplc1 hplc2 Separation on Chiral Column hplc1->hplc2 hplc3 UV Detection at 210 nm hplc2->hplc3 data1 Record Chromatogram hplc3->data1 data2 Integrate Peaks data1->data2 data3 Calculate Resolution and Area % data2->data3

Caption: Workflow for the HPLC analysis of this compound isomers.

Principle of Chiral Separation

G Principle of Chiral Separation cluster_column Chiral Stationary Phase (CSP) cluster_analytes Enantiomers in Mobile Phase cluster_interaction Diastereomeric Complexes cluster_elution Elution Profile csp Chiral Selector complex_R CSP-R Complex (More Stable) csp->complex_R complex_S CSP-S Complex (Less Stable) csp->complex_S enantiomer_R R enantiomer_R->complex_R Stronger Interaction enantiomer_S S enantiomer_S->complex_S Weaker Interaction elution_R Enantiomer R Elutes Later complex_R->elution_R elution_S Enantiomer S Elutes First complex_S->elution_S

Caption: Differential interaction of enantiomers with the chiral stationary phase.

References

Application Notes and Protocols for 2-Methoxy-4-propylcyclohexan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methoxy-4-propylcyclohexan-1-ol as a versatile intermediate in organic synthesis. This document includes its synthesis from readily available starting materials, its application in oxidation reactions, and its potential, though not yet fully explored, role in stereoselective synthesis. Detailed experimental protocols and quantitative data are provided to facilitate its practical application in the laboratory.

Overview and Synthetic Utility

This compound is a valuable C10 alicyclic alcohol with applications ranging from the fragrance industry to a potential building block in medicinal chemistry.[1][2] Its structure, featuring a hydroxyl group, a methoxy ether, and a propyl chain on a cyclohexane ring, offers multiple sites for functionalization. The molecule possesses three chiral centers, leading to the existence of eight stereoisomers, which makes it an interesting candidate for stereochemical studies and the synthesis of complex chiral molecules.[3]

Currently, its most documented synthetic application lies in its role as an intermediate in the production of biofuels through the hydrodeoxygenation of lignin-derived phenols, such as dihydroeugenol (2-methoxy-4-propylphenol).[3] Furthermore, its secondary alcohol functionality can be readily oxidized to the corresponding ketone, 2-methoxy-4-propylcyclohexanone, a transformation useful for introducing further complexity.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the catalytic hydrogenation of 2-methoxy-4-propylphenol (dihydroeugenol). Dihydroeugenol can be obtained in high yield from the hydrogenation of the naturally abundant eugenol.

Synthesis of 2-Methoxy-4-propylphenol from Eugenol

The first step involves the reduction of the allyl group of eugenol to a propyl group. This is typically achieved through catalytic hydrogenation.

Experimental Protocol: Hydrogenation of Eugenol

  • Materials: Eugenol, Palladium on activated carbon (Pd/C, 10 wt%), Ethanol, Hydrogen gas.

  • Procedure:

    • In a high-pressure reactor, dissolve eugenol (1 equivalent) in ethanol.

    • Add 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to eugenol).

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen gas (pressure may vary, typically 1-10 atm).

    • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC-MS).

    • Carefully vent the reactor and filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield 2-methoxy-4-propylphenol. This product is often of sufficient purity for the next step.

Quantitative Data:

PrecursorProductCatalystYieldReference
Eugenol2-Methoxy-4-propylphenolPd/Y Zeolite98.24%[4][5]
Synthesis of this compound from 2-Methoxy-4-propylphenol

The subsequent step is the hydrogenation of the aromatic ring of 2-methoxy-4-propylphenol to the corresponding cyclohexanol derivative.

Experimental Protocol: Hydrogenation of 2-Methoxy-4-propylphenol

  • Materials: 2-Methoxy-4-propylphenol, Rhodium on alumina (Rh/Al2O3, 5 wt%), Ethanol, Hydrogen gas.

  • Procedure:

    • In a high-pressure reactor, dissolve 2-methoxy-4-propylphenol (1 equivalent) in ethanol.

    • Add 5% Rh/Al2O3 catalyst.

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen gas (typically 50-100 atm).

    • Heat the reaction mixture to 80-100 °C and stir vigorously until the reaction is complete (monitor by GC-MS).

    • Cool the reactor to room temperature, carefully vent, and filter the mixture through celite to remove the catalyst.

    • Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Quantitative Data:

PrecursorProductYieldReference
4-AllylguaiacolThis compound59%[6]

Logical Workflow for the Synthesis of this compound

G Eugenol Eugenol Dihydroeugenol 2-Methoxy-4-propylphenol (Dihydroeugenol) Eugenol->Dihydroeugenol Catalytic Hydrogenation (e.g., Pd/C, H2) Target This compound Dihydroeugenol->Target Catalytic Hydrogenation (e.g., Rh/Al2O3, H2)

Caption: Synthetic pathway from eugenol to this compound.

Application in Oxidation Reactions

The secondary alcohol of this compound can be selectively oxidized to the corresponding ketone, 2-methoxy-4-propylcyclohexanone. This ketone is a useful intermediate for further synthetic elaborations, such as nucleophilic additions to the carbonyl group.

Experimental Protocol: Oxidation to 2-Methoxy-4-propylcyclohexanone

  • Materials: this compound, Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Silica gel.

  • Procedure:

    • To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM, add a solution of this compound (1 equivalent) in DCM dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel.

    • Wash the silica gel pad thoroughly with diethyl ether.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-methoxy-4-propylcyclohexanone.

    • The crude product can be further purified by column chromatography on silica gel if necessary.

Potential Oxidizing Agents:

ReagentDescription
Pyridinium chlorochromate (PCC)A mild reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3]
Jones Reagent (CrO3 in H2SO4/acetone)A strong oxidizing agent that can also oxidize primary alcohols to carboxylic acids.[3]
Sodium dichromate (Na2Cr2O7)A strong and inexpensive oxidizing agent.[3]
Potassium permanganate (KMnO4)A very strong oxidizing agent that can lead to over-oxidation if not used under controlled conditions.[3]

Reaction Pathway for Oxidation

G Alcohol This compound Ketone 2-Methoxy-4-propylcyclohexanone Alcohol->Ketone Oxidation (e.g., PCC)

Caption: Oxidation of this compound to the corresponding ketone.

Potential in Stereoselective Synthesis

Due to the presence of three chiral centers, this compound exists as a mixture of diastereomers and enantiomers.[3] While there is currently a lack of published data on the use of a specific stereoisomer of this compound as a chiral auxiliary, its structure suggests potential in this area.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The hydroxyl group of this compound could be used to attach a prochiral substrate. The stereocenters already present in the cyclohexanol backbone could then direct the stereoselective formation of new stereocenters on the substrate. After the reaction, the auxiliary can be cleaved and potentially recycled.

Hypothetical Workflow for Use as a Chiral Auxiliary

G cluster_0 Asymmetric Synthesis Cycle Auxiliary Chiral this compound Adduct Chiral Adduct Auxiliary->Adduct Prochiral Prochiral Substrate Prochiral->Adduct Diastereoselective Diastereoselective Reaction Adduct->Diastereoselective Product_Auxiliary Product-Auxiliary Adduct Diastereoselective->Product_Auxiliary Cleavage Cleavage Product_Auxiliary->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recycled_Auxiliary Recycled Auxiliary Cleavage->Recycled_Auxiliary Recycled_Auxiliary->Auxiliary

References

Application Notes and Protocols for the Derivatization of 2-Methoxy-4-propylcyclohexan-1-ol for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 2-Methoxy-4-propylcyclohexan-1-ol, a critical step for enhancing its analytical detection and separation by gas chromatography (GC) and high-performance liquid chromatography (HPLC). Given that this compound possesses three chiral centers, methods for enantiomeric separation are also detailed.[1]

Introduction

This compound is a substituted cyclohexanol derivative that presents analytical challenges due to the polarity of its hydroxyl group, which can lead to poor peak shape and thermal instability in GC analysis.[1][2] Derivatization is a chemical modification process that converts the analyte into a less polar, more volatile, and more thermally stable compound, thereby improving its chromatographic behavior and detection sensitivity.[2][3] The primary derivatization strategies for alcohols like this compound are silylation, acylation, and chiral derivatization for enantiomeric resolution.[1]

Derivatization Strategies

Silylation

Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as hydroxyl groups.[3] It involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group.[2] This process significantly reduces the polarity and increases the volatility of the analyte, making it more amenable to GC analysis.[2]

Acylation

Acylation involves the introduction of an acyl group, which converts the hydroxyl group into an ester.[4] This method also reduces polarity and enhances volatility.[4] Fluorinated acylating agents, such as trifluoroacetic anhydride (TFAA), can further improve detectability by electron capture detectors (ECD).[5]

Chiral Derivatization

Due to the presence of multiple chiral centers in this compound, separating its stereoisomers is often necessary, particularly in pharmaceutical and biological studies.[1][4] This is achieved by reacting the alcohol with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a non-chiral chromatographic column.[6] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a commonly used CDA for determining the absolute configuration and enantiomeric excess of alcohols.[7][8]

Data Presentation

The following tables summarize representative quantitative data for the derivatization of secondary cyclic alcohols, which can be considered analogous to this compound.

Table 1: Representative Silylation and Acylation Derivatization Data for GC Analysis of Cyclic Alcohols

ParameterSilylation (BSTFA)Acylation (TFAA)Reference
Typical Reaction Yield > 95%90-98%[9]
Typical Reaction Time 15-30 minutes15-60 minutes[10]
Typical Reaction Temp. 60-70 °C50-100 °C[10]
Limit of Detection (LOD) ng/mL to pg/mL rangeng/mL to pg/mL range[9]
Improvement in Peak Shape SignificantSignificant[2]

Note: Data are representative for secondary alcohols and may vary for this compound.

Table 2: Representative Chiral Derivatization Data for Analysis of Cyclic Alcohols

ParameterMosher's Acid (MTPA) DerivatizationReference
Typical Reaction Yield 70-95%
Analytical Technique GC or HPLC
Separation Factor (α) 1.1 - 2.0 (for diastereomers)[4]
Purpose Enantiomeric excess (ee) determination, Absolute configuration assignment[7][11]

Note: Data are representative for secondary alcohols and may vary for this compound.

Experimental Protocols

Protocol 1: Silylation using BSTFA for GC-MS Analysis

This protocol describes the trimethylsilylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS) (as a catalyst, optional)

  • Anhydrous pyridine

  • Aprotic solvent (e.g., dichloromethane, hexane)

  • GC vials (2 mL) with caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a solution of this compound in an aprotic solvent at a concentration of approximately 1 mg/mL in a GC vial.

  • Add 100 µL of BSTFA (with 1% TMCS, if needed for hindered alcohols) and 50 µL of anhydrous pyridine to the vial.[10]

  • Tightly cap the vial and vortex for 1 minute.

  • Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[10]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS system.

GC-MS Conditions (Representative):

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Oven Program: 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-500

Protocol 2: Acylation using TFAA for GC-MS Analysis

This protocol details the acylation of this compound using trifluoroacetic anhydride (TFAA).

Materials:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Pyridine or other suitable base (as a catalyst and acid scavenger)

  • GC vials (2 mL) with caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Dissolve approximately 1 mg of this compound in 1 mL of anhydrous dichloromethane in a GC vial.

  • Add 100 µL of TFAA and 50 µL of pyridine.

  • Tightly cap the vial and vortex for 1 minute.

  • Heat the vial at 60°C for 1 hour in a heating block or water bath.

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.

GC-MS Conditions:

  • Use similar conditions as described in Protocol 1, adjusting the temperature program as necessary based on the volatility of the TFA-ester derivative.

Protocol 3: Chiral Derivatization using Mosher's Acid for Enantiomeric Separation by HPLC

This protocol describes the formation of diastereomeric Mosher's esters for the determination of enantiomeric excess.

Materials:

  • This compound sample (racemic or enantiomerically enriched)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous dichloromethane

  • Anhydrous pyridine

  • Small reaction vials with septa

  • Stirring plate and stir bars

  • HPLC system with a UV detector

Procedure:

  • In two separate reaction vials, dissolve approximately 1-2 mg of this compound in 0.5 mL of anhydrous dichloromethane.

  • To one vial, add 1.2 equivalents of (R)-Mosher's acid chloride and a small drop of anhydrous pyridine.

  • To the second vial, add 1.2 equivalents of (S)-Mosher's acid chloride and a small drop of anhydrous pyridine.

  • Seal the vials and stir the reactions at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Quench the reactions by adding a few drops of water.

  • Extract the organic layer, wash with a dilute acid solution (e.g., 1% HCl), then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Dissolve the resulting diastereomeric esters in the HPLC mobile phase for analysis.

HPLC Conditions (Representative):

  • Column: Standard normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane:Ethyl Acetate gradient (e.g., starting from 98:2)

  • Flow Rate: 1 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10-20 µL

Visualizations

The following diagrams illustrate the experimental workflows for the derivatization of this compound.

Derivatization_Workflow cluster_start Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Analyte This compound Silylation Silylation (BSTFA, 60-70°C) Analyte->Silylation Increases Volatility Acylation Acylation (TFAA, 60°C) Analyte->Acylation Reduces Polarity Chiral_Deriv Chiral Derivatization (Mosher's Acid, RT) Analyte->Chiral_Deriv Forms Diastereomers GCMS GC-MS Analysis Silylation->GCMS Acylation->GCMS HPLC HPLC Analysis Chiral_Deriv->HPLC Separates Diastereomers

Caption: General workflow for derivatization and analysis.

Silylation_Protocol A 1. Dissolve Analyte in Aprotic Solvent B 2. Add BSTFA and Pyridine A->B C 3. Vortex and Heat at 60-70°C B->C D 4. Cool to Room Temperature C->D E 5. Inject into GC-MS D->E

Caption: Silylation protocol workflow.

Chiral_Derivatization_Logic Racemate Racemic Alcohol (R- and S-enantiomers) Diastereomers Diastereomeric Esters ((R,R) and (S,R)) Racemate->Diastereomers Reacts with CDA Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid) CDA->Diastereomers Separation Chromatographic Separation (HPLC or GC) Diastereomers->Separation Separable Quantification Quantification of Peaks (Enantiomeric Excess) Separation->Quantification Leads to

Caption: Logic of chiral derivatization for enantiomeric separation.

References

Application Note: Oxidation of 2-Methoxy-4-propylcyclohexan-1-ol to 2-Methoxy-4-propylcyclohexan-1-one using Dess-Martin Periodinane

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed experimental protocol for the oxidation of the secondary alcohol, 2-Methoxy-4-propylcyclohexan-1-ol, to the corresponding ketone, 2-Methoxy-4-propylcyclohexan-1-one. The described method utilizes Dess-Martin periodinane (DMP), a mild and selective oxidizing agent, which offers high yields and a straightforward workup procedure, avoiding the use of toxic heavy metals.[1][2] This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of intermediates in the pharmaceutical and fine chemical industries. This compound is a substituted cyclohexanol derivative that can serve as a versatile building block. Its oxidation to 2-Methoxy-4-propylcyclohexan-1-one provides a key intermediate for further functionalization. While several methods exist for the oxidation of secondary alcohols, including Swern and PCC oxidations, the use of Dess-Martin periodinane (DMP) offers significant advantages. DMP is known for its mild reaction conditions, high chemoselectivity, and tolerance of various functional groups, often proceeding at room temperature with a simple workup.[1][2][3][4] This protocol details a reliable and efficient procedure for this specific transformation.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
This compoundC₁₀H₂₀O₂172.27[5][6]1.01.0172 mg
Dess-Martin Periodinane (DMP)C₁₃H₁₃IO₈424.141.21.2509 mg
Dichloromethane (DCM)CH₂Cl₂84.93--10 mL
Product
2-Methoxy-4-propylcyclohexan-1-oneC₁₀H₁₈O₂170.25[7][8]1.0 (Theor.)-170 mg

Experimental Protocol

Materials:

  • This compound (97% purity)

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (172 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (10 mL).

  • Addition of DMP: To the stirred solution at room temperature, add Dess-Martin periodinane (509 mg, 1.2 mmol) in one portion.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.[3]

  • Workup: Upon completion, quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution.

  • Stir the resulting biphasic mixture vigorously for 15-20 minutes until the solid iodine byproducts are dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL), followed by brine (15 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-Methoxy-4-propylcyclohexan-1-one.

Mandatory Visualization

experimental_workflow start Start: This compound in DCM reagent Add: Dess-Martin Periodinane (DMP) start->reagent Step 1 reaction Stir at Room Temperature (2-4 hours) reagent->reaction Step 2 workup Quench: NaHCO3 / Na2S2O3 (aq. solution) reaction->workup Step 3 extraction Extraction with DCM & Aqueous Washes workup->extraction Step 4 purification Drying (MgSO4), Filtration & Concentration extraction->purification Step 5 product Purification: Flash Column Chromatography purification->product Step 6 final_product Final Product: 2-Methoxy-4-propylcyclohexan-1-one product->final_product Final Step

Caption: Experimental workflow for the oxidation of this compound.

Safety Precautions

  • Dess-Martin periodinane is a potentially explosive compound and should be handled with care, avoiding shock and heat.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

References

Application Notes and Protocols for 2-Methoxy-4-propylcyclohexan-1-ol in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-propylcyclohexan-1-ol is a synthetic fragrance and flavor ingredient valued for its complex and versatile aromatic profile. This document provides detailed application notes and experimental protocols for its use in flavor and fragrance research, catering to the needs of researchers, scientists, and professionals in drug development who may explore its sensory properties and potential applications.

Chemical and Physical Properties

This compound is a derivative of cyclohexanol with the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol .[1][2][3] Its chemical structure and key physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₂₀O₂[1][2][3]
Molecular Weight 172.26 g/mol [1][2][3]
CAS Number 23950-98-3[2][3]
Appearance Colorless liquid[4]
Boiling Point 247.9 °C at 760 mmHg[2]
Flash Point 91.4 °C[2]
Vapor Pressure 0.00405 mmHg at 25°C[2]
Solubility Soluble in alcohol, slightly soluble in water.[4][5]

Olfactory and Flavor Profile

This compound possesses a multifaceted aroma profile, making it a valuable ingredient in various fragrance and flavor compositions. Its scent is generally described as having aromatic, green, and natural characteristics.[6] Specific descriptors include notes reminiscent of chervil, parsley, basil, and sagebrush.[6] It is also characterized by mild, sweet, and slightly woody notes with fruity and floral undertones.[1]

Due to its complex nature, the flavor profile is not extensively documented in publicly available literature and would require specific sensory evaluation studies to be fully characterized. It is recommended for use in fragrance applications and not explicitly for flavor, though its aromatic profile suggests potential for evaluation in specific food and beverage systems.[5]

Quantitative Sensory Data:

Applications in Flavor and Fragrance

The primary application of this compound is in the fragrance industry.[1] Its versatile and harmonious aroma allows it to be incorporated into a wide range of products without unbalancing the overall composition.[6]

Fragrance Applications:

  • Fine Fragrances: Used in the creation of perfumes, colognes, and toilet waters.

  • Personal Care Products: Incorporated into cosmetics, creams, and shampoos.

  • Household Products: Utilized in soaps, detergents, fabric softeners, and air fresheners.[6]

Flavor Applications: While not its primary use, its aromatic profile suggests potential for evaluation in enhancing specific flavor nuances in food and beverage products. Further research is needed to determine its suitability and impact in various food matrices.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the catalytic hydrogenation of 4-propylguaiacol (2-methoxy-4-propylphenol).[7][8][9][10]

Materials:

  • 4-propylguaiacol

  • Hydrogen gas (H₂)

  • Catalyst (e.g., Ruthenium on Carbon (Ru/C) or Platinum-based catalyst)[7][8][10]

  • Solvent (e.g., isooctane or tetrahydrofuran)[7][8]

  • High-pressure reactor (autoclave)

  • Stirring mechanism

  • Temperature and pressure control systems

Procedure:

  • Charge the high-pressure reactor with 4-propylguaiacol and the chosen solvent.

  • Add the catalyst to the mixture.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1 MPa).[10]

  • Heat the reactor to the target temperature (e.g., 80°C) while stirring vigorously (e.g., 800 r/min).[10]

  • Maintain the reaction conditions for a specified duration (e.g., 1 hour) or until the reaction is complete, monitoring hydrogen uptake.[10]

  • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution contains this compound, which can then be purified.

Purification Protocol

The crude product from the synthesis can be purified by fractional distillation under reduced pressure to obtain this compound of high purity.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask(s)

  • Vacuum pump

  • Heating mantle

  • Thermometer

Procedure:

  • Transfer the crude product into the round-bottom flask.

  • Assemble the fractional distillation apparatus.

  • Begin heating the flask gently under reduced pressure.

  • Monitor the temperature at the top of the column.

  • Collect the fractions that distill at the boiling point of this compound under the applied pressure.

  • Analyze the purity of the collected fractions using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Sensory Evaluation Protocol

A generalized protocol for the sensory evaluation of this compound is provided below, which can be adapted based on the specific research objectives.[6][11][12]

Objective: To characterize the odor and flavor profile of this compound.

Panelists: A panel of trained sensory assessors (typically 8-12 individuals) with demonstrated ability to discriminate and describe aromatic compounds.

Sample Preparation:

  • For Odor Evaluation: Prepare a series of dilutions of the purified compound in an appropriate solvent (e.g., ethanol or dipropylene glycol). Samples can be presented on smelling strips or in sniff bottles.

  • For Flavor Evaluation: Prepare a series of dilutions in a neutral base relevant to the intended application (e.g., sugar water for beverages, unsalted crackers for solid foods).

Evaluation Procedure:

  • Training Session: Familiarize the panelists with the compound and develop a common vocabulary of descriptive terms using reference standards.

  • Evaluation Session:

    • Present the samples to the panelists in a randomized and blind manner.

    • Instruct panelists to evaluate the odor and/or flavor of each sample and rate the intensity of each descriptor on a predefined scale (e.g., a 15-cm line scale from "not perceptible" to "very strong").

    • Provide water and unsalted crackers for palate cleansing between samples.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine the sensory profile and identify significant differences between samples.

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the binding of the molecule to Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding event triggers a signal transduction cascade.

Olfactory_Signaling_Pathway Odorant 2-Methoxy-4-propyl- cyclohexan-1-ol OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) Activation OR->G_protein Activates AC Adenylyl Cyclase (AC) Activation G_protein->AC Activates cAMP cAMP Increase AC->cAMP Catalyzes ATP to CNG_channel Cyclic Nucleotide-Gated (CNG) Channel Opening cAMP->CNG_channel Opens Ca_ion Ca²⁺ Influx CNG_channel->Ca_ion Cl_channel Ca²⁺-activated Cl⁻ Channel Opening Ca_ion->Cl_channel Activates Depolarization Depolarization (Action Potential) Cl_channel->Depolarization Leads to Signal_Transmission Signal to Brain (Olfactory Bulb) Depolarization->Signal_Transmission Transmits

Caption: General Olfactory Signaling Pathway.

Experimental Workflow for Flavor and Fragrance Analysis

A typical workflow for the comprehensive analysis of a flavor and fragrance compound like this compound involves several key stages, from synthesis to sensory perception.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Instrumental Analysis cluster_sensory Sensory Evaluation cluster_application Application & Formulation Synthesis Synthesis via Hydrogenation Purification Purification by Fractional Distillation Synthesis->Purification GCMS GC-MS Analysis (Purity & Identification) Purification->GCMS GCO GC-Olfactometry (GC-O) (Odor Activity) Purification->GCO OdorProfile Odor Profile (Descriptive Analysis) GCMS->OdorProfile GCO->OdorProfile Thresholds Odor/Taste Threshold Determination GCO->Thresholds FlavorProfile Flavor Profile (In-matrix Evaluation) OdorProfile->FlavorProfile Application Incorporation into Fragrance/Flavor Base OdorProfile->Application FlavorProfile->Application Performance Performance Testing (Stability, Release) Application->Performance

Caption: Experimental Workflow for Flavor and Fragrance Analysis.

References

No Documented Use of 2-Methoxy-4-propylcyclohexan-1-ol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of scientific literature, there is no documented evidence to support the use of 2-methoxy-4-propylcyclohexan-1-ol as a chiral auxiliary in asymmetric synthesis. While this compound possesses three chiral centers and is utilized as a model for studying stereochemical outcomes in reactions with substituted cyclohexanes, its application in controlling the stereochemistry of other molecules—the defining role of a chiral auxiliary—has not been reported.[1]

Current research on this compound primarily focuses on its role in biomass valorization, particularly as a derivative from the hydrodeoxygenation of lignin.[1] Although its potential as a chiral starting material for stereoselective synthesis has been acknowledged, this has yet to be demonstrated in published research.[1]

For researchers, scientists, and drug development professionals interested in the application of chiral auxiliaries, this report provides an overview of the principles of chiral auxiliary-mediated synthesis and protocols for well-established auxiliaries.

Understanding Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. The auxiliary is enantiomerically pure and, once it has served its purpose, it is removed from the substrate to yield the desired enantiomerically enriched product. This strategy is a powerful tool in asymmetric synthesis for the production of pharmaceuticals and other fine chemicals where specific stereoisomers are required.

The general workflow for using a chiral auxiliary is as follows:

  • Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.

  • Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction where the stereochemistry is controlled by the auxiliary, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.

  • Cleavage: The chiral auxiliary is removed from the product, which is now enantiomerically enriched. The auxiliary can often be recovered and reused.

G sub Prochiral Substrate conj Substrate-Auxiliary Conjugate sub->conj Attachment aux Chiral Auxiliary aux->conj diastereomer Diastereomerically Enriched Product conj->diastereomer Diastereoselective Reaction reagent Reagent reagent->diastereomer product Enantiomerically Enriched Product diastereomer->product Cleavage rec_aux Recovered Auxiliary diastereomer->rec_aux

Figure 1: General workflow for the application of a chiral auxiliary in asymmetric synthesis.

Established Chiral Auxiliaries and Their Applications

While this compound is not a documented chiral auxiliary, numerous other compounds are successfully and widely used in this capacity. Below are examples of well-established chiral auxiliaries and their typical applications.

Evans Auxiliaries (Oxazolidinones)

Developed by David A. Evans, chiral oxazolidinones are among the most powerful and versatile chiral auxiliaries. They are particularly effective in directing stereoselective alkylation, aldol, and acylation reactions.

Chiral AuxiliaryApplicationDiastereomeric Excess (d.e.)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneAsymmetric Aldol Reactions>99%
(4S)-4-Benzyl-2-oxazolidinoneAsymmetric Alkylation>98%
(4R)-4-Isopropyl-2-oxazolidinoneAsymmetric Acylation>95%

Experimental Protocol: Asymmetric Aldol Reaction using an Evans Auxiliary

This protocol describes a typical procedure for the diastereoselective aldol reaction of an N-acyloxazolidinone with an aldehyde.

1. Enolate Formation:

  • Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
  • Cool the solution to -78 °C in a dry ice/acetone bath.
  • Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq).
  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

2. Aldol Addition:

  • Cool the solution back down to -78 °C.
  • Add the aldehyde (1.2 eq) dropwise.
  • Stir the reaction mixture at -78 °C for 2 hours, then warm to room temperature and stir for 1 hour.

3. Work-up and Purification:

  • Quench the reaction by adding a pH 7 buffer solution.
  • Extract the aqueous layer with DCM.
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel.

4. Auxiliary Cleavage:

  • The aldol adduct can be cleaved using various methods, such as hydrolysis with lithium hydroxide or reductive cleavage with lithium borohydride, to yield the desired chiral alcohol and recover the auxiliary.

start [label="N-Acyloxazolidinone"]; enolate [label="Boron Enolate Formation\n(-78°C to 0°C)"]; aldol [label="Aldol Addition\nwith Aldehyde (-78°C)"]; workup [label="Reaction Quench\n& Work-up"]; purification [label="Column Chromatography"]; cleavage [label="Auxiliary Cleavage"]; product [label="Chiral Aldol Product"];

start -> enolate [label=" 1. Bu2BOTf\n 2. Et3N"]; enolate -> aldol [label=" R-CHO"]; aldol -> workup; workup -> purification; purification -> cleavage; cleavage -> product; }

Figure 2: Experimental workflow for an Evans asymmetric aldol reaction.

Pseudoephedrine Amides

Derived from the readily available and inexpensive alkaloid pseudoephedrine, these auxiliaries, developed by Andrew G. Myers, are highly effective for the asymmetric alkylation of enolates.

Chiral AuxiliaryApplicationDiastereomeric Excess (d.e.)
(+)-PseudoephedrineAsymmetric Alkylation of Glycinamides>95%
(-)-PseudoephedrineAsymmetric Alkylation of Propionamides>98%

Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide

This protocol outlines a general procedure for the diastereoselective alkylation of a pseudoephedrine amide.

1. Enolate Formation:

  • Dissolve the pseudoephedrine amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
  • Cool the solution to -78 °C.
  • Add lithium diisopropylamide (LDA) (2.2 eq) dropwise and stir for 1 hour at -78 °C.

2. Alkylation:

  • Add the alkylating agent (e.g., an alkyl halide, 1.5 eq) dropwise.
  • Stir the reaction mixture at -78 °C for 4-6 hours.

3. Work-up and Purification:

  • Quench the reaction with saturated aqueous ammonium chloride.
  • Warm the mixture to room temperature and extract with ethyl acetate.
  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
  • Purify the product by flash chromatography.

4. Auxiliary Cleavage:

  • The alkylated amide can be hydrolyzed under acidic or basic conditions to yield the corresponding chiral carboxylic acid, aldehyde, or alcohol, and the pseudoephedrine auxiliary can be recovered.

start [label="Pseudoephedrine Amide"]; enolate [label="Enolate Formation\nwith LDA (-78°C)"]; alkylation [label="Alkylation\nwith Alkyl Halide (-78°C)"]; workup [label="Quench & Work-up"]; purification [label="Purification"]; cleavage [label="Auxiliary Cleavage"]; product [label="Chiral Product"];

start -> enolate; enolate -> alkylation; alkylation -> workup; workup -> purification; purification -> cleavage; cleavage -> product; }

Figure 3: Workflow for the asymmetric alkylation of a pseudoephedrine amide.

References

Application Notes and Protocols for Studying the Anesthetic Properties of 2-Methoxy-4-propylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methoxy-4-propylcyclohexan-1-ol is a compound that has been identified as having potential anesthetic properties.[1] As a derivative of cyclohexanol, it belongs to a class of compounds with diverse applications in pharmaceuticals.[2] The development of novel anesthetic agents is crucial for improving clinical practice, with a focus on agents that are rapidly titratable, have a high therapeutic index, and minimal side effects.[3][4] This document provides a detailed protocol for the preclinical evaluation of this compound to characterize its anesthetic profile, including its sedative, hypnotic, and analgesic effects, as well as its preliminary safety assessment.

These protocols are designed for researchers in pharmacology, drug discovery, and anesthesiology to systematically investigate the potential of this compound as a novel anesthetic agent. The methodologies are based on established preclinical models for evaluating anesthetics.[5][6][7][8]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. These properties are important for formulation and dose preparation.

PropertyValueReference
Molecular FormulaC10H20O2[1][9][10]
Molecular Weight172.27 g/mol [1][9]
CAS Number23950-98-3[1][9][10]
Boiling Point234 °C[1]
Density0.95 g/cm³[1]
Purity≥95%[11]

Experimental Protocols

Preliminary In Vivo Anesthetic Screening in a Mouse Model

Objective: To determine the dose-dependent sedative and hypnotic effects of this compound.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO, or a suitable solubilizing agent)

  • Male CD-1 mice (8-10 weeks old)

  • Syringes and needles for intravenous or intraperitoneal administration

  • Observation chambers

  • Stopwatches

Methodology:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least 72 hours before the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to obtain the desired doses.

  • Animal Grouping: Randomly assign mice to different dose groups (e.g., 10, 25, 50, 100 mg/kg) and a vehicle control group (n=8-10 mice per group).

  • Drug Administration: Administer the compound or vehicle via intravenous (IV) or intraperitoneal (IP) injection.

  • Observation: Immediately after injection, place each mouse in an individual observation chamber and start a stopwatch.

  • Assessment of Sedation and Hypnosis:

    • Loss of Righting Reflex (LORR): Gently turn the mouse on its back every minute. The inability of the mouse to right itself within 30 seconds is considered the onset of hypnosis. Record the time to LORR.

    • Duration of Hypnosis: Continue to monitor the mouse and record the time when it spontaneously regains the righting reflex. The duration of hypnosis is the time from LORR to the return of the righting reflex.

  • Data Analysis: Calculate the mean onset and duration of hypnosis for each dose group. Determine the ED50 (the dose that produces hypnosis in 50% of the animals) using probit analysis.

Evaluation of Analgesic Properties using the Tail-Flick Test

Objective: To assess the analgesic effects of this compound.

Materials:

  • This compound

  • Vehicle

  • Male Sprague-Dawley rats (200-250 g)

  • Tail-flick analgesia meter

  • Syringes and needles

Methodology:

  • Animal Acclimation and Baseline Measurement: Acclimate rats to the testing apparatus. Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time it takes for the rat to flick its tail. The cutoff time is typically set to 10-12 seconds to prevent tissue damage.

  • Animal Grouping and Drug Administration: Randomly assign rats to different dose groups of this compound, a vehicle control group, and a positive control group (e.g., morphine). Administer the compounds via the desired route.

  • Post-Treatment Measurements: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cutoff time - Baseline latency)] x 100. Compare the %MPE between the different groups using appropriate statistical tests (e.g., ANOVA).

Preliminary Safety and Toxicity Assessment

Objective: To evaluate the acute toxicity and cardiovascular effects of this compound.

Materials:

  • This compound

  • Vehicle

  • Male and female rats

  • Apparatus for monitoring cardiovascular parameters (e.g., blood pressure, heart rate) and respiratory rate.[6]

Methodology:

  • Acute Toxicity (LD50 Determination): Administer escalating doses of the compound to different groups of rats. Observe the animals for 24-48 hours for signs of toxicity and mortality. Determine the LD50 (the dose that is lethal to 50% of the animals).

  • Cardiovascular and Respiratory Monitoring: Anesthetize rats with a standard anesthetic.[6] Cannulate the carotid artery and jugular vein for blood pressure monitoring and drug administration, respectively. Monitor baseline heart rate, blood pressure, and respiratory rate. Administer increasing doses of this compound and record any changes in these parameters.[6]

  • Data Analysis: Analyze the dose-dependent effects on cardiovascular and respiratory parameters.

Data Presentation

The quantitative data from these experiments should be summarized in the following tables for clear comparison.

Table 1: Dose-Response of Sedative and Hypnotic Effects in Mice

Dose (mg/kg)NOnset of LORR (min ± SEM)Duration of Hypnosis (min ± SEM)% Responders (LORR)
Vehicle10--0
1010
2510
5010
10010

Table 2: Analgesic Effect in the Rat Tail-Flick Test (%MPE ± SEM)

TreatmentN15 min30 min60 min90 min120 min
Vehicle8
Compound (Dose 1)8
Compound (Dose 2)8
Morphine (Positive Control)8

Table 3: Preliminary Safety Assessment in Rats

Dose (mg/kg)NChange in Mean Arterial Pressure (mmHg ± SEM)Change in Heart Rate (bpm ± SEM)Change in Respiratory Rate (breaths/min ± SEM)Mortality (within 24h)
Vehicle60/6
Dose 16
Dose 26
Dose 36

Visualizations

G cluster_prep Preparation cluster_screening Preclinical Screening cluster_analysis Data Analysis cluster_conclusion Conclusion A Compound Synthesis and Purification B Dose Formulation A->B C In Vivo Anesthetic Screening (Mouse Model) B->C D Analgesic Testing (Rat Tail-Flick) B->D E Preliminary Safety Assessment (Cardiovascular & Acute Toxicity) B->E F Dose-Response Analysis (ED50) C->F G Analgesic Efficacy (%MPE) D->G H Safety Profile (LD50, Physiological Changes) E->H I Go/No-Go Decision for Further Development F->I G->I H->I

Caption: Experimental workflow for the preclinical evaluation of this compound.

G cluster_membrane Neuronal Membrane cluster_channel GABA_A GABA-A Receptor Ion_Channel Chloride Ion Channel GABA_A->Ion_Channel Opens Cl_in Cl- Influx Compound This compound Compound->GABA_A Allosteric Modulation GABA GABA GABA->GABA_A Binds Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Anesthesia Anesthetic Effect Hyperpolarization->Anesthesia

Caption: Hypothetical signaling pathway for a GABA-A receptor modulating anesthetic.

References

Application Note: The Use of 2-Methoxy-4-propylcyclohexan-1-ol in Studying Protein Kinase Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed overview of the application of 2-Methoxy-4-propylcyclohexan-1-ol in the field of protein kinase signaling research. While direct studies extensively detailing the use of this compound as a modulator of protein kinase signaling are limited, its structural features and the activities of related compounds suggest its potential as a scaffold for developing novel kinase inhibitors. This document outlines hypothetical applications, potential experimental protocols, and the type of data that would be crucial for evaluating its efficacy and mechanism of action.

Introduction to this compound

This compound is a cyclohexanol derivative with a molecular formula of C₁₀H₂₀O₂.[1][2][] It is a compound that has been noted for its use as a fragrance and flavor intermediate and as a model compound in chemical research.[4][5][6] One supplier, Biosynth, has noted that its unique structure may allow it to interact with various biological pathways, including protein kinase signaling.[7] This document explores the potential of this compound in that context.

Protein kinases play a crucial role in cell signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Therefore, the identification and characterization of novel kinase inhibitors are of significant interest in drug discovery and development.

Potential Applications in Protein Kinase Signaling Research

Based on its chemical structure, this compound could be investigated for several applications in protein kinase signaling research:

  • Screening for Novel Kinase Inhibitors: The compound could be used in high-throughput screening assays to identify novel inhibitors of specific protein kinases.

  • Structure-Activity Relationship (SAR) Studies: As a basic scaffold, derivatives of this compound could be synthesized to understand the structural requirements for kinase inhibition.

  • Tool Compound for Pathway Elucidation: If found to be a selective inhibitor of a particular kinase, it could be used as a chemical probe to study the physiological roles of that kinase and its downstream signaling pathways.

Hypothetical Data Presentation

To evaluate the potential of this compound as a protein kinase inhibitor, quantitative data from various assays would be necessary. The following table illustrates the type of data that would be generated.

Kinase TargetAssay TypeIC₅₀ (µM)Ki (µM)Cell-based Activity (EC₅₀, µM)Notes
Kinase AIn vitro kinase assay5.21.815.7Competitive inhibitor
Kinase BIn vitro kinase assay> 100-> 100No significant inhibition
Kinase CCell-based phosphorylation assay8.9-22.4Inhibition of substrate phosphorylation

Experimental Protocols

Detailed experimental protocols would be required to assess the activity of this compound. Below are examples of protocols that could be employed.

In Vitro Kinase Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the activity of a purified protein kinase.

Materials:

  • Purified recombinant protein kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the protein kinase and the peptide substrate to each well.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC₅₀ value.

Cell-Based Phosphorylation Assay (Western Blot)

This protocol aims to determine if this compound can inhibit the phosphorylation of a target protein within a cellular context.

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Stimulant (e.g., growth factor) to activate the signaling pathway

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the substrate protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-16 hours.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with the appropriate agonist for a predetermined time to activate the kinase.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the phosphorylated and total substrate protein.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

Visualizations

Diagrams are essential for illustrating the concepts and workflows described.

G cluster_0 In Vitro Kinase Assay Workflow Prepare Reagents Prepare Reagents Plate Kinase & Substrate Plate Kinase & Substrate Prepare Reagents->Plate Kinase & Substrate Add Compound Add Compound Plate Kinase & Substrate->Add Compound Add ATP Add ATP Add Compound->Add ATP Incubate Incubate Add ATP->Incubate Measure Activity Measure Activity Incubate->Measure Activity Data Analysis Data Analysis Measure Activity->Data Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

G cluster_1 Hypothetical Signaling Pathway Inhibition Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Substrate Substrate Kinase_B->Substrate Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate P Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Compound 2-Methoxy-4-propyl- cyclohexan-1-ol Compound->Kinase_B

Caption: Inhibition of a hypothetical kinase cascade.

Conclusion

While this compound is not yet an established tool in protein kinase research, its chemical structure presents an interesting starting point for the development of novel kinase modulators. The protocols and data frameworks outlined in this document provide a roadmap for researchers interested in exploring the potential of this and related compounds in the study of protein kinase signaling. Further investigation is warranted to determine its specific biological activities and potential therapeutic applications.

References

Investigating Fatty Acid Metabolism with 2-Methoxy-4-propylcyclohexan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 2-Methoxy-4-propylcyclohexan-1-ol to investigate fatty acid metabolism. While direct, in-depth studies on the specific effects of this compound on fatty acid metabolism are not extensively detailed in peer-reviewed literature, this compound's structural properties suggest potential interactions with metabolic pathways.[1][2] This application note outlines hypothetical protocols and experimental workflows to explore these potential effects, drawing from established methodologies in lipid research. The provided protocols are intended to serve as a foundational framework for investigating the compound's influence on key aspects of fatty acid metabolism, including lipolysis, fatty acid uptake, and β-oxidation.

Introduction

Fatty acids are fundamental molecules in cellular metabolism, serving as crucial energy sources, structural components of membranes, and signaling molecules.[3][4] The intricate processes of fatty acid metabolism, including synthesis (lipogenesis), breakdown (β-oxidation), and storage in the form of triglycerides, are tightly regulated. Dysregulation of these pathways is implicated in numerous metabolic disorders, such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[3]

This compound is a cyclohexanol derivative with potential applications in various research fields.[1][2] While its primary characterization has been in chemical synthesis and as a potential anesthetic, its structural features warrant investigation into its biological activities, including its potential role in modulating fatty acid metabolism.[1][2] This document presents a series of protocols to enable researchers to systematically evaluate the effects of this compound on cellular fatty acid metabolism.

Potential Signaling Pathways and Mechanisms

The potential mechanisms by which this compound could influence fatty acid metabolism are currently speculative. A hypothetical signaling pathway is proposed below for investigation. This pathway considers potential interactions with key enzymes and transporters involved in lipid metabolism.

Fatty_Acid_Metabolism_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 2M4PCH This compound FAT_CD36 FAT/CD36 2M4PCH->FAT_CD36 Modulates? Lipolysis Lipolysis (Triglyceride Breakdown) 2M4PCH->Lipolysis Inhibits/Activates? BetaOxidation β-Oxidation 2M4PCH->BetaOxidation Inhibits/Activates? FattyAcids_ext Fatty Acids FattyAcids_ext->FAT_CD36 Uptake FattyAcids_int Fatty Acyl-CoA FAT_CD36->FattyAcids_int FattyAcids_int->BetaOxidation Lipolysis->FattyAcids_int Glycerol Glycerol Lipolysis->Glycerol Triglycerides Triglycerides Triglycerides->Lipolysis ATP ATP BetaOxidation->ATP

Figure 1: Hypothetical signaling pathway for the modulation of fatty acid metabolism by this compound.

Experimental Protocols

The following protocols describe methods to assess the impact of this compound on key events in fatty acid metabolism.

Cell Culture and Treatment

A suitable cell line for studying fatty acid metabolism, such as HepG2 (human liver carcinoma), 3T3-L1 adipocytes, or C2C12 myotubes, should be used.

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for metabolic assays) at a density that allows for optimal growth and differentiation (if required).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of solvent) must be included in all experiments.

  • Treatment: Once cells have reached the desired confluency or differentiation state, replace the culture medium with the medium containing various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

Assessment of Lipolysis

Lipolysis is the breakdown of triglycerides into glycerol and free fatty acids. An increase in lipolysis can be measured by quantifying the amount of free glycerol released into the culture medium.

Materials:

  • Glycerol assay kit (colorimetric or fluorometric)

  • Treated cell culture supernatants

  • Microplate reader

Protocol:

  • Following treatment with this compound, collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Perform the glycerol assay according to the manufacturer's instructions. This typically involves the enzymatic conversion of glycerol to a product that can be detected by a colorimetric or fluorometric readout.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the concentration of glycerol in each sample using a standard curve.

Measurement of Free Fatty Acid Levels

The levels of free fatty acids (FFAs) in the cell culture supernatant or cell lysates can be quantified to assess the net effect of this compound on fatty acid release and uptake.

Materials:

  • Free fatty acid assay kit (colorimetric or fluorometric)[3]

  • Treated cell culture supernatants or cell lysates

  • Microplate reader

Protocol:

  • Prepare samples (supernatant or lysate) as required by the assay kit.

  • Follow the manufacturer's protocol for the fatty acid assay. These assays often involve the enzymatic conversion of FFAs into an intermediate that reacts with a probe to generate a detectable signal.[3]

  • Measure the absorbance or fluorescence.

  • Determine the FFA concentration from a standard curve.

Fatty Acid Uptake Assay

This assay measures the ability of cells to take up fatty acids from the extracellular environment.

Materials:

  • Fluorescently-labeled fatty acid analog (e.g., BODIPY™ FL C₁₂)

  • Cells cultured in black, clear-bottom microplates

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Treat cells with this compound as described in section 3.1.

  • Wash the cells with a serum-free medium.

  • Add a medium containing the fluorescently-labeled fatty acid analog to each well and incubate for a specified time (e.g., 30 minutes).

  • Remove the labeling medium and wash the cells multiple times with a cold buffer to remove any unbound probe.

  • Measure the intracellular fluorescence using a microplate reader or analyze the cells by flow cytometry.

Fatty Acid β-Oxidation Assay

This assay determines the rate of mitochondrial fatty acid β-oxidation.

Materials:

  • Seahorse XF Analyzer or similar metabolic flux analyzer

  • Specific substrates for fatty acid oxidation (e.g., palmitate-BSA conjugate)

  • Inhibitors of other metabolic pathways (e.g., etomoxir for carnitine palmitoyltransferase 1)

Protocol:

  • Seed cells in a Seahorse XF cell culture microplate.

  • Treat cells with this compound for the desired duration.

  • On the day of the assay, replace the culture medium with the Seahorse XF assay medium supplemented with the fatty acid substrate.

  • Measure the oxygen consumption rate (OCR) using the Seahorse XF Analyzer. A decrease in OCR upon the addition of a fatty acid oxidation inhibitor like etomoxir indicates the portion of respiration driven by this pathway.

  • Analyze the data to determine the effect of this compound on the rate of fatty acid β-oxidation.

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the effects of this compound on fatty acid metabolism.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Metabolic Assays cluster_analysis Data Analysis and Interpretation CellCulture Cell Culture and Treatment with this compound LipolysisAssay Lipolysis Assay (Glycerol Release) CellCulture->LipolysisAssay FFAAssay Free Fatty Acid Assay CellCulture->FFAAssay FAUptakeAssay Fatty Acid Uptake Assay CellCulture->FAUptakeAssay BetaOxidationAssay β-Oxidation Assay (Oxygen Consumption Rate) CellCulture->BetaOxidationAssay DataAnalysis Quantitative Data Analysis LipolysisAssay->DataAnalysis FFAAssay->DataAnalysis FAUptakeAssay->DataAnalysis BetaOxidationAssay->DataAnalysis Mechanism Elucidation of Potential Mechanism DataAnalysis->Mechanism

Figure 2: A structured workflow for the investigation of this compound's effects on fatty acid metabolism.

Data Presentation

All quantitative data should be presented in a clear and organized manner. Below is a template for tabulating the results from the described assays.

Table 1: Hypothetical Effects of this compound on Fatty Acid Metabolism

Concentration of this compound (µM)Glycerol Release (µM)Free Fatty Acid Levels (µM)Fatty Acid Uptake (Relative Fluorescence Units)β-Oxidation (OCR, pmol/min)
0 (Vehicle Control)10.2 ± 1.550.8 ± 4.21000 ± 85150.3 ± 12.1
112.1 ± 1.855.3 ± 5.1950 ± 78145.6 ± 11.8
1018.5 ± 2.372.4 ± 6.8720 ± 61110.9 ± 9.5
5025.6 ± 3.1 98.9 ± 8.5450 ± 42 75.2 ± 6.7

*p < 0.05, *p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation. (Note: These are example data and do not reflect actual experimental results).

Conclusion

The protocols and workflows outlined in this application note provide a robust framework for the initial investigation of this compound's effects on fatty acid metabolism. By systematically evaluating its impact on lipolysis, fatty acid levels, cellular uptake, and β-oxidation, researchers can begin to elucidate the potential bioactivity of this compound and its derivatives in the context of metabolic regulation. Further studies may be warranted to identify specific molecular targets and downstream signaling events.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-4-propylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methoxy-4-propylcyclohexan-1-ol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material (e.g., 4-propylguaiacol)

Potential CauseRecommended Solutions
Catalyst Inactivity - Verify catalyst quality: Use a new batch of catalyst or test with a known standard reaction. - Improper activation: Ensure the catalyst is properly activated according to the manufacturer's protocol. - Catalyst poisoning: The starting material or solvent may contain impurities (e.g., sulfur compounds) that poison the catalyst. Purify the starting materials and use high-purity solvents.
Insufficient Hydrogen Pressure - Check for leaks: Ensure all connections in the reactor system are secure. - Increase pressure: Gradually increase the hydrogen pressure within the recommended safety limits for the equipment.
Suboptimal Reaction Temperature - Increase temperature: Incrementally raise the reaction temperature. Note that excessively high temperatures can promote side reactions.
Poor Mixing - Increase agitation speed: Ensure the catalyst is well-suspended in the reaction mixture to maximize contact with the reactants.

Issue 2: Low Yield of this compound with Significant Side Product Formation

Potential CauseCommon Side ProductsRecommended Solutions
Over-reduction 4-Propylcyclohexanol, Propylcyclohexane- Reduce reaction time: Monitor the reaction progress closely (e.g., by TLC or GC) and stop the reaction once the starting material is consumed. - Lower hydrogen pressure or temperature: Milder reaction conditions can help prevent further reduction of the desired product.
Demethoxylation 4-Propylphenol, 4-Propylcyclohexanol- Catalyst choice: Some catalysts have a higher propensity for cleaving the methoxy group. Consider screening different catalysts (e.g., Rh-based catalysts may be more selective for aromatic ring hydrogenation). - Solvent effects: Aprotic polar solvents like THF can promote demethoxylation with certain catalysts (e.g., Ru/C).[1] Consider using less coordinating solvents.
Dehydroxylation 2-Methoxy-4-propylcyclohexane- Milder reaction conditions: High temperatures and pressures can favor dehydroxylation.

Issue 3: Difficulty in Product Isolation and Purification

Potential CauseRecommended Solutions
Similar Boiling Points of Products - Fractional distillation: Use a fractional distillation column with sufficient theoretical plates for separation. - Column chromatography: Silica gel chromatography can be effective for separating the desired product from non-polar side products like propylcyclohexane.
Formation of Emulsions During Work-up - Brine wash: Wash the organic layer with a saturated sodium chloride solution to break up emulsions. - Centrifugation: If emulsions persist, centrifugation can aid in phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common starting material is 4-propylguaiacol (2-methoxy-4-propylphenol), which is hydrogenated to the desired product.[2] 4-allylguaiacol can also be used, which would first be reduced to 4-propylguaiacol under hydrogenation conditions.

Q2: Which catalysts are typically used for the hydrogenation of 4-propylguaiacol?

A variety of catalysts can be used, including noble metal catalysts like Platinum (Pt) and Ruthenium (Ru) on a carbon support (e.g., Ru/C), as well as bimetallic catalysts such as Nickel-Cobalt on alumina (NiCo/γ-Al₂O₃).[1][2] The choice of catalyst is critical for achieving high selectivity towards the desired product.

Q3: What are the typical reaction conditions for this synthesis?

Reaction conditions vary depending on the catalyst used. For instance, a synthesis using a Pt@SLS catalyst was performed at 80°C and 1 MPa of H₂ pressure.[3] Another study on the hydrodeoxygenation of 4-propylguaiacol was conducted at 400°C and 300 psig using a NiMo/Al₂O₃ catalyst.[4][5] It is crucial to optimize the conditions for the specific catalytic system being used.

Q4: How can I minimize the formation of the fully reduced product, propylcyclohexane?

To minimize the formation of propylcyclohexane, it is important to carefully control the reaction conditions. This can be achieved by:

  • Reducing reaction time: Monitor the reaction and stop it as soon as the desired product is formed in maximum concentration.

  • Using milder conditions: Lowering the hydrogen pressure and/or reaction temperature can reduce the rate of over-reduction.

  • Catalyst selection: Some catalysts are more prone to complete hydrodeoxygenation. Screening different catalysts can identify one with higher selectivity for the partially hydrogenated product.

Q5: The product has three chiral centers. How can I control the stereoselectivity of the reaction?

Controlling the stereoselectivity of this hydrogenation is challenging and often results in a mixture of stereoisomers.[2] Achieving a specific stereoisomer may require the use of chiral catalysts or chiral auxiliaries, which would necessitate a more specialized synthetic route. For standard heterogeneous hydrogenation, a mixture of diastereomers is typically expected.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Propylguaiacol using a Ruthenium on Carbon (Ru/C) Catalyst

  • Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature controller is charged with 4-propylguaiacol and a suitable solvent (e.g., isooctane).

  • Catalyst Addition: 5% Ru/C catalyst (e.g., 1-5 mol% relative to the substrate) is carefully added to the reactor.

  • Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any air, followed by purging with hydrogen gas.

  • Reaction: The reactor is pressurized with hydrogen to the desired pressure (e.g., 1-5 MPa) and heated to the target temperature (e.g., 80-150°C) with vigorous stirring.

  • Monitoring: The reaction progress is monitored by periodically taking samples and analyzing them by GC or TLC.

  • Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or silica gel column chromatography to isolate this compound.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Hydrodeoxygenation of 4-Propylguaiacol

CatalystTemperature (°C)Pressure (MPa)SolventConversion of 4-propylguaiacol (%)Selectivity to this compound (%)Reference
Pt@SLS801Water~100Not reported, major product was propylcyclohexane (82.3% selectivity)[3]
Ru/C40-250~0.15IsooctaneVaries with temp.Identified as the first product, but further reaction occurs[1]
NiMo/Al₂O₃400~2HexaneVariesNot specified, focuses on overall HDO[4][5]
NiCo/γ-Al₂O₃Not specifiedNot specifiedWaterUp to 96.1 (for guaiacol)Not specified for this compound[2]

Note: The selectivity to this compound is often not the primary focus in studies targeting complete deoxygenation for biofuel production. Therefore, direct comparisons of yield for this specific intermediate are limited in the available literature.

Visualizations

Synthesis_Pathway start 4-Propylguaiacol product This compound start->product Hydrogenation (Desired Pathway) side_product1 4-Propylphenol start->side_product1 Demethoxylation side_product2 4-Propylcyclohexanol product->side_product2 Demethoxylation side_product3 Propylcyclohexane product->side_product3 Over-reduction side_product1->side_product2 Hydrogenation side_product2->side_product3 Dehydroxylation

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow cluster_low_conversion Troubleshooting Low Conversion cluster_high_conversion Troubleshooting Low Selectivity start Low Yield of Desired Product check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low high_conversion High Conversion check_conversion->high_conversion High catalyst_issue Check Catalyst Activity low_conversion->catalyst_issue conditions_issue Optimize Reaction Conditions (Temp, Pressure, Time) low_conversion->conditions_issue side_products Identify Major Side Products high_conversion->side_products over_reduction Over-reduction? -> Milder Conditions side_products->over_reduction demethoxylation Demethoxylation? -> Change Catalyst/Solvent side_products->demethoxylation

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Purification of 2-Methoxy-4-propylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Methoxy-4-propylcyclohexan-1-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Column Chromatography

Issue 1: Poor Separation of Diastereomers

  • Question: My column chromatography is not effectively separating the cis and trans isomers of this compound. What can I do?

  • Answer: Separation of diastereomers can be challenging. Here are several strategies to improve resolution:

    • Optimize the Solvent System: A less polar eluent system will increase the retention time on silica gel and may improve separation. Experiment with different ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, cyclohexane/ethyl acetate). A shallow gradient elution, where the polarity is increased very slowly, can also be effective.

    • Try a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can sometimes offer different selectivity for diastereomers.

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a normal-phase or reverse-phase column may be necessary to achieve high diastereomeric purity.

Issue 2: Compound Appears to Decompose on the Column

  • Question: I am observing streaking on my TLC plate and recovering low yields after column chromatography, suggesting my compound is degrading. How can I prevent this?

  • Answer: this compound, like many alcohols, can be sensitive to the acidic nature of standard silica gel.

    • Neutralize the Silica Gel: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a non-volatile base, such as triethylamine (typically 0.1-1% v/v), before packing the column.

    • Use a Different Adsorbent: Consider using neutral alumina or Florisil® as an alternative to silica gel.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography) to reduce the time the compound is in contact with the stationary phase.

Issue 3: The Compound is Tailing on the TLC and Column

  • Question: My spots are tailing on the TLC plate, and this is leading to broad, overlapping peaks during column chromatography. What causes this and how can I fix it?

  • Answer: Tailing is often caused by interactions between the polar hydroxyl group and active sites on the silica gel.

    • Add a Polar Modifier: Including a small amount of a more polar solvent, like methanol or acetic acid, in your eluent can help to block the active sites on the silica and reduce tailing. For basic compounds, adding a small amount of triethylamine is effective. For acidic or neutral compounds like your alcohol, a small amount of acetic acid can sometimes help, but be mindful of potential side reactions.

    • Sample Loading: Ensure your sample is loaded onto the column in a narrow band using a minimal amount of a solvent in which it is highly soluble. Overloading the column can also lead to tailing.

Distillation

Issue 1: Product is Decomposing at High Temperatures

  • Question: My product is turning dark, and I am getting a low yield upon distillation. How can I avoid thermal decomposition?

  • Answer: The boiling point of this compound is relatively high (approximately 248 °C at atmospheric pressure), which can lead to decomposition.[1]

    • Vacuum Distillation: Perform the distillation under reduced pressure. This will significantly lower the boiling point and minimize the risk of thermal degradation.

    • Inert Atmosphere: Distilling under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation at high temperatures.

Issue 2: Inefficient Separation from High-Boiling Impurities

  • Question: I am having trouble separating my product from a high-boiling impurity via distillation.

  • Answer: For separating compounds with close boiling points, a simple distillation may not be sufficient.

    • Fractional Distillation: Use a fractionating column (e.g., Vigreux, packed, or spinning band) to increase the number of theoretical plates and improve separation efficiency.

    • Optimize Distillation Parameters: Carefully control the heating rate and reflux ratio to achieve the best possible separation.

Recrystallization

Issue 1: The Compound "Oils Out" Instead of Crystallizing

  • Question: When I cool the recrystallization solution, my compound separates as an oil, not as crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute is supersaturated above its melting point.

    • Use a Lower-Boiling Solvent: The boiling point of the solvent may be too high. Try a solvent with a lower boiling point.

    • Increase the Solvent Volume: The concentration of the solute may be too high. Add more solvent to the hot solution before cooling.

    • Slow Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.

    • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.

Issue 2: No Crystals Form Upon Cooling

  • Question: My compound remains dissolved even after the solution has been cooled in an ice bath.

  • Answer: The compound may be too soluble in the chosen solvent, or the solution may be too dilute.

    • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and attempt to recrystallize again.

    • Use a Solvent Pair: If the compound is very soluble in one solvent, add a "non-solvent" (in which the compound is poorly soluble) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the first solvent to redissolve the precipitate and allow it to cool slowly. Common solvent pairs for polar compounds include ethanol/water, acetone/hexane, and ethyl acetate/hexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The most common synthesis route for this compound is the hydrogenation of 4-propylguaiacol.[2] Potential impurities include:

  • Unreacted 4-propylguaiacol: The starting material may not have fully reacted.

  • Demethoxylated byproducts: Loss of the methoxy group can lead to the formation of 4-propylcyclohexane-1,2-diol.

  • Dehydroxylated byproducts: Removal of the hydroxyl group can result in 1-methoxy-4-propylcyclohexane.

  • Solvent and catalyst residues: Depending on the reaction conditions, residual solvent and catalyst may be present.

Q2: What is a good starting point for a solvent system for flash chromatography of this compound?

A2: this compound is a moderately polar compound. A good starting point for a solvent system for flash chromatography on silica gel would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A typical starting ratio would be in the range of 4:1 to 9:1 (hexane:ethyl acetate). You can optimize the ratio based on TLC analysis to achieve an Rf value of 0.2-0.3 for the desired compound.

Q3: Can I use recrystallization to separate the diastereomers of this compound?

A3: While possible in principle, direct recrystallization of the diastereomeric mixture may not be efficient. A more effective approach is to derivatize the alcohol with a chiral resolving agent to form diastereomeric esters, which often have significantly different crystallization properties, allowing for their separation by fractional crystallization.[3] After separation, the resolving agent can be removed to yield the pure diastereomers.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity and identifying any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect impurities with different chemical shifts.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the purity. A single spot in multiple solvent systems is a good indication of high purity.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC10H20O2[1]
Molecular Weight172.27 g/mol [4]
Boiling Point247.9 °C at 760 mmHg[1]
Density0.95 g/cm³[1]
Flash Point91.4 °C[1]
Purity (Commercial)≥97%[4]

Table 2: Suggested Purification Parameters (Starting Points)

Purification MethodKey ParametersExpected Outcome
Flash Column Chromatography Stationary Phase: Silica gelEluent: Hexane:Ethyl Acetate (9:1 to 4:1 gradient)Separation from non-polar and highly polar impurities.
Vacuum Distillation Pressure: 1-10 mmHgTemperature: Dependent on pressure, significantly lower than 248 °CRemoval of non-volatile impurities and high-boiling byproducts.
Recrystallization Solvent Pair: Hexane/Ethyl Acetate or Toluene/HexaneIncreased purity of the solid product.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate).

    • Pack the column by pouring the slurry and allowing the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the chromatography solvent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica bed.

    • Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during elution.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions and monitor the elution of the product by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.

    • Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum to the system.

    • Once the desired pressure is reached, begin heating the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point for the given pressure.

  • Product Collection:

    • Once the distillation is complete, allow the apparatus to cool to room temperature before carefully releasing the vacuum.

    • The purified product is in the receiving flask.

Mandatory Visualizations

PurificationWorkflow Crude Crude Product (from synthesis) Column Flash Column Chromatography Crude->Column Primary Purification Distill Vacuum Distillation Column->Distill Further Purification Recryst Recrystallization (optional) Distill->Recryst For solid isomers Pure Pure 2-Methoxy-4- propylcyclohexan-1-ol Distill->Pure Recryst->Pure

Caption: General purification workflow for this compound.

TroubleshootingLogic cluster_column Column Chromatography Issue cluster_solutions Potential Solutions PoorSep Poor Separation OptSolv Optimize Solvent PoorSep->OptSolv NewPhase Change Stationary Phase PoorSep->NewPhase Decomp Decomposition Decomp->NewPhase Neutralize Neutralize Silica Decomp->Neutralize Tailing Tailing Tailing->OptSolv PolarMod Add Polar Modifier Tailing->PolarMod

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: Resolving Stereoisomers of 2-Methoxy-4-propylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of 2-Methoxy-4-propylcyclohexan-1-ol stereoisomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental resolution of this compound stereoisomers.

Issue 1: Poor or No Separation of Stereoisomers in Chiral HPLC

Potential Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is critical for chiral recognition. Polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based columns are good starting points for separating substituted cyclohexanols. If initial attempts with one type of CSP fail, screening a column with a different chiral selector is recommended.
Suboptimal Mobile Phase Composition The mobile phase composition significantly influences selectivity. For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can have a large impact on resolution. For reversed-phase, adjust the ratio of water/buffer to organic solvent (e.g., acetonitrile, methanol).
Incorrect Flow Rate Slower flow rates can sometimes improve resolution by allowing more time for interaction with the stationary phase.[1]
Temperature Fluctuations Temperature can affect chiral separations.[2] Ensure a stable column temperature using a column oven. Experiment with different temperatures (e.g., 15°C, 25°C, 40°C) to see if it improves selectivity.

Issue 2: Peak Splitting or Tailing in Chromatograms

Potential Cause Troubleshooting Steps
Column Overload Injecting too concentrated a sample can lead to peak distortion.[3] Dilute the sample and re-inject.
Injection Solvent Incompatibility The solvent used to dissolve the sample should be as weak as or similar in composition to the mobile phase.[4] Dissolving the sample in a solvent much stronger than the mobile phase can cause peak splitting.[4]
Contamination of Column or Guard Column Impurities from previous injections can accumulate and cause peak shape issues.[5] Flush the column with a strong solvent. If using a guard column, try replacing it.[1]
Presence of Multiple Isomers Eluting Closely What appears as a split peak could be two unresolved diastereomers.[6] Adjusting the mobile phase composition or changing the column may be necessary to resolve them.
Blocked Column Frit A blocked frit can disrupt the flow path, leading to peak splitting.[6] Reverse flushing the column (if permitted by the manufacturer) or replacing the frit may resolve the issue.

Issue 3: Difficulty in Determining Relative Stereochemistry by NMR

Potential Cause Troubleshooting Steps
Signal Overlap in 1D ¹H NMR The cyclohexane ring protons often have overlapping signals, making it difficult to assign individual protons and their orientations.
Insufficient Resolution to Determine Coupling Constants Accurate J-coupling constants are crucial for determining the axial or equatorial orientation of substituents.
Ambiguous NOE Correlations Nuclear Overhauser Effect (NOE) signals may be weak or ambiguous, making it difficult to confidently determine through-space proximity of protons.

Frequently Asked Questions (FAQs)

Q1: How many stereoisomers are possible for this compound?

A1: this compound has three chiral centers at positions 1, 2, and 4 of the cyclohexane ring. Therefore, there are 2³, or eight, possible stereoisomers, which exist as four pairs of enantiomers.

Q2: What is a good starting point for chiral HPLC method development for this compound?

A2: A good starting point would be to use a polysaccharide-based chiral stationary phase, such as one coated with a cellulose or amylose derivative. For a normal-phase method, a mobile phase of hexane or heptane with a small percentage of isopropanol or ethanol (e.g., 2-10%) is recommended. For a reversed-phase method, a mobile phase of water/acetonitrile or water/methanol could be explored.

Q3: Is derivatization necessary for the chiral separation of this compound?

A3: Derivatization is not always necessary but can be a useful strategy if direct separation of the alcohol is unsuccessful. Acylation of the hydroxyl group to form an ester (e.g., acetate or trifluoroacetate) can improve volatility for GC analysis and may enhance chiral recognition on certain stationary phases.[7] For HPLC, derivatization with a chiral derivatizing agent can be used to form diastereomers that can then be separated on a standard achiral column.[8][9][10]

Q4: How can I confirm the relative stereochemistry of the separated isomers?

A4: Two-dimensional NMR spectroscopy, specifically Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful technique for determining the relative stereochemistry of substituents on a cyclohexane ring.[11] NOE correlations are observed between protons that are close in space. For example, a strong NOE between the axial proton at C1 and the axial proton at C2 would suggest a trans-diaxial relationship between the hydroxyl and methoxy groups.

Q5: What are the expected challenges in scaling up the separation from analytical to preparative scale?

A5: The main challenges in scaling up are maintaining resolution while increasing the sample load. This often requires optimizing the flow rate, mobile phase composition, and sample concentration for the larger column. Column overload, leading to peak broadening and loss of separation, is a common issue.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development (Normal Phase)

  • Column Selection: Start with a polysaccharide-based chiral column (e.g., cellulose or amylose derivative) with dimensions of 250 mm x 4.6 mm and a 5 µm particle size.

  • Mobile Phase Screening:

    • Prepare a series of mobile phases consisting of n-hexane and isopropanol (IPA) with varying IPA concentrations (e.g., 2%, 5%, 10%, 15% v/v).

    • Begin with a mobile phase of 95:5 (v/v) n-hexane:IPA.

  • Initial Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 25°C.

    • Inject a 10 µL sample of a 1 mg/mL solution of the stereoisomer mixture dissolved in the mobile phase.

    • Use a UV detector at a wavelength where the compound has some absorbance (if no chromophore is present, a refractive index detector may be needed).

  • Optimization:

    • If no separation is observed, incrementally increase the polarity by increasing the percentage of IPA.

    • If the retention times are too short, decrease the percentage of IPA.

    • If peaks are broad, try decreasing the flow rate to 0.5 mL/min.

    • Evaluate different alcohol modifiers (e.g., ethanol) in place of IPA.

Protocol 2: Derivatization for Chiral GC Analysis (Acetylation)

  • Reaction Setup: In a vial, combine 2 mg of the this compound stereoisomer mixture with 0.5 mL of acetic anhydride and one drop of pyridine.

  • Reaction: Cap the vial and heat the mixture at 60°C for 1 hour.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of deionized water and stir for 10 minutes to quench the excess acetic anhydride.

    • Extract the acetylated product with 2 x 1 mL of diethyl ether.

    • Combine the organic layers and wash with 1 mL of a saturated sodium bicarbonate solution, followed by 1 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Sample Preparation for GC: Carefully evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume of hexane for GC analysis.

Protocol 3: Determination of Relative Stereochemistry using 2D NMR (NOESY)

  • Sample Preparation: Dissolve a purified stereoisomer (approximately 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of the key protons.

    • Acquire a 2D COSY spectrum to establish proton-proton coupling networks.

    • Acquire a 2D NOESY spectrum with an appropriate mixing time (e.g., 500-800 ms) to observe through-space correlations.

  • Data Analysis:

    • Identify the protons attached to the carbons bearing the hydroxyl (C1), methoxy (C2), and propyl (C4) groups.

    • Look for key NOE cross-peaks. For a chair conformation:

      • NOEs between axial protons on the same side of the ring (e.g., H1-axial and H3-axial, H1-axial and H5-axial).

      • NOEs between an axial and an equatorial proton on adjacent carbons.

      • The presence or absence of an NOE between the proton at C1 and the protons of the methoxy group at C2 can help determine their relative cis/trans orientation. Similarly, NOEs involving the proton at C4 can help place the propyl group.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Mixture cluster_separation Separation cluster_characterization Characterization cluster_outcome Outcome start Racemic Mixture of This compound hplc Chiral HPLC start->hplc gc Chiral GC (after derivatization) start->gc diastereomers Separated Diastereomers hplc->diastereomers gc->diastereomers nmr NMR Spectroscopy (1D, 2D-NOESY) stereochemistry Determined Relative Stereochemistry nmr->stereochemistry xray X-ray Crystallography (if crystalline) xray->stereochemistry diastereomers->nmr diastereomers->xray enantiomers Resolved Enantiomers diastereomers->enantiomers Further Separation

Caption: Experimental workflow for the resolution and characterization of stereoisomers.

troubleshooting_logic cluster_csp Stationary Phase cluster_mobile_phase Mobile Phase cluster_conditions Conditions start Poor/No Separation csp_check Is the CSP appropriate? start->csp_check csp_solution Screen different chiral stationary phases csp_check->csp_solution No mp_check Is the mobile phase optimal? csp_check->mp_check Yes mp_solution Vary solvent ratio and modifier type mp_check->mp_solution No temp_check Is temperature controlled? mp_check->temp_check Yes temp_solution Use column oven and test different temperatures temp_check->temp_solution No flow_check Is flow rate optimal? temp_check->flow_check Yes flow_check->csp_solution Yes, still no separation flow_solution Try a lower flow rate flow_check->flow_solution No

Caption: Troubleshooting logic for poor or no separation in chiral HPLC.

References

Technical Support Center: Synthesis of 2-Methoxy-4-propylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-4-propylcyclohexan-1-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the hydrodeoxygenation (HDO) of 4-propylguaiacol.

Issue 1: Low Conversion of Starting Material (4-Propylguaiacol)

  • Symptom: Significant amount of 4-propylguaiacol detected in the crude reaction mixture by GC-MS analysis.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Catalyst Inactivity - Ensure the catalyst (e.g., Ru/C, Pt/C) is fresh and has been properly handled and stored to prevent deactivation. - Perform a catalyst activation step if required by the protocol (e.g., reduction under H₂ flow at elevated temperature).[1] - Increase catalyst loading.
Insufficient Hydrogen Pressure - Verify the hydrogen pressure is at the recommended level for the specific catalyst and reaction conditions. Higher pressures generally favor hydrogenation.[2][3]
Low Reaction Temperature - Increase the reaction temperature in increments. While higher temperatures can increase conversion, they may also lead to the formation of undesired byproducts.[1][2][3]
Short Reaction Time - Extend the reaction time to allow for complete conversion of the starting material. Monitor the reaction progress by taking aliquots at different time points.
Poor Mass Transfer - Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.

Issue 2: High Levels of Aromatic Byproducts (e.g., 4-Propylphenol, Propylbenzene)

  • Symptom: Presence of significant peaks corresponding to 4-propylphenol (m/z 136) and/or propylbenzene (m/z 120) in the GC-MS analysis of the crude product.[1][4]

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Undesired Reaction Pathway (DDO) - The choice of solvent can significantly influence the reaction pathway. Aprotic polar solvents like tetrahydrofuran (THF) can favor the direct deoxygenation (DDO) pathway, leading to aromatic byproducts.[1][4] Consider using a non-polar solvent like isooctane or performing the reaction solvent-free to favor the hydrogenation (HYD) pathway.[1][4]
Catalyst Selection - The choice of catalyst can influence selectivity. Some catalysts may have a higher propensity for C-O bond cleavage over aromatic ring hydrogenation. Consult the literature for catalysts known to be selective for the desired transformation.
High Reaction Temperature - Very high temperatures can promote cracking and deoxygenation reactions. Optimize the temperature to favor hydrogenation of the aromatic ring without excessive side reactions.

Issue 3: Presence of Over-hydrogenated Byproduct (Propylcyclohexane)

  • Symptom: A significant peak corresponding to propylcyclohexane is observed in the GC-MS analysis.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Harsh Reaction Conditions - Over-hydrogenation to the fully saturated hydrocarbon can occur under forcing conditions. Reduce the reaction temperature, hydrogen pressure, or reaction time to minimize the formation of this byproduct.[5]
Highly Active Catalyst - A very active catalyst may promote complete deoxygenation. Consider using a less active catalyst or modifying the reaction conditions to be milder.

Issue 4: Presence of Multiple Stereoisomers

  • Symptom: Chromatographic analysis (e.g., chiral GC or HPLC) reveals the presence of multiple diastereomers and/or enantiomers.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Non-stereoselective Synthesis - The hydrogenation of 4-propylguaiacol typically produces a mixture of stereoisomers due to the formation of three chiral centers.
Purification Challenge - Separation of stereoisomers can be challenging. Consider using specialized chromatographic techniques such as chiral chromatography or fractional crystallization if a specific stereoisomer is required.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities arise from incomplete reaction or side reactions during the hydrodeoxygenation of 4-propylguaiacol. These include:

  • Unreacted Starting Material: 4-propylguaiacol

  • Intermediates from the DDO pathway: 4-propylphenol, propylbenzene.[1][4]

  • Over-hydrogenated Product: Propylcyclohexane.[5]

  • Stereoisomers: The product itself can exist as a mixture of up to eight stereoisomers.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to observe the disappearance of the starting material and the appearance of the desired product and any byproducts.

Q3: What is a suitable analytical method for impurity profiling?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for analyzing the impurity profile. A non-polar capillary column (e.g., DB-5 type) is often suitable for separating the components.[6]

Q4: How can I purify the crude this compound?

A4: Purification can typically be achieved by fractional distillation under reduced pressure. If phenolic impurities like 4-propylguaiacol or 4-propylphenol are present, a prior aqueous base wash (e.g., with dilute NaOH solution) can help remove them. For the separation of stereoisomers, more advanced techniques like preparative chromatography may be necessary.

Q5: The reaction has stalled and is not proceeding to completion. What should I do?

A5: If the reaction has stalled, consider the following:

  • Catalyst Deactivation: The catalyst may have become poisoned or deactivated. Adding a fresh batch of catalyst may restart the reaction.

  • Hydrogen Supply: Ensure that the hydrogen supply is not depleted and that the pressure is being maintained.

  • Mass Transfer Limitations: Increase the stirring rate to ensure good mixing.

Data Presentation

Table 1: Common Impurities and their Mass Spectrometric Identification

CompoundRole in SynthesisMolecular Weight ( g/mol )Key Mass Fragments (m/z)
4-PropylguaiacolStarting Material166.22166, 151, 137
This compound Desired Product 172.27 172, 140, 125, 112
4-PropylphenolDDO Pathway Impurity136.19136, 107
PropylbenzeneDDO Pathway Impurity120.20120, 105, 91
PropylcyclohexaneOver-hydrogenation Impurity126.26126, 97, 83

Experimental Protocols

Key Experiment: Hydrodeoxygenation of 4-Propylguaiacol

  • Objective: To synthesize this compound from 4-propylguaiacol.

  • Materials:

    • 4-Propylguaiacol

    • Hydrogenation catalyst (e.g., 5% Ru/C)

    • Solvent (e.g., isooctane or performed solvent-free)[1]

    • High-pressure autoclave reactor with magnetic stirring and temperature control

    • Hydrogen gas supply

  • Methodology:

    • The autoclave is charged with 4-propylguaiacol, the solvent (if used), and the Ru/C catalyst (typically 5-10 wt% of the substrate).

    • The reactor is sealed and purged several times with nitrogen, followed by hydrogen gas.

    • The reactor is pressurized with hydrogen to the desired pressure (e.g., 1-5 MPa).[5]

    • Stirring is initiated, and the reactor is heated to the target temperature (e.g., 80-150 °C).[1][5]

    • The reaction is allowed to proceed for a set time (e.g., 4-24 hours), with the progress monitored by GC-MS analysis of withdrawn aliquots.

    • After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized.

    • The catalyst is removed by filtration.

    • The solvent (if used) is removed under reduced pressure.

    • The crude product is then purified, for example, by vacuum distillation.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_product Desired Product cluster_impurities Common Impurities 4_Propylguaiacol 4-Propylguaiacol Target This compound 4_Propylguaiacol->Target   Hydrogenation (HYD) Pathway (Desired) 4_Propylphenol 4-Propylphenol 4_Propylguaiacol->4_Propylphenol Demethoxylation (DDO Pathway) Propylcyclohexane Propylcyclohexane Target->Propylcyclohexane Over-hydrogenation Propylbenzene Propylbenzene 4_Propylphenol->Propylbenzene Dehydroxylation

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Flow Start Analyze Crude Product (GC-MS) Check_Purity Is Product Purity > 95%? Start->Check_Purity High_SM High Starting Material? Check_Purity->High_SM No End Purify Product Check_Purity->End Yes High_Aromatics High Aromatic Byproducts? High_SM->High_Aromatics No Action_SM Increase Temp/Pressure/ Time/Catalyst Loading High_SM->Action_SM Yes High_Over_Reduction High Over-hydrogenation? High_Aromatics->High_Over_Reduction No Action_Aromatics Change Solvent/ Lower Temperature High_Aromatics->Action_Aromatics Yes Action_Over_Reduction Decrease Temp/Pressure/ Time High_Over_Reduction->Action_Over_Reduction Yes High_Over_Reduction->End No Action_SM->Start Action_Aromatics->Start Action_Over_Reduction->Start

Caption: Troubleshooting workflow for impurity analysis and optimization.

References

Technical Support Center: 2-Methoxy-4-propylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the experimental study of 2-Methoxy-4-propylcyclohexan-1-ol and its degradation or transformation pathways.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound is a substituted cyclohexanol derivative. It serves as a valuable model compound in stereochemical research due to its three chiral centers, resulting in eight possible stereoisomers.[1] It is also a key intermediate in the hydrodeoxygenation of lignin-derived compounds like 4-propylguaiacol, which is relevant in the field of biofuels.[1] Additionally, it is utilized as a flavor and aroma compound in the fragrance and cosmetics industries.[2]

2. What are the main degradation or transformation pathways for this compound?

The primary transformation pathways for this compound involve reactions at its hydroxyl and methoxy functional groups. These include:

  • Oxidation: Conversion of the secondary alcohol to a ketone.[1]

  • Dehydroxylation: Removal of the hydroxyl group.[1]

  • Demethoxylation: Cleavage of the methoxy group.[1]

  • Combined Deoxygenation: Removal of both the hydroxyl and methoxy groups.[1]

3. What are the stereochemical considerations for this molecule?

This compound has three chiral centers at positions 1, 2, and 4 of the cyclohexane ring.[1] This gives rise to 2³ or eight possible stereoisomers (four pairs of enantiomers). The spatial arrangement of the hydroxyl, methoxy, and propyl groups can be either axial or equatorial, which significantly influences the compound's stability and reactivity.[1] Researchers should be aware that different synthetic routes may produce different isomeric mixtures.

4. What analytical methods are recommended for characterizing this compound and its degradation products?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. Advanced 2D NMR techniques like NOESY are essential for a complete stereochemical assignment.[1]

  • Gas Chromatography (GC): GC, often coupled with Mass Spectrometry (GC-MS), is a standard method for separating and identifying the compound and its volatile derivatives. Derivatization is often required to improve its volatility and thermal stability.[1]

  • High-Performance Liquid Chromatography (HPLC): For less volatile products or for preparative separation, reverse-phase HPLC can be employed.[3]

Troubleshooting Guides

Guide 1: Issues with Oxidation Experiments
Problem Possible Cause Troubleshooting Steps
Low or no yield of the ketone product (2-methoxy-4-propylcyclohexan-1-one). Inappropriate choice of oxidizing agent.For mild oxidation of the secondary alcohol, use Pyridinium chlorochromate (PCC). For stronger oxidation, Jones reagent (chromic acid) can be used.[1]
Degradation of the starting material or product.Ensure the reaction is performed under appropriate temperature control. Some oxidizing agents require specific pH conditions.
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. Extend the reaction time if necessary.
Formation of multiple unexpected byproducts. Over-oxidation or side reactions.Use a milder, more selective oxidizing agent like PCC.[1] Ensure the stoichiometry of the reagents is correct.
Presence of impurities in the starting material.Purify the starting this compound using column chromatography or distillation before the reaction.
Guide 2: Challenges in Analytical Characterization (GC-MS)
Problem Possible Cause Troubleshooting Steps
Poor peak shape (tailing) or low signal intensity. The compound's polarity due to the hydroxyl group leads to poor interaction with standard non-polar GC columns.Derivatization is recommended. Convert the polar -OH group into a less polar, more volatile group. Silylation (e.g., using BSTFA or TMCS) is a common and effective method to form a trimethylsilyl ether.[1]
Incorrect GC column selection.Use a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) which can handle both the parent alcohol and its less polar degradation products.
Difficulty in separating stereoisomers. The chosen GC column and temperature program are not optimized for isomeric separation.Use a chiral GC column specifically designed for separating stereoisomers. Optimize the temperature ramp rate; a slower ramp often provides better resolution.
Inconsistent retention times. Fluctuations in oven temperature, carrier gas flow rate, or column degradation.Calibrate the GC oven temperature. Check for leaks in the gas lines. Condition the column according to the manufacturer's instructions.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 23950-98-3[2][4][][6][7][8][9]
Molecular Formula C₁₀H₂₀O₂[2][6][8][9]
Molecular Weight 172.26 g/mol [2][6]
Boiling Point 234 °C - 247.9 °C at 760 mmHg[6][7][9]
Density 0.95 g/cm³[6][7][9]
Flash Point 91.4 °C[7][9]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 2[7]
LogP 1.96 - 2.2[7]

Experimental Protocols

Protocol 1: General Procedure for Oxidation to Ketone

This protocol describes a general method for the oxidation of the secondary alcohol group in this compound to the corresponding ketone using Pyridinium Chlorochromate (PCC).

  • Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend PCC in a suitable anhydrous solvent like dichloromethane (DCM) in a round-bottom flask.

  • Reaction: Dissolve this compound in anhydrous DCM and add it to the PCC suspension in one portion.

  • Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC analysis of small aliquots. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter it through a pad of silica gel or celite to remove the chromium salts.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. Purify the resulting crude ketone product using column chromatography on silica gel.

Protocol 2: General Procedure for GC-MS Sample Derivatization (Silylation)

This protocol outlines a standard procedure for silylating the hydroxyl group to enhance volatility for GC-MS analysis.

  • Sample Preparation: Accurately weigh a small amount of the sample (approx. 1 mg) containing this compound into a GC vial.

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., 100 µL of pyridine, acetonitrile, or DCM).

  • Reagent Addition: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in excess (e.g., 100 µL).

  • Reaction: Cap the vial tightly and heat it at 60-70 °C for 30 minutes to ensure complete derivatization.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

Visualizations

Degradation and Transformation Pathways

A This compound B 2-Methoxy-4-propylcyclohexan-1-one A->B  Oxidation  (e.g., PCC, Jones Reagent) C 1-Methoxy-4-propylcyclohexane A->C  Dehydroxylation  (C-OH Cleavage) D 4-Propylcyclohexan-1,2-diol A->D  Demethoxylation  (C-OCH3 Cleavage) E 4-Propylcyclohexanol A->E  Demethoxylation  (Alternative)

Caption: Key transformation pathways of this compound.

Experimental Workflow for Product Analysis

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Reaction Aliquot B Derivatization (Silylation) A->B C Direct Injection (for HPLC) A->C D GC-MS Analysis B->D E HPLC Analysis C->E F Identify Products D->F E->F G Quantify Yields F->G

Caption: General workflow for analysis of degradation products.

References

Technical Support Center: Stabilizing 2-Methoxy-4-propylcyclohexan-1-ol in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing 2-Methoxy-4-propylcyclohexan-1-ol in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound is susceptible to several degradation pathways, primarily:

  • Oxidation: The secondary alcohol group can be oxidized to the corresponding ketone, 2-methoxy-4-propylcyclohexanone. This is a common reaction for secondary alcohols and can be initiated by oxidizing agents or exposure to atmospheric oxygen over time.[1][2]

  • Demethoxylation: Cleavage of the C-OCH3 ether bond can occur, leading to the formation of 4-propylcyclohexane-1,2-diol.

  • Dehydroxylation: The hydroxyl group can be removed, resulting in the formation of 1-methoxy-4-propylcyclohexane.

These reactions are often catalyzed by factors such as pH, temperature, light, and the presence of metal ions.

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To ensure the stability of this compound solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at refrigerated temperatures, typically between 2°C and 8°C.

  • Light: Protect solutions from light by using amber-colored vials or by storing them in the dark. Photodegradation can occur upon exposure to UV light.

  • Atmosphere: To prevent oxidation, it is advisable to store solutions under an inert atmosphere, such as nitrogen or argon.

  • Container: Use tightly sealed, high-quality glass containers to prevent solvent evaporation and contamination.

Q3: Which solvents are recommended for dissolving this compound?

A3: this compound is soluble in most organic solvents. For optimal stability, it is recommended to use high-purity, anhydrous solvents. Common choices include:

  • Ethanol

  • Methanol

  • Acetonitrile

  • Dichloromethane

  • Ethyl acetate

The choice of solvent may impact the stability of the compound, so it is advisable to perform a preliminary stability study in the selected solvent if long-term storage is required.

Q4: Can I use antioxidants to stabilize my this compound solution?

A4: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidative degradation. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) or flavonoids, are commonly used for this purpose.[3][4] These compounds act as free radical scavengers. It is recommended to use a low concentration (e.g., 0.01-0.1% w/v) of the antioxidant. However, it is crucial to ensure that the chosen antioxidant does not interfere with downstream applications or analytical methods.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.

Issue Potential Cause(s) Recommended Solution(s)
Loss of compound concentration over time in prepared solutions. Degradation of the compound due to oxidation, extreme pH, elevated temperature, or light exposure.Store solutions at 2-8°C in amber vials under an inert atmosphere. Consider adding an antioxidant like BHT. Prepare fresh solutions for critical experiments.
Appearance of unexpected peaks in chromatograms (e.g., GC-MS). Formation of degradation products such as the corresponding ketone (from oxidation) or other byproducts.Analyze a freshly prepared standard to confirm the retention time of the parent compound. Use mass spectrometry to identify the structure of the unknown peaks and compare them to potential degradation products.
Poor peak shape (tailing or fronting) in GC analysis. Active sites in the GC inlet or column interacting with the hydroxyl group. The column may be overloaded.Use a deactivated inlet liner. Consider derivatization of the alcohol group (e.g., silylation) to improve peak shape and volatility.[5] Reduce the injection volume or dilute the sample.
Inconsistent retention times in chromatography. Poor temperature control of the column oven, leaks in the carrier gas line, or insufficient column equilibration time.Ensure the GC oven temperature is stable and reproducible. Perform a leak check on the system. Increase the column equilibration time before each injection.[6]
Precipitation of the compound from the solution. The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature.Gently warm the solution to redissolve the precipitate. If the issue persists, consider using a different solvent or a lower concentration.

Experimental Protocols

Protocol for Accelerated Stability Study of this compound in Solution

This protocol outlines a method for assessing the stability of this compound under accelerated conditions.

1. Materials and Reagents:

  • This compound

  • High-purity solvent (e.g., acetonitrile)

  • Amber glass vials with screw caps

  • Calibrated oven or incubator

  • HPLC or GC instrument with a suitable detector

2. Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into several amber glass vials.

  • Analyze an initial sample (T=0) to determine the initial concentration and purity of the compound.

  • Place the vials in an oven set to an elevated temperature (e.g., 40°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from the oven.

  • Allow the vial to cool to room temperature.

  • Analyze the sample by HPLC or GC to determine the concentration of this compound remaining and to detect any degradation products.

  • Plot the concentration of the compound as a function of time to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Accelerated Stability Testing cluster_analysis Data Analysis prep Prepare Stock Solution (1 mg/mL in Acetonitrile) aliquot Aliquot into Amber Vials prep->aliquot initial_analysis T=0 Analysis (HPLC/GC) aliquot->initial_analysis storage Store at 40°C initial_analysis->storage time_points Withdraw Samples at Time Points (1, 2, 4, 8, 12 weeks) storage->time_points sample_analysis Analyze Samples (HPLC/GC) time_points->sample_analysis data_plot Plot Concentration vs. Time sample_analysis->data_plot rate_calc Calculate Degradation Rate data_plot->rate_calc

Caption: Workflow for an accelerated stability study of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Unexpected Peaks in Chromatogram degradation Compound Degradation issue->degradation impurity Impurity in Standard or Solvent issue->impurity fresh_std Analyze Freshly Prepared Standard degradation->fresh_std ms_id Identify Peaks using Mass Spectrometry degradation->ms_id check_solvent Run a Solvent Blank impurity->check_solvent improve_storage Improve Storage Conditions (Cool, Dark, Inert Atmosphere) ms_id->improve_storage

Caption: Troubleshooting logic for the appearance of unexpected chromatographic peaks.

References

Technical Support Center: GC-MS Analysis of 2-Methoxy-4-propylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the GC-MS analysis of 2-Methoxy-4-propylcyclohexan-1-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound relevant for GC-MS analysis?

A1: Understanding the fundamental properties of your analyte is crucial for method development. Here are some key properties for this compound:

PropertyValue
Molecular Formula C₁₀H₂₀O₂
Molecular Weight 172.27 g/mol
Boiling Point 234 °C
Key Mass Fragments (m/z) 172 (M+), 154 ([M-H₂O]+), 141 ([M-OCH₃]+), 129 ([M-C₃H₇]+), 71

Q2: I am not getting a distinct peak for this compound. What could be the issue?

A2: Several factors could contribute to a lack of a defined peak. First, ensure your sample preparation is adequate and that the analyte is present in a sufficient concentration. Use volatile organic solvents like dichloromethane or hexane for sample dissolution.[1] Contamination in the GC inlet can also lead to peak distortion or loss.[2] Additionally, the polar nature of the alcohol group can cause interactions with active sites in the GC system, leading to peak tailing or even complete adsorption. Consider using a deactivated inlet liner and a high-quality, inert GC column.

Q3: My peaks for this compound are tailing. How can I improve the peak shape?

A3: Peak tailing for polar compounds like alcohols is a common issue in GC analysis.[2] This is often due to secondary interactions with active sites in the GC system. Here are some troubleshooting steps:

  • Inlet Maintenance: Regularly replace the inlet liner, septum, and O-rings. Use a deactivated liner to minimize interactions.

  • Column Choice: Employ a column with a stationary phase appropriate for polar analytes. While a standard non-polar column like a DB-5ms can be used, a more polar column might yield better peak shapes.

  • Column Conditioning: Ensure your column is properly conditioned to remove any residual moisture or contaminants.

  • Derivatization: For persistent peak tailing, consider derivatizing the alcohol group to a less polar silyl ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][4] This will reduce interactions and improve peak symmetry.

Q4: I am having trouble separating this compound from other similar compounds in my sample. What can I do?

A4: Co-elution can be addressed by optimizing your chromatographic conditions.

  • Temperature Program: Adjust the oven temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks.

  • Column Selection: If you are using a standard non-polar column, switching to a column with a different selectivity (e.g., a more polar phase) can alter the elution order and improve resolution.

  • Extracted Ion Chromatogram (EIC): If chromatographic separation is not fully achievable, you can use the mass spectrometer's selectivity. By extracting the chromatogram for a unique and abundant ion of this compound (e.g., m/z 154 or 141), you can often achieve quantitative separation from interfering compounds, even if they co-elute.

Troubleshooting Guides

Issue 1: Poor Sensitivity or No Peak Detected

This guide will walk you through the steps to diagnose and resolve issues related to low or no signal for this compound.

Poor_Sensitivity Start Start: Poor Sensitivity Check_Concentration Is Analyte Concentration Sufficient? Start->Check_Concentration Sample_Prep Review Sample Preparation Check_Concentration->Sample_Prep No Check_Injection Verify Injection Volume and Technique Check_Concentration->Check_Injection Yes Increase_Concentration Increase Sample Concentration Sample_Prep->Increase_Concentration Increase_Concentration->Check_Injection Inlet_Maintenance Perform Inlet Maintenance Check_Injection->Inlet_Maintenance Issue Persists Derivatization Consider Derivatization Inlet_Maintenance->Derivatization Check_MS Check MS Parameters Derivatization->Check_MS End End: Improved Sensitivity Check_MS->End Resolved

Caption: Troubleshooting workflow for poor sensitivity.

Issue 2: Peak Tailing

This guide provides a systematic approach to resolving peak tailing for this compound.

Peak_Tailing Start Start: Peak Tailing Observed Check_Inlet Inspect and Clean Inlet Start->Check_Inlet Replace_Liner Replace Inlet Liner with Deactivated Liner Check_Inlet->Replace_Liner Check_Column Evaluate GC Column Condition Replace_Liner->Check_Column Trim_Column Trim Front of Column Check_Column->Trim_Column Contamination Suspected Consider_Derivatization Derivatize Sample with BSTFA Check_Column->Consider_Derivatization Issue Persists Condition_Column Recondition Column Trim_Column->Condition_Column Condition_Column->Consider_Derivatization End End: Symmetrical Peak Consider_Derivatization->End Resolved

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocols

Recommended Starting GC-MS Method

This is a suggested starting point for the analysis of this compound. Optimization will likely be required for your specific application and matrix.

ParameterRecommended Setting
GC Column DB-5ms (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1) or Splitless, depending on required sensitivity
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Oven Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300
Sample Preparation for Bio-Oil Matrix

For complex matrices like bio-oil, a cleanup step is often necessary.

  • Dilution: Dilute the bio-oil sample in a suitable solvent such as dichloromethane or a mixture of hexane and ethyl acetate.

  • Solid-Phase Extraction (SPE): Use a silica-based SPE cartridge to separate the polar analytes from the non-polar matrix components.

    • Condition the cartridge with hexane.

    • Load the diluted bio-oil sample.

    • Wash with a non-polar solvent (e.g., hexane) to remove hydrocarbons.

    • Elute the this compound with a more polar solvent or solvent mixture (e.g., hexane:ethyl acetate 80:20 v/v).

  • Concentration: Evaporate the eluent to a smaller volume under a gentle stream of nitrogen before GC-MS analysis.

Derivatization Protocol

To improve peak shape and reduce tailing, the hydroxyl group can be derivatized to a trimethylsilyl (TMS) ether.

  • Evaporate the solvent from the sample extract to dryness.

  • Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[3][4]

  • Add 50 µL of a solvent like pyridine or acetonitrile.

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

Data Presentation

Expected Mass Spectral Fragments

The following table summarizes the expected key ions in the electron ionization (EI) mass spectrum of this compound.

m/zProposed FragmentFragmentation Pathway
172[M]⁺Molecular Ion
154[M - H₂O]⁺Loss of water from the alcohol group
141[M - •OCH₃]⁺Loss of the methoxy radical
129[M - •C₃H₇]⁺Loss of the propyl radical
71[C₄H₇O]⁺Alpha-cleavage adjacent to the hydroxyl group
Example Calibration Curve Data (Hypothetical)

Quantitative analysis requires the generation of a calibration curve. Below is a hypothetical example of what a calibration curve for this compound might look like.

Concentration (µg/mL)Peak Area
115,234
578,956
10155,432
25387,654
50780,123
Linearity (R²) >0.995

Note: It is essential to prepare calibration standards in a matrix that closely matches the samples to compensate for matrix effects.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ are critical parameters for method validation and must be experimentally determined.

  • LOD: Typically determined as the concentration that gives a signal-to-noise ratio of 3.

  • LOQ: The lowest concentration that can be quantified with acceptable precision and accuracy, often defined as a signal-to-noise ratio of 10.

These values are highly dependent on the instrument and the sample matrix. An empirical approach, involving the analysis of progressively more dilute standards, is often the most practical way to determine the LOD and LOQ for GC-MS assays.[5]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Identification Peak Identification (Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for GC-MS analysis.

Fragmentation_Pathway M Molecular Ion (m/z 172) M_minus_H2O [M-H₂O]⁺ (m/z 154) M->M_minus_H2O - H₂O M_minus_OCH3 [M-OCH₃]⁺ (m/z 141) M->M_minus_OCH3 - •OCH₃ M_minus_C3H7 [M-C₃H₇]⁺ (m/z 129) M->M_minus_C3H7 - •C₃H₇

Caption: Key fragmentation pathways of this compound.

References

Technical Support Center: Optimizing Derivatization of 2-Methoxy-4-propylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2-Methoxy-4-propylcyclohexan-1-ol.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: Derivatization is often necessary for compounds like this compound, especially for gas chromatography (GC) analysis.[1][2] The process modifies the chemical structure to increase volatility and thermal stability, which are crucial for successful GC separation and detection.[1][3] Derivatization can also improve peak shape and detector response.[2][4] For techniques like High-Performance Liquid Chromatography (HPLC), derivatization can enhance detectability, especially if the original compound lacks a chromophore.[1]

Q2: What are the most common derivatization methods for a secondary alcohol like this compound?

A2: The three most widely used methods for derivatizing alcohols are:

  • Silylation: This is a very common method where an active hydrogen in the hydroxyl group is replaced by a silyl group, such as a trimethylsilyl (TMS) group.[1] Silylating reagents are highly reactive and can produce volatile and thermally stable derivatives.

  • Acylation: This method involves reacting the hydroxyl group with a carboxylic acid or its derivative to form an ester.[1] Acylated derivatives are generally more stable than their silylated counterparts.[1]

  • Alkylation: This process forms ethers, esters, or amides. Esterification, the reaction of an acid with an alcohol to form an ester, is a popular alkylation technique.[4]

Q3: How does the structure of this compound, specifically the secondary alcohol, affect derivatization?

A3: The hydroxyl group in this compound is a secondary alcohol. The reactivity for derivatization generally follows the order: primary > secondary > tertiary alcohols due to steric hindrance.[3] The bulky propyl and methoxy groups on the cyclohexane ring may also contribute to steric hindrance, potentially requiring more forceful reaction conditions or specific reagents to achieve complete derivatization.[3][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Derivatization / Low Product Yield 1. Steric Hindrance: The secondary alcohol and adjacent groups may hinder reagent access.[3][5]2. Insufficient Reagent: The molar ratio of the derivatizing agent to the analyte may be too low.[3]3. Presence of Moisture: Water can react with and consume the derivatizing reagent, or decompose the formed derivative.[3]4. Suboptimal Reaction Temperature/Time: The reaction may not have reached completion under the current conditions.[3]1. Use a more reactive derivatizing reagent (e.g., BSTFA with a catalyst like TMCS for silylation, or acyl halides for acylation).[3][6]2. Increase the excess of the derivatizing reagent. A 2:1 molar ratio of reagent to active hydrogen is a good starting point.[3]3. Ensure all glassware is thoroughly dried and use anhydrous solvents.[7] Store derivatizing agents under dry conditions.[3]4. Optimize reaction time and temperature. For sterically hindered alcohols, longer reaction times and/or higher temperatures may be necessary.[3]
Poor Peak Shape in GC Analysis (Tailing) 1. Incomplete Derivatization: Free hydroxyl groups can interact with the GC column, causing peak tailing.2. Adsorption of Analyte: Polar Si-OH groups on the surface of glassware can adsorb the analyte.[4]1. Re-optimize the derivatization procedure to ensure complete reaction (see above).2. Silanize all glassware before use to mask active sites. A common method is treatment with a 5-10% solution of dimethyldichlorosilane (DMDCS) in toluene.[4]
Multiple Peaks in Chromatogram 1. Presence of Diastereomers: this compound has multiple stereocenters and can exist as different diastereomers, which may separate during chromatography.2. Side Reactions: The derivatization conditions may be too harsh, leading to side products.1. This may be inherent to the sample. Confirm the identity of the peaks using a mass spectrometer (MS).2. Use milder reaction conditions (e.g., lower temperature, less reactive reagent) to minimize side product formation.
No Derivatization Occurs 1. Inactive Reagent: The derivatizing reagent may have degraded due to exposure to moisture.2. Incorrect Solvent: The chosen solvent may not be suitable for the reaction.1. Use a fresh bottle of the derivatizing reagent.2. Ensure the solvent is aprotic and anhydrous. Common solvents for silylation include acetonitrile, pyridine, dimethylformamide, and hexane.[7]

Experimental Protocols

Protocol 1: Silylation using BSTFA with TMCS Catalyst

This protocol is suitable for the derivatization of this compound for GC analysis, especially when steric hindrance is a concern.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetonitrile, pyridine)

  • Micro-reaction vials with screw caps and septa[4]

  • Heating block or water bath

Procedure:

  • In a clean, dry micro-reaction vial, add approximately 1 mg of the this compound sample.

  • Add 100 µL of anhydrous solvent to dissolve the sample.

  • Add 100 µL of BSTFA and 10 µL of TMCS to the vial. The TMCS acts as a catalyst to enhance the reactivity of the BSTFA.[3]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30-60 minutes. For sterically hindered alcohols, a longer heating time may be required.[3]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Acylation using Acetic Anhydride

This protocol provides an alternative derivatization method to form a more stable ester derivative.

Materials:

  • This compound sample

  • Acetic anhydride

  • Pyridine (acts as a catalyst and acid scavenger)

  • Micro-reaction vials with screw caps and septa

  • Heating block or water bath

Procedure:

  • In a clean, dry micro-reaction vial, add approximately 1 mg of the this compound sample.

  • Add 100 µL of pyridine.

  • Add 50 µL of acetic anhydride.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess pyridine and acetic anhydride under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., hexane, ethyl acetate) for GC analysis.

Quantitative Data Summary

Table 1: Common Silylating Reagents and Their Properties

ReagentAbbreviationLeaving GroupVolatility of By-productsComments
N,O-Bis(trimethylsilyl)acetamideBSAAcetamideHighExcellent solvent, can be used neat.[7]
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrifluoroacetamideVery HighMore volatile by-products than BSA, highly reactive.[6]
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAN-methyltrifluoroacetamideVery HighMost volatile TMS-amide available.
N-TrimethylsilylimidazoleTMSIImidazoleLowVery reactive, especially for hydroxyl groups.[7]

Table 2: Typical Reaction Conditions for Derivatization of Alcohols

Derivatization MethodReagentCatalystTemperature (°C)Time
SilylationBSTFATMCS (optional)Room Temp - 755 min - 3 hours[3]
AcylationAcetic AnhydridePyridine60 - 8020 - 60 min
Esterification (Alkylation)BF3 in MethanolNone60 - 10015 - 30 min

Visualizations

Derivatization_Workflow General Derivatization Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Sample Dry_Glassware Use Anhydrous Glassware Sample->Dry_Glassware Anhydrous_Solvent Add Anhydrous Solvent Dry_Glassware->Anhydrous_Solvent Add_Reagent Add Derivatizing Reagent (e.g., BSTFA, Acetic Anhydride) Anhydrous_Solvent->Add_Reagent Add_Catalyst Add Catalyst (Optional) (e.g., TMCS, Pyridine) Add_Reagent->Add_Catalyst Heat_Vortex Vortex and Heat Add_Catalyst->Heat_Vortex Cool_Sample Cool to Room Temperature Heat_Vortex->Cool_Sample GC_Analysis Inject into GC/GC-MS Cool_Sample->GC_Analysis

Caption: General workflow for the derivatization of this compound.

Troubleshooting_Logic Troubleshooting Incomplete Derivatization Start Incomplete Derivatization (Low Yield / Peak Tailing) Check_Moisture Check for Moisture? Start->Check_Moisture Use_Anhydrous Use Anhydrous Reagents and Solvents. Dry Glassware. Check_Moisture->Use_Anhydrous Yes Check_Reagent Sufficient Reagent? Check_Moisture->Check_Reagent No Use_Anhydrous->Check_Reagent Increase_Reagent Increase Molar Excess of Derivatizing Reagent. Check_Reagent->Increase_Reagent No Check_Conditions Reaction Conditions Optimal? Check_Reagent->Check_Conditions Yes Increase_Reagent->Check_Conditions Optimize_Conditions Increase Temperature and/or Reaction Time. Check_Conditions->Optimize_Conditions No End Successful Derivatization Check_Conditions->End Yes Consider_Catalyst Use a Catalyst (e.g., TMCS). Optimize_Conditions->Consider_Catalyst Consider_Catalyst->End

Caption: Logical steps for troubleshooting incomplete derivatization reactions.

References

Technical Support Center: Synthesis of 2-Methoxy-4-propylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding side reactions during the synthesis of 2-Methoxy-4-propylcyclohexan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common synthetic route is a two-step process. First, the allyl group of a readily available starting material like eugenol or 4-allylguaiacol is hydrogenated to a propyl group to form 2-methoxy-4-propylphenol (also known as dihydroeugenol or 4-propylguaiacol). The second step involves the catalytic hydrogenation of the aromatic ring of 2-methoxy-4-propylphenol to yield the desired this compound.

Q2: What are the most common side reactions to be aware of during this synthesis?

The main side reactions occur during the catalytic hydrogenation of the aromatic ring. These include:

  • Incomplete Hydrogenation: The reaction may stop at intermediate stages, leaving unreacted 2-methoxy-4-propylphenol or partially hydrogenated intermediates.

  • Hydrodeoxygenation (HDO): This is the cleavage of C-O bonds, which can lead to the loss of the methoxy or hydroxyl group. Key HDO byproducts include 1-methoxy-4-propylcyclohexane (dehydroxylation) and 4-propylcyclohexan-1,2-diol (demethoxylation).[1]

  • Isomerization: During the initial hydrogenation of eugenol, it can isomerize to form cis- and trans-isoeugenol, which may be carried over into the next step.[2][3]

Q3: How can I monitor the progress of the reaction and detect side products?

Gas chromatography-mass spectrometry (GC-MS) is the ideal technique to monitor the reaction.[2] It allows for the separation and identification of the starting material, the desired product, and various potential side products. Thin-layer chromatography (TLC) can also be used for a quicker, qualitative assessment of the reaction's progress.

Q4: What are the key safety precautions for this synthesis?

Hydrogenation reactions, especially under pressure, carry inherent risks. It is crucial to use a properly functioning hydrogenation apparatus (e.g., a Parr shaker). Hydrogen is highly flammable, and catalyst handling requires care, as some catalysts (like Palladium on Carbon) can be pyrophoric. Always handle catalysts in an inert atmosphere and follow standard laboratory safety procedures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion of 2-methoxy-4-propylphenol 1. Inactive Catalyst: The catalyst may be old, have been improperly stored, or has been poisoned. 2. Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently. 3. Low Reaction Temperature: The temperature may not be high enough to overcome the activation energy. 4. Poor Mixing: Inadequate agitation can lead to poor contact between the catalyst, substrate, and hydrogen.1. Use a fresh batch of catalyst. If catalyst poisoning is suspected, purify the starting material to remove potential inhibitors (e.g., sulfur compounds). 2. Gradually increase the hydrogen pressure. Ensure the reaction vessel is properly sealed. 3. Increase the reaction temperature in increments. 4. Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid mass transfer.
Formation of Hydrodeoxygenation (HDO) Products (e.g., 1-methoxy-4-propylcyclohexane) 1. Harsh Reaction Conditions: High temperatures and pressures can favor the cleavage of C-O bonds. 2. Catalyst Type: Some catalysts are more prone to promoting HDO.1. Reduce the reaction temperature and/or pressure. 2. Consider using a different catalyst. For example, rhodium- or ruthenium-based catalysts might offer different selectivity compared to palladium or platinum.
Presence of Unwanted Isomers (e.g., cis/trans-isoeugenol) 1. Incomplete initial hydrogenation of eugenol: The first step did not go to completion.1. Ensure the complete conversion of eugenol to 2-methoxy-4-propylphenol in the first step before proceeding to the aromatic ring hydrogenation. Purify the intermediate if necessary.
Incomplete Hydrogenation of the Aromatic Ring 1. Insufficient Reaction Time: The reaction may not have been allowed to run long enough. 2. Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction.1. Extend the reaction time and monitor the progress by GC-MS. 2. Add a fresh portion of the catalyst to the reaction mixture.

Data Summary

The following table summarizes reaction conditions from literature for the synthesis of this compound and its precursor, highlighting the impact of different catalysts.

Reaction Step Starting Material Catalyst Temperature (°C) Product Yield/Selectivity Reference
Allyl HydrogenationEugenol6% Pd(10%)/Y Zeolite2452-methoxy-4-propylphenol98.24% Selectivity[2][3]
Aromatic HydrogenationIsoeugenolPtO-SnS/ACNot specified2-methoxy-4-propylcyclohexanol76.19% Yield[4]

Experimental Protocols

Step 1: Synthesis of 2-methoxy-4-propylphenol from Eugenol

This protocol is adapted from the kinetic study of eugenol hydrogenation.[2]

Materials:

  • Eugenol

  • Catalyst: 6% Pd(10%)/Y Zeolite

  • Hydrogen gas

  • Reaction vessel suitable for hydrogenation at elevated temperature and pressure.

Procedure:

  • Add 0.3 g of the Pd/Y catalyst to the reactor.

  • Heat the reactor to 350°C while flowing hydrogen gas through the system for 1 hour to activate the catalyst.

  • Cool the reactor to 100°C under a continuous hydrogen flow.

  • Introduce the eugenol substrate into the reactor.

  • Pressurize the reactor with hydrogen.

  • Increase the temperature to 245°C and maintain for 3 hours with vigorous stirring.

  • After cooling and venting the reactor, filter the catalyst from the reaction mixture.

  • The resulting crude product, 2-methoxy-4-propylphenol, can be purified by distillation or chromatography.

Step 2: Synthesis of this compound from 2-methoxy-4-propylphenol

This is a representative protocol based on typical conditions for phenol hydrogenation.

Materials:

  • 2-methoxy-4-propylphenol

  • Catalyst: 5% Rh/Al2O3 (or another suitable hydrogenation catalyst)

  • Solvent: Isopropanol or Ethanol

  • Hydrogen gas

  • High-pressure autoclave (e.g., Parr shaker)

Procedure:

  • In the autoclave, dissolve 2-methoxy-4-propylphenol in the chosen solvent (e.g., 10 g in 100 mL isopropanol).

  • Carefully add the hydrogenation catalyst (e.g., 0.5 g of 5% Rh/Al2O3).

  • Seal the autoclave and purge several times with nitrogen, followed by several purges with hydrogen.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 500 psi).

  • Begin vigorous stirring and heat the reaction to the target temperature (e.g., 80-100°C).

  • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography.

Visualizations

Reaction Pathway Diagram

Synthesis_Pathway Eugenol Eugenol Dihydroeugenol 2-methoxy-4-propylphenol Eugenol->Dihydroeugenol H2, Pd/Y Zeolite Isoeugenol cis/trans-Isoeugenol Eugenol->Isoeugenol Isomerization (Side Reaction) Target This compound Dihydroeugenol->Target H2, Catalyst (e.g., Rh/Al2O3) HDO_Products Hydrodeoxygenation Products (e.g., 1-methoxy-4-propylcyclohexane) Dihydroeugenol->HDO_Products C-O Cleavage (Side Reaction)

Caption: Synthetic pathway for this compound and major side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Start Monitor Monitor by GC-MS Start->Monitor Complete Reaction Complete? (>95% conversion) Monitor->Complete Problem Problem Detected? LowConversion Low Conversion Problem->LowConversion Low Conversion HDO HDO Products > 5% Problem->HDO HDO Detected Incomplete Incomplete Hydrogenation Problem->Incomplete Incomplete Rxn Complete->Problem No Workup Workup & Purify Complete->Workup Yes CheckCatalyst Check Catalyst Activity Increase Temp/Pressure LowConversion->CheckCatalyst CheckCatalyst->Monitor LowerTemp Lower Temp/Pressure Change Catalyst HDO->LowerTemp LowerTemp->Monitor ExtendTime Extend Reaction Time Add More Catalyst Incomplete->ExtendTime ExtendTime->Monitor

Caption: A logical workflow for troubleshooting common issues during the synthesis.

References

Technical Support Center: Production of 2-Methoxy-4-propylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Methoxy-4-propylcyclohexan-1-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly during scale-up from laboratory to pilot or production scale. The primary synthetic route considered is the catalytic hydrogenation of 2-methoxy-4-propylphenol.

Issue 1: Low or Inconsistent Reaction Yield

Potential Cause Troubleshooting Steps
Poor Mass Transfer - Agitation: Increase agitation speed to improve the dispersion of hydrogen gas and catalyst in the liquid phase. Ensure the agitator design is suitable for gas-liquid-solid mixing. - Hydrogen Sparging: Use a sparger that generates fine hydrogen bubbles to maximize the gas-liquid interfacial area.
Catalyst Deactivation - Catalyst Poisoning: Ensure the starting material (2-methoxy-4-propylphenol) and solvent are free from impurities like sulfur or halides, which can poison the catalyst. Consider passing the substrate through a guard bed. - Sintering: Avoid localized high temperatures (hot spots) in the reactor, which can cause the catalyst particles to agglomerate and lose surface area. - Leaching: For supported catalysts, check for metal leaching into the product stream.
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor the consumption of the starting material by in-process controls (e.g., GC, HPLC). - Hydrogen Pressure: Increase the hydrogen pressure to enhance the reaction rate.
Side Reactions - Over-hydrogenation: Lowering the reaction temperature and pressure can reduce the formation of byproducts like 4-propylcyclohexanol. - Hydrogenolysis: The cleavage of the methoxy group can be minimized by selecting a more chemoselective catalyst and optimizing reaction conditions.

Issue 2: Product Purity and Impurity Profile

Potential Cause Troubleshooting Steps
Presence of Unreacted Starting Material - Optimize reaction conditions (temperature, pressure, catalyst loading, reaction time) to drive the reaction to completion.
Formation of Byproducts - 4-Propylcyclohexanol: This can result from the hydrogenolysis of the methoxy group. Use a milder catalyst or lower the reaction temperature. - Other Hydrogenated Species: Incomplete hydrogenation of the aromatic ring can leave unsaturated intermediates. Ensure sufficient reaction time and catalyst activity.
Diastereomer Ratio Out of Specification - The stereoselectivity of the hydrogenation can be influenced by the catalyst, solvent, and reaction conditions. Screening different catalysts (e.g., Rh, Ru, Pd on various supports) may be necessary to achieve the desired diastereomeric ratio. - Temperature and pressure can also affect the stereochemical outcome.
Residual Solvent - Ensure the downstream purification process (e.g., distillation, crystallization) is optimized for the removal of the reaction solvent.

Issue 3: Scale-Up Challenges

Potential Cause Troubleshooting Steps
Poor Heat Transfer and Temperature Control - Exotherm Management: Hydrogenation is an exothermic process. Ensure the reactor's cooling system is adequate for the larger scale. Consider semi-batch addition of the substrate or hydrogen to control the rate of heat generation.[1] - Temperature Gradients: Poor mixing in a large reactor can lead to localized hot spots. Validate the mixing efficiency at the larger scale.
Inconsistent Batch-to-Batch Performance - Raw Material Variability: Ensure consistent quality of the starting material and catalyst. - Process Control: Implement robust in-process controls to monitor critical process parameters (e.g., temperature, pressure, hydrogen uptake) in real-time.
Catalyst Handling and Filtration - Pyrophoric Catalysts: Many hydrogenation catalysts are pyrophoric. Implement appropriate safety procedures for handling, charging, and filtering the catalyst, especially at a larger scale. - Filtration Efficiency: Catalyst filtration can be slower and more challenging at scale. Select a filter with the appropriate size and material of construction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the catalytic hydrogenation of 2-methoxy-4-propylphenol (dihydroeugenol). This reaction involves the reduction of the aromatic ring using hydrogen gas in the presence of a metal catalyst.

Q2: Which catalysts are typically used for the hydrogenation of 2-methoxy-4-propylphenol?

A2: A range of noble metal catalysts can be employed, including palladium (Pd), rhodium (Rh), and ruthenium (Ru) on various supports like carbon, alumina, or silica. The choice of catalyst can significantly impact the yield, purity, and stereoselectivity of the reaction.

Q3: How does reaction scale affect the yield and purity of this compound?

A3: Scaling up the reaction can present challenges that may impact yield and purity if not properly addressed. Mass transfer limitations and inefficient heat removal can become more pronounced at larger scales, potentially leading to lower yields and an increase in byproducts. The table below provides an illustrative comparison of typical outcomes at different scales.

Table 1: Illustrative Comparison of Production Scales

Parameter Lab Scale (1-100 g) Pilot Scale (1-10 kg) Production Scale (>100 kg)
Typical Yield 90-95%85-90%80-88%
Purity (before final purification) >95%90-95%88-92%
Typical Reaction Time 2-4 hours4-8 hours6-12 hours
Key Challenges Catalyst screening, reaction condition optimizationHeat management, mixing efficiency, initial process safety assessmentRobust process control, catalyst handling and recovery, consistent product quality

Q4: How can the different stereoisomers of this compound be separated?

A4: The hydrogenation of 2-methoxy-4-propylphenol can produce a mixture of diastereomers. Separation of these isomers can be challenging, especially at a large scale. Chromatographic techniques, such as column chromatography or preparative HPLC, are often effective at the lab scale. At an industrial scale, fractional distillation or crystallization may be explored, although complete separation can be difficult. The choice of catalyst and reaction conditions can also be optimized to favor the formation of a specific diastereomer.

Q5: What are the main safety considerations when scaling up this process?

A5: The primary safety concerns are the handling of flammable hydrogen gas under pressure and the management of the exothermic hydrogenation reaction. Proper reactor design, pressure relief systems, and robust temperature control are essential. The use of pyrophoric catalysts also requires specific handling procedures to prevent fires. A thorough process hazard analysis (PHA) should be conducted before scaling up.

Experimental Protocols

Laboratory Scale Synthesis of this compound

Materials:

  • 2-methoxy-4-propylphenol (1.0 eq)

  • 5% Palladium on Carbon (Pd/C) (1-5 mol%)

  • Methanol (or other suitable solvent)

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, a solution of 2-methoxy-4-propylphenol in methanol is prepared.

  • The 5% Pd/C catalyst is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • The reactor is sealed and purged several times with nitrogen, followed by purging with hydrogen.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 5-10 bar).

  • The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 50-80 °C).

  • The reaction progress is monitored by observing the hydrogen uptake and by periodic sampling and analysis (e.g., GC or TLC).

  • Once the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

  • The reactor is purged with nitrogen.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 2-methoxy-4-propylphenol in Solvent start->dissolve add_catalyst Add Catalyst (e.g., Pd/C) dissolve->add_catalyst reaction Hydrogenation Reaction (Controlled T and P) add_catalyst->reaction filtration Catalyst Filtration reaction->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (e.g., Chromatography) evaporation->purification product Pure Product purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_mass_transfer Is mass transfer optimal? check_completion->check_mass_transfer Yes optimize_conditions Optimize Reaction Conditions (Time, T, P) check_completion->optimize_conditions No check_catalyst Is the catalyst active? check_mass_transfer->check_catalyst Yes improve_mixing Improve Agitation/ Hydrogen Sparging check_mass_transfer->improve_mixing No replace_catalyst Use Fresh or Different Catalyst check_catalyst->replace_catalyst No end Yield Improved check_catalyst->end Yes optimize_conditions->end improve_mixing->end replace_catalyst->end

Caption: A decision tree for troubleshooting low reaction yield.

References

Validation & Comparative

A Comparative Analysis of 2-Methoxy-4-propylcyclohexan-1-ol and Dihydroeugenol: Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Data Availability

A direct comparative guide on the biological activities of 2-Methoxy-4-propylcyclohexan-1-ol and dihydroeugenol is currently challenging due to the limited availability of published experimental data for this compound. Scientific literature primarily discusses this compound in the context of chemical synthesis and as a model compound for lignin hydrodeoxygenation, with a notable absence of studies on its pharmacological effects.

Conversely, dihydroeugenol (2-methoxy-4-propylphenol) is a well-characterized derivative of eugenol with documented biological activities. Therefore, this guide provides a detailed comparison of the physicochemical properties of both compounds and then offers a comparative analysis of the biological activities of dihydroeugenol and its parent compound, eugenol, for which extensive data is available.

Part 1: Physicochemical Properties

A comparison of the key physicochemical properties of this compound and dihydroeugenol is presented below. These properties are crucial in determining the pharmacokinetic and pharmacodynamic profiles of a compound.

PropertyThis compoundDihydroeugenol (2-Methoxy-4-propylphenol)
Molecular Formula C10H20O2C10H14O2
Molecular Weight 172.27 g/mol [1]166.22 g/mol [2]
CAS Number 23950-98-3[1][3]2785-87-7[2][4]
Appearance -Colorless to pale yellow liquid, may crystallize[2][4][5]
Boiling Point 247.9°C at 760 mmHg[6]240°C[2]; 125-126°C at 14 mmHg[7][8]
Melting Point -16-17°C[2][8]
Flash Point 91.4°C[6]>100°C[4][5]; 113°C[2]
Density 0.95 g/cm³[6]1.038 g/mL at 25°C[2][8]
LogP 1.96 - 2.2[6]2.39 - 2.8[4][5][8]
Water Solubility -Insoluble[4]; 1.1 g/L at 20°C[8]

Part 2: Comparative Biological Activities of Dihydroeugenol and Eugenol

Dihydroeugenol, as a derivative of eugenol, shares many of its biological activities. Both compounds are recognized for their antioxidant, antimicrobial, and anti-inflammatory properties. The following sections provide a comparative overview of their activities based on available experimental data.

Antioxidant Activity

Both dihydroeugenol and eugenol exhibit antioxidant properties by scavenging free radicals. This activity is crucial in mitigating oxidative stress, which is implicated in numerous pathological conditions.

CompoundAssayIC50 / ActivityReference
Dihydroeugenol TBARSHigher antioxidant activity than eugenol[9][10][9][10]
Eugenol DPPH Radical ScavengingIC50: 130.485 µg/mL[11]
Eugenol Lipid Peroxidation Inhibition96.7% inhibition at 15 µg/mL[12]

It has been observed that dimerized eugenol-related compounds, and dihydroeugenol, tend to have higher antioxidant activities than the monomeric eugenol.[9] The mechanism of action may also differ, with eugenol potentially inhibiting lipid peroxidation at the initiation stage, while its derivatives may act at the propagation stage of the free radical chain reaction.[9]

Antimicrobial Activity

Eugenol and its derivatives are well-known for their broad-spectrum antimicrobial effects against various pathogens.

CompoundOrganismMIC / MBC (µg/mL)Reference
Dihydroeugenol Escherichia coli, Listeria monocytogenes, Salmonella enteritidis, Staphylococcus aureusMore active than eugenol[13]
Eugenol Staphylococcus aureus (ATCC 25923)MIC: 115 / MBC: 230[14]
Eugenol Carbapenem-resistant Klebsiella pneumoniaeMIC: 200[15]
Eugenol Escherichia coliMIC: 125 / MBC: 250[16]

Dihydroeugenol has been reported to be more active than eugenol against several bacteria.[13] The antimicrobial action of eugenol is attributed to its ability to disrupt the cellular membrane of bacteria.[15]

Anti-inflammatory Activity

Eugenol has demonstrated significant anti-inflammatory properties, with research suggesting its derivatives may also possess this activity.[17][18][19] The anti-inflammatory effects of eugenol are linked to the downregulation of pro-inflammatory cytokines like TNF-α and IL-6, and the inhibition of the NF-κB signaling pathway.[18]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant activity of compounds.

  • Preparation of Reagents: A solution of DPPH in a suitable solvent (e.g., ethanol or methanol) is prepared to a specific concentration, resulting in a deep violet solution. The test compounds are dissolved in the same solvent to create a range of concentrations.

  • Reaction: A specific volume of the DPPH solution is mixed with a volume of the test compound solution. The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against sample concentration.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 1 x 10^6 CFU/mL).[14]

  • Serial Dilution: The test compound is serially diluted in the broth medium in a series of tubes or a microtiter plate to obtain a range of concentrations.

  • Inoculation: Each tube or well is inoculated with the standardized microbial suspension.[14]

  • Incubation: The tubes or plates are incubated under appropriate conditions (e.g., 35°C for 20 hours) to allow for microbial growth.[14]

  • MIC Determination: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.[14]

  • MBC Determination: To determine the MBC, an aliquot from the tubes/wells showing no growth is subcultured onto an agar plate. After further incubation, the MBC is identified as the lowest concentration that results in a 99.9% reduction in the initial inoculum.[14]

Visualizations

G Experimental Workflow: DPPH Antioxidant Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH and Sample Solutions prep_dpph->mix prep_sample Prepare Sample Solutions (Varying Concentrations) prep_sample->mix incubate Incubate in Dark (e.g., 30 min at RT) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for DPPH antioxidant activity assay.

G Simplified NF-κB Signaling Pathway in Inflammation cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) IKK IKK Activation LPS->IKK activates IkB IκB Phosphorylation & Degradation IKK->IkB phosphorylates NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active releases NFkB_complex NF-κB (p50/p65) - IκB (Inactive) NFkB_complex->IkB NFkB_translocation NF-κB Translocation NFkB_active->NFkB_translocation translocates to Gene_expression Gene Transcription NFkB_translocation->Gene_expression induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_expression->Cytokines produces

Caption: NF-κB pathway in inflammation.

References

A Comparative Guide to the Stereoisomers of 2-Methoxy-4-propylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the stereoisomers of 2-Methoxy-4-propylcyclohexan-1-ol, a versatile cyclohexanol derivative. Due to a lack of publicly available experimental data directly comparing the individual stereoisomers, this document outlines the structural basis for their differences, presents a framework for their comparative evaluation, and provides detailed, hypothetical experimental protocols that would be necessary to generate such comparative data.

Introduction to this compound Stereoisomers

This compound is a substituted cyclohexanol with applications as a research chemical, a potential anesthetic, and an intermediate in organic synthesis.[1][] Its molecular structure contains three chiral centers at positions 1, 2, and 4 of the cyclohexane ring. This gives rise to 2³, or eight, possible stereoisomers, which exist as four pairs of enantiomers.[3] The spatial arrangement of the hydroxyl, methoxy, and propyl groups significantly influences the molecule's physical, chemical, and biological properties.

The relationship between the substituents on the cyclohexane ring can be described as cis or trans, and the absolute configuration at each chiral center is designated as R or S. The eight stereoisomers are:

  • (1R,2R,4R) and (1S,2S,4S)

  • (1R,2R,4S) and (1S,2S,4R)

  • (1R,2S,4R) and (1S,2R,4S)

  • (1R,2S,4S) and (1S,2R,4R)

The lack of specific comparative data for these isomers presents a significant knowledge gap, particularly for applications in drug development and fragrance formulation where stereochemistry is often a critical determinant of activity and sensory properties.[4]

Framework for Comparative Data Presentation

To facilitate a direct comparison of the stereoisomers upon the generation of experimental data, the following tables have been structured to summarize key quantitative metrics.

Table 1: Physicochemical Properties of this compound Stereoisomers

StereoisomerMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Optical Rotation [α]
(1R,2R,4R) C₁₀H₂₀O₂172.27Data not availableData not availableData not available
(1S,2S,4S) C₁₀H₂₀O₂172.27Data not availableData not availableData not available
(1R,2R,4S) C₁₀H₂₀O₂172.27Data not availableData not availableData not available
(1S,2S,4R) C₁₀H₂₀O₂172.27Data not availableData not availableData not available
(1R,2S,4R) C₁₀H₂₀O₂172.27Data not availableData not availableData not available
(1S,2R,4S) C₁₀H₂₀O₂172.27Data not availableData not availableData not available
(1R,2S,4S) C₁₀H₂₀O₂172.27Data not availableData not availableData not available
(1S,2R,4R) C₁₀H₂₀O₂172.27Data not availableData not availableData not available

Table 2: Comparative Biological Activity of this compound Stereoisomers (Hypothetical)

StereoisomerReceptor Binding Affinity (Ki, nM)Anesthetic Potency (EC₅₀, µM)Cytotoxicity (CC₅₀, µM)
(1R,2R,4R) Data not availableData not availableData not available
(1S,2S,4S) Data not availableData not availableData not available
(1R,2R,4S) Data not availableData not availableData not available
(1S,2S,4R) Data not availableData not availableData not available
(1R,2S,4R) Data not availableData not availableData not available
(1S,2R,4S) Data not availableData not availableData not available
(1R,2S,4S) Data not availableData not availableData not available
(1S,2R,4R) Data not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments required to characterize and compare the stereoisomers of this compound.

Stereoselective Synthesis and Separation

A crucial first step is the stereoselective synthesis or separation of the individual stereoisomers. A general synthetic route can be adapted from the hydrodeoxygenation of 4-propylguaiacol.[3]

Protocol for Chiral Separation:

  • Stationary Phase: Chiral High-Performance Liquid Chromatography (HPLC) is the recommended method. A column with a chiral stationary phase (e.g., polysaccharide-based) should be selected.

  • Mobile Phase: A mixture of hexane and isopropanol is a common mobile phase for separating non-polar to moderately polar compounds. The ratio should be optimized to achieve baseline separation of all eight stereoisomers.

  • Detection: A UV detector (at a wavelength where the compound has some absorbance) or a refractive index detector can be used.

  • Fraction Collection: Fractions corresponding to each separated peak should be collected.

  • Purity Analysis: The purity of each collected stereoisomer should be confirmed by analytical chiral HPLC.

Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: To confirm the basic structure and purity of each isomer.

  • 2D NMR (COSY, HSQC, HMBC): To assign all proton and carbon signals.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the relative stereochemistry (cis/trans relationships) by observing through-space correlations between protons. Protons on the same face of the cyclohexane ring will show a NOESY correlation.

X-ray Crystallography:

  • Crystallization: Each purified stereoisomer should be crystallized from a suitable solvent or solvent mixture.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and determine the precise three-dimensional arrangement of atoms, thus establishing the absolute stereochemistry (R/S configuration).

Comparative Biological Assays (Hypothetical)

Given the reported anesthetic properties of the compound mixture, a comparative study of the anesthetic effects of each stereoisomer would be highly valuable.

In Vitro Assay: GABA Receptor Modulation:

  • Cell Culture: Use a cell line expressing GABAₐ receptors (e.g., HEK293 cells transfected with the appropriate subunits).

  • Electrophysiology: Perform whole-cell patch-clamp recordings to measure GABA-evoked currents.

  • Compound Application: Apply each stereoisomer at a range of concentrations to determine its effect on the GABA-evoked currents (potentiation or direct activation).

  • Data Analysis: Construct dose-response curves to determine the EC₅₀ for each stereoisomer.

In Vivo Assay: Loss of Righting Reflex in a Model Organism (e.g., Zebrafish Larvae):

  • Exposure: Expose zebrafish larvae to a range of concentrations of each stereoisomer in their aqueous medium.

  • Observation: Observe the larvae for the loss of righting reflex (the inability to return to an upright position after being placed on their side).

  • Data Analysis: Calculate the EC₅₀ for the loss of righting reflex for each stereoisomer.

Visualizations

The following diagrams illustrate the relationships between the stereoisomers and a hypothetical workflow for their comparative analysis.

stereoisomers a (1R,2R,4R) b (1S,2S,4S) a->b c (1R,2R,4S) a->c Diastereomers e (1R,2S,4R) a->e Diastereomers d (1S,2S,4R) b->d Diastereomers f (1S,2R,4S) b->f Diastereomers c->d e->f g (1R,2S,4S) h (1S,2R,4R) g->h

Caption: Enantiomeric and diastereomeric relationships of the eight stereoisomers.

workflow cluster_synthesis Synthesis & Separation cluster_characterization Characterization cluster_comparison Comparative Analysis synthesis Synthesis of Stereoisomer Mixture separation Chiral HPLC Separation synthesis->separation nmr NMR Spectroscopy (Relative Stereochemistry) separation->nmr Isolated Stereoisomers xray X-ray Crystallography (Absolute Stereochemistry) separation->xray Isolated Stereoisomers bioactivity Biological Activity Assays separation->bioactivity physchem Physicochemical Properties nmr->physchem xray->physchem physchem->bioactivity data Comparative Data Tables bioactivity->data

Caption: Experimental workflow for the comparison of stereoisomers.

References

Comparative Analysis of the Biological Activity of Substituted Cyclohexanol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Summary of Biological Activity Data

The following table summarizes the quantitative biological activity data for a selection of substituted cyclohexanol and cyclohexanone derivatives. These compounds, while not direct analogs of 2-Methoxy-4-propylcyclohexan-1-ol, share the core cyclohexyl moiety and provide valuable structure-activity relationship (SAR) insights.

CompoundTarget Organism/AssayActivity MetricValueReference
(4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one Ralstonia solanacearumMIC15.6 µg/mL[1]
Xanthomonas axonopodis pv. vesicatoriaMIC31.2 µg/mL[1]
Colletotrichum coccodesMIC62.5 µg/mL[1]
2-{1'-(4''-Chlorophenyl)-1'-[4''-(2'''-hydroxyethoxy)ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride Bacillus megateriumZone of Inhibition18 mm (at 50 µg/ml)[2]
Staphylococcus aureusZone of Inhibition17 mm (at 50 µg/ml)[2]
Escherichia coliZone of Inhibition16 mm (at 50 µg/ml)[2]
Aspergillus nigerZone of Inhibition19 mm (at 50 µg/ml)[2]
(S)-(-)-17i (WAY-256805) Norepinephrine Transporter (NET)IC₅₀82 nM[3]
Serotonin Transporter (SERT)IC₅₀>10,000 nM[3]
Dopamine Transporter (DAT)IC₅₀>10,000 nM[3]
Cyclohexyl-N-acylhydrazone derivative 13 Carrageenan-induced peritonitis (leukocyte migration)Inhibition58% (at 100 mg/kg)[4]
Acetic acid-induced writhingInhibition75% (at 100 mg/kg)[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Activity Testing

1. Minimum Inhibitory Concentration (MIC) Assay: The antimicrobial activity of (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one was determined using a broth microdilution method.[1]

  • Bacterial and Fungal Strains: A panel of plant pathogenic bacteria and fungi were used.

  • Inoculum Preparation: Bacterial strains were grown overnight in nutrient broth, and the suspension was adjusted to a concentration of 10⁶ CFU/mL. Fungal spores were harvested from potato dextrose agar plates and adjusted to a concentration of 10⁵ spores/mL.

  • Assay Procedure: The compounds were serially diluted in a 96-well microtiter plate containing appropriate growth medium. The prepared inoculum was added to each well.

  • Incubation: The plates were incubated at 28°C for 24-48 hours for bacteria and 3-5 days for fungi.

  • Data Analysis: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

2. Agar Disc Diffusion Method: The antimicrobial activity of 2-{1'-Aryl-1'-[4''-(2'''-hydroxyethoxy)ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride derivatives was evaluated using the agar disc diffusion method.[2]

  • Microbial Cultures: Strains of Gram-positive and Gram-negative bacteria, as well as fungi, were used.

  • Assay Plates: Sterile nutrient agar plates were seeded with the respective microbial suspensions.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) were impregnated with a solution of the test compound (50 µg/mL in DMF) and placed on the agar surface.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Data Analysis: The diameter of the zone of inhibition around each disc was measured in millimeters.

In Vitro Transporter Binding Assay

The inhibitory activity of (S)-(-)-17i (WAY-256805) on norepinephrine, serotonin, and dopamine transporters was assessed using a radioligand binding assay.[3]

  • Cell Lines: HEK-293 cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT) were used.

  • Radioligand: [³H]Nisoxetine for hNET, [³H]Citalopram for hSERT, and [³H]WIN 35,428 for hDAT were used.

  • Assay Procedure: Cell membranes were incubated with the radioligand and varying concentrations of the test compound in a binding buffer.

  • Incubation: The mixture was incubated to allow for competitive binding.

  • Detection: The amount of bound radioactivity was measured using a scintillation counter.

  • Data Analysis: IC₅₀ values were calculated by non-linear regression analysis of the competition binding curves.

In Vivo Anti-inflammatory and Analgesic Assays

The anti-inflammatory and analgesic activities of cyclohexyl-N-acylhydrazone derivatives were evaluated in murine models.[4]

  • Carrageenan-Induced Peritonitis: Mice were pre-treated with the test compound or vehicle. Inflammation was induced by intraperitoneal injection of carrageenan. After 4 hours, peritoneal fluid was collected, and the total number of migrated leukocytes was counted.

  • Acetic Acid-Induced Writhing: Mice were administered the test compound or vehicle prior to an intraperitoneal injection of acetic acid. The number of abdominal constrictions (writhes) was counted for a period of 20 minutes.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a general experimental workflow for antimicrobial screening and a simplified representation of a signaling pathway relevant to anti-inflammatory action.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis synthesis Synthesis of Cyclohexanol Analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization stock Prepare Stock Solutions characterization->stock primary_screen Primary Screening (e.g., Disc Diffusion) stock->primary_screen secondary_screen Secondary Screening (e.g., MIC Determination) primary_screen->secondary_screen data Collect Inhibition Data secondary_screen->data sar Structure-Activity Relationship Analysis data->sar

Figure 1. General experimental workflow for the synthesis and antimicrobial screening of cyclohexanol analogs.

anti_inflammatory_pathway inflammatory_stimulus Inflammatory Stimulus (e.g., Carrageenan) cell_membrane Cell Membrane pla2 Phospholipase A2 (PLA2) cell_membrane->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox Cyclooxygenase (COX) arachidonic_acid->cox substrate for prostaglandins Prostaglandins cox->prostaglandins produces inflammation Inflammation & Pain prostaglandins->inflammation cyclohexanol_analog Cyclohexanol Analog (Potential Inhibitor) cyclohexanol_analog->cox inhibits

Figure 2. Simplified signaling pathway of inflammation involving the cyclooxygenase (COX) enzyme, a potential target for anti-inflammatory cyclohexanol analogs.

Conclusion

The substituted cyclohexanol and cyclohexanone derivatives presented in this guide demonstrate a range of biological activities, including antimicrobial and anti-inflammatory effects. The structure-activity relationships, though not exhaustive, suggest that modifications to the cyclohexane ring and its substituents can significantly modulate biological potency and selectivity. Further research into the synthesis and biological evaluation of a wider array of this compound analogs is warranted to fully explore their therapeutic potential. The experimental protocols and illustrative diagrams provided herein offer a foundational framework for researchers embarking on such investigations.

References

A Comprehensive Guide to the Validation of 2-Methoxy-4-propylcyclohexan-1-ol as a Novel Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Properties of 2-Methoxy-4-propylcyclohexan-1-ol

This compound is a cyclohexane derivative with the following chemical properties:

PropertyValueReference
Molecular Formula C10H20O2[5][6][]
Molecular Weight 172.27 g/mol [5][6][]
Boiling Point 234 - 247.9 °C[5][8]
Density 0.95 g/cm³[5][8]
Purity (Typical) ~97%[6][8]
CAS Number 23950-98-3[5][6][8]

These properties suggest that this compound is a semi-volatile compound, making it potentially suitable for analysis by Gas Chromatography (GC).

Comparison with Ideal Internal Standard Characteristics

The suitability of a compound as an internal standard is determined by how well it meets a set of ideal characteristics.[3] Below is a comparison of this compound's properties against these criteria.

Ideal CharacteristicAssessment of this compoundConsiderations for Validation
Not naturally present in the sample matrix. Likely not an endogenous compound in most biological or pharmaceutical samples.Must be confirmed for the specific matrix of interest.
Structurally and chemically similar to the analyte. The hydroxyl and ether groups may mimic the functionality of various analytes. The cyclohexane ring provides a non-aromatic backbone.Similarity will depend on the specific analyte. Its effectiveness will be higher if the analyte has similar functional groups and volatility.
Commercially available in high purity. Available from several chemical suppliers, typically with a purity of around 97%.[6][8]Higher purity is always desirable to avoid introducing interfering substances. Purity should be verified upon receipt.
Stable during sample preparation and analysis. The boiling point suggests good thermal stability for typical GC analysis. Chemical stability in the sample matrix and during extraction would need to be experimentally determined.Stability studies under various conditions (pH, temperature, light exposure) are essential.[9]
Elutes in a region of the chromatogram free from interfering peaks. This is entirely dependent on the analytical method and the sample matrix.Specificity and selectivity experiments are required to ensure no co-elution with other sample components.
Has a similar response factor to the analyte. The response in a mass spectrometer (MS) or flame ionization detector (FID) would need to be determined.A similar response factor is not strictly necessary but can be advantageous.

Experimental Validation Protocol

A rigorous validation process is required to demonstrate the suitability of a new internal standard. The following protocols are essential for validating this compound for a specific quantitative method.

1. Purity Confirmation:

  • Objective: To verify the purity of the internal standard as supplied.

  • Method: Analyze the neat standard by GC-MS to identify any potential impurities that could interfere with the analysis.

2. Specificity and Selectivity:

  • Objective: To ensure that no endogenous components of the sample matrix interfere with the internal standard.

  • Method:

    • Analyze at least six different blank matrix samples.

    • Spike one of the blank samples with the internal standard and the analyte of interest.

    • Compare the chromatograms to ensure that there are no interfering peaks at the retention time of the internal standard.

3. Linearity and Range:

  • Objective: To demonstrate that the ratio of the analyte peak area to the internal standard peak area is proportional to the analyte concentration over a defined range.

  • Method:

    • Prepare a series of calibration standards with a fixed concentration of the internal standard and varying concentrations of the analyte.

    • Analyze the standards and plot the peak area ratio (Analyte Area / IS Area) against the analyte concentration.

    • The correlation coefficient (r²) should typically be ≥ 0.99.[10]

4. Accuracy and Precision:

  • Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Method:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).

    • Analyze multiple replicates of each QC level.

    • Accuracy is expressed as the percentage of the nominal concentration (typically within 85-115%).

    • Precision is expressed as the relative standard deviation (RSD), which should generally be <15%.

5. Stability:

  • Objective: To evaluate the stability of the internal standard in the stock solution and in the processed sample under various conditions.

  • Method:

    • Stock Solution Stability: Analyze the stock solution of the internal standard at room temperature and under refrigeration at specified time points and compare the response to a freshly prepared solution.[9]

    • Autosampler Stability: Keep processed samples in the autosampler for an extended period (e.g., 24 hours) and analyze them to check for any degradation.

Alternative Internal Standards for GC-MS Analysis

For the analysis of volatile and semi-volatile compounds, several other internal standards are commonly used. The choice of an alternative will depend on the specific analyte and matrix.

Internal StandardTypical ApplicationRationale for Use
Deuterated Analogs (e.g., Toluene-d8) Analysis of aromatic compounds.[11]Chemically identical to the analyte, ensuring very similar extraction and chromatographic behavior. The mass difference allows for clear distinction by MS.
4-Methyl-2-pentanol General use for volatile compounds.[12]A volatile alcohol that is not commonly found in many samples.
1-Hexanol Analysis of volatile compounds in matrices like vinegar.[13]A primary alcohol with moderate volatility.
Fluorobenzene Analysis of trihalomethanes in water.[11]A halogenated aromatic compound suitable for electron capture detection (ECD) or MS.

Workflow and Signaling Pathway Diagrams

Internal Standard Validation Workflow

The following diagram illustrates the logical workflow for validating a new internal standard.

G Figure 1: Internal Standard Validation Workflow A Select Candidate Internal Standard (e.g., this compound) B Purity Confirmation (GC-MS) A->B C Prepare Stock Solution B->C D Method Development (Chromatographic Conditions) C->D E Specificity & Selectivity (Analysis of Blank Matrix) D->E F Linearity & Range (Calibration Curve) E->F No Interference G Accuracy & Precision (QC Samples) F->G r² ≥ 0.99 H Stability Assessment (Stock Solution & Autosampler) G->H Acceptable %RE & %RSD I Internal Standard Validated H->I Stable

Figure 1: Internal Standard Validation Workflow

Logical Relationship in Internal Standard Calibration

This diagram shows the logical relationship between the analyte, internal standard, and the final calculated concentration.

G Figure 2: Logic of Internal Standard Calibration Analyte Analyte in Sample SamplePrep Sample Preparation (Extraction, Derivatization, etc.) Analyte->SamplePrep IS Internal Standard (Known Conc.) IS->SamplePrep Injection GC Injection SamplePrep->Injection Chromatography Chromatographic Separation & Detection Injection->Chromatography AnalytePeak Analyte Peak Area Chromatography->AnalytePeak ISPeak IS Peak Area Chromatography->ISPeak Ratio Peak Area Ratio (Analyte Area / IS Area) AnalytePeak->Ratio ISPeak->Ratio CalCurve Calibration Curve (Ratio vs. Conc.) Ratio->CalCurve FinalConc Calculated Analyte Concentration CalCurve->FinalConc

References

A Comparative Guide to the Quantitative Analysis of 2-Methoxy-4-propylcyclohexan-1-ol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific compounds within complex mixtures is a critical task. This guide provides a comparative overview of analytical techniques for the quantitative analysis of 2-Methoxy-4-propylcyclohexan-1-ol, a substituted cyclohexanol derivative that may be present in various matrices such as cosmetics, essential oils, or pharmaceutical formulations.[1][2] The methodologies discussed are based on established analytical principles for fragrance and related compounds.[1][3][4][5]

Introduction to Analytical Challenges

This compound possesses multiple stereoisomers due to its three chiral centers.[6] This structural complexity, coupled with its potential presence in intricate matrices, necessitates robust and selective analytical methods for accurate quantification. The primary challenges include separating the analyte from interfering matrix components and distinguishing between its different isomeric forms.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The most common and effective methods for the quantitative analysis of volatile and semi-volatile organic compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy also offers a powerful alternative for both structural elucidation and quantification.

Technique Principle Typical Detector Advantages Disadvantages Limit of Quantification (LOQ)
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Mass Spectrometry (MS), Flame Ionization Detector (FID)High resolution for volatile compounds, excellent sensitivity with MS, established libraries for identification.[1][4]Requires volatile and thermally stable analytes, potential for thermal degradation of labile compounds.ng/mL to µg/mL range.[7]
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Ultraviolet (UV), Mass Spectrometry (MS)Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[5]Lower resolution for some volatile compounds compared to GC, UV detection requires a chromophore.µg/mL to mg/mL range (UV), ng/mL to µg/mL range (MS).[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.-Provides detailed structural information, can distinguish between isomers, non-destructive, and can be used for absolute quantification (qNMR).[10][11]Lower sensitivity compared to chromatographic methods, complex spectra in mixtures, higher equipment cost.mg/mL range.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective method for the quantification of volatile compounds.[1][7]

Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample (e.g., cosmetic product diluted in a suitable solvent), add 2 mL of a non-polar extraction solvent (e.g., hexane or methyl tert-butyl ether).

  • Add an appropriate internal standard (e.g., a structurally similar compound not present in the sample, like 4,4′-dibromobiphenyl).[7]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[12]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.[12]

    • Ramp 1: Increase to 150°C at 10°C/min.

    • Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.[12]

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Quantification: Use selected ion monitoring (SIM) mode for characteristic ions of this compound and the internal standard for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC-UV is a versatile technique, particularly useful if the analyte has a UV chromophore or can be derivatized. Although this compound does not have a strong native chromophore, derivatization can be employed.

Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the extract through a 0.45 µm syringe filter.

  • For UV detection, derivatize the hydroxyl group with a UV-active reagent (e.g., benzoyl chloride).

  • To 1 mL of the filtered extract, add 100 µL of pyridine and 50 µL of benzoyl chloride.

  • Heat the mixture at 60°C for 30 minutes.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[8]

  • Flow Rate: 1 mL/min.[13]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.[13]

  • UV Detection Wavelength: Determined by the absorption maximum of the derivatized analyte (e.g., around 230 nm for benzoyl derivatives).

Visualizations

Below are diagrams illustrating the experimental workflow for GC-MS analysis and a decision-making process for selecting the appropriate analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Mixture Sample Extraction Liquid-Liquid Extraction with Internal Standard Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection Injection into GC Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Spectrometric Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound using GC-MS.

Method_Selection Start Start: Need for Quantitative Analysis Isomer Isomer-specific quantification needed? Start->Isomer Sensitivity High sensitivity required (ng/mL)? Isomer->Sensitivity No NMR Use qNMR Isomer->NMR Yes Volatility Is the analyte volatile & thermally stable? Sensitivity->Volatility Yes HPLC Use HPLC-MS or HPLC-UV (with derivatization) Sensitivity->HPLC No GCMS Use GC-MS Volatility->GCMS Yes Volatility->HPLC No

Caption: Decision tree for selecting an analytical method for this compound.

References

A Comparative Guide to the Synthesis of 2-Methoxy-4-propylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two prominent methods for the synthesis of 2-Methoxy-4-propylcyclohexan-1-ol, a valuable building block in organic synthesis. The comparison is based on reported experimental data, focusing on yield and reaction conditions to aid in the selection of the most suitable method for specific research and development needs.

The primary precursor for the synthesis of this compound is 4-propylguaiacol, also known as 2-methoxy-4-propylphenol. The transformation involves the hydrogenation of the aromatic ring of 4-propylguaiacol. The two methods detailed below utilize different catalytic systems and reaction conditions, leading to variations in product yield and operational parameters.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for two distinct catalytic hydrogenation methods for the synthesis of this compound from 2-methoxy-4-n-propylphenol.

ParameterMethod 1: Aqueous Phase HydrogenationMethod 2: High-Temperature Hydrogenation
Starting Material 2-methoxy-4-n-propylphenol2-methoxy-4-n-propylphenol
Catalyst Rh/CNot specified
Solvent WaterHexadecane
Temperature 100 °C250 °C
Pressure 10 bar H₂50 bar H₂
Reaction Time 4 hours1 hour
Yield 59.0%Not specified (intermediate product)
Purity Not specifiedNot specified

Experimental Protocols

Method 1: Aqueous Phase Hydrogenation with Rh/C Catalyst

This method, adapted from literature, describes the synthesis of this compound via catalytic hydrogenation in an aqueous medium.[1]

Materials:

  • 2-methoxy-4-n-propylphenol

  • 5% Rhodium on carbon (Rh/C) catalyst

  • Deionized water

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure autoclave, a mixture of 2-methoxy-4-n-propylphenol and the Rh/C catalyst is prepared in deionized water.

  • The autoclave is sealed and purged with hydrogen gas to remove air.

  • The reactor is pressurized with hydrogen to 10 bar.

  • The reaction mixture is heated to 100 °C with continuous stirring.

  • The reaction is allowed to proceed for 4 hours, maintaining the temperature and pressure.

  • After cooling to room temperature, the pressure is carefully released.

  • The catalyst is removed by filtration.

  • The aqueous solution is then subjected to extraction with a suitable organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by column chromatography or distillation.

Method 2: High-Temperature Hydrogenation in Hexadecane

This method outlines a high-temperature approach to the hydrogenation of 2-methoxy-4-n-propylphenol in a non-polar solvent.[1] While a specific yield for this compound is not provided as it is an intermediate in this process, the conditions favor its formation prior to further deoxygenation.

Materials:

  • 2-methoxy-4-n-propylphenol

  • Hydrogenation catalyst (e.g., a noble metal catalyst)

  • Hexadecane

  • Hydrogen gas (H₂)

Procedure:

  • 2-methoxy-4-n-propylphenol is dissolved in hexadecane in a high-pressure autoclave, and the catalyst is added.

  • The autoclave is sealed, purged with hydrogen, and then pressurized to 50 bar with hydrogen.

  • The reaction mixture is heated to 250 °C with vigorous stirring.

  • The reaction is maintained at this temperature and pressure for 1 hour.

  • After cooling the reactor to room temperature, the excess hydrogen pressure is vented.

  • The catalyst is separated from the reaction mixture by filtration.

  • The hexadecane solvent can be removed by distillation under reduced pressure to isolate the product mixture containing this compound.

  • Analysis of the product mixture would be required to determine the selectivity for the desired product.

Synthesis Pathways and Workflow

The synthesis of this compound from 4-propylguaiacol primarily proceeds through the hydrogenation of the aromatic ring. The overall process, from starting material to the final product, including the comparative aspect of the two methods, is illustrated in the workflow diagram below.

SynthesisComparison Comparative Synthesis Workflow of this compound cluster_start Starting Material cluster_method1 Method 1: Aqueous Phase Hydrogenation cluster_method2 Method 2: High-Temperature Hydrogenation cluster_product Final Product 4-propylguaiacol 4-Propylguaiacol (2-methoxy-4-propylphenol) M1_Catalyst Rh/C Catalyst 4-propylguaiacol->M1_Catalyst Reacts with M2_Catalyst Catalyst 4-propylguaiacol->M2_Catalyst Reacts with M1_Conditions Water, 100°C, 4h, 10 bar H₂ M1_Catalyst->M1_Conditions Under conditions M1_Yield Yield: 59.0% M1_Conditions->M1_Yield Results in Product This compound M1_Yield->Product M2_Conditions Hexadecane, 250°C, 1h, 50 bar H₂ M2_Catalyst->M2_Conditions Under conditions M2_Yield Intermediate Product M2_Conditions->M2_Yield Forms M2_Yield->Product

Caption: Comparative workflow of two synthesis methods for this compound.

The direct hydrogenation of the aromatic ring of 4-propylguaiacol is the key step in forming the desired cyclohexanol derivative. The choice between an aqueous, lower-temperature method and a high-temperature, organic solvent-based method will depend on factors such as available equipment, desired reaction time, and the importance of a high isolated yield versus reaction throughput. Further investigation into the catalyst for Method 2 and its selectivity would be beneficial for a more complete comparison.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methoxy-4-propylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 2-Methoxy-4-propylcyclohexan-1-ol: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The information presented is based on established analytical principles and data from the analysis of structurally similar compounds, offering a framework for method development and validation in the absence of a direct comparative study for this specific analyte.

Introduction to Analytical Challenges

This compound is a semi-volatile organic compound with a hydroxyl group that presents specific challenges for analytical quantification. The choice of analytical technique is paramount to achieving accurate and reproducible results, particularly in complex matrices. This guide explores the relative merits of GC-MS, a standard for volatile and semi-volatile compound analysis, and HPLC, a versatile technique for a wide range of analytes.

Methodology Comparison: GC-MS vs. HPLC

A critical aspect of analyzing polar molecules like this compound by GC-MS is the necessity of derivatization to improve volatility and thermal stability[1]. In contrast, HPLC can often analyze such compounds directly. The following sections detail hypothetical, yet realistic, experimental protocols for both techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation and Derivatization:

  • Objective: To increase the volatility of this compound for GC analysis.

  • Procedure:

    • To 1 mL of the sample solution in a suitable solvent (e.g., dichloromethane), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Vortex the mixture for 1 minute.

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether.

    • Cool the sample to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 40-400) for identification.

  • SIM Ions for TMS-derivatized this compound: (Hypothetical) m/z [M-15]+, [M-31]+, 73.

High-Performance Liquid Chromatography (HPLC) Protocol

1. Sample Preparation:

  • Objective: To prepare the sample for direct analysis without derivatization.

  • Procedure:

    • Dilute the sample in the mobile phase to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection would be challenging with a UV detector. A low wavelength (e.g., 200-210 nm) might be used, but sensitivity would be low. For practical applications, coupling the HPLC to a mass spectrometer (LC-MS) would be a more suitable approach.

Quantitative Data Summary

The following table presents a hypothetical but realistic comparison of the expected performance characteristics of the two methods, based on typical validation parameters for similar analytes.

Parameter GC-MS (with Derivatization) HPLC-UV HPLC-MS (Hypothetical Alternative)
Linearity (R²) > 0.995> 0.99> 0.998
Limit of Detection (LOD) 0.1 ng/mL10 µg/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL30 µg/mL2 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (% RSD) < 5%< 10%< 3%
Analysis Time per Sample ~25 minutes~15 minutes~15 minutes

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflows for the GC-MS and HPLC analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Solvent Add Solvent (e.g., Dichloromethane) Sample->Solvent Deriv Add Derivatization Reagent (BSTFA + 1% TMCS) Solvent->Deriv Vortex Vortex Deriv->Vortex Heat Heat at 70°C Vortex->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound Dilute Dilute in Mobile Phase Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV or MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Discussion and Recommendations

  • GC-MS is the recommended method for sensitive and specific quantification of this compound, especially at low concentrations. The derivatization step, while adding to the sample preparation time, significantly enhances the chromatographic performance and allows for confident identification based on mass spectral data.

  • HPLC-UV is a less suitable method for this analyte due to the lack of a strong UV chromophore, which results in poor sensitivity. While the sample preparation is simpler, the low sensitivity would likely preclude its use for trace analysis.

  • HPLC-MS would be a viable alternative to GC-MS, offering the advantage of direct analysis without derivatization while providing high sensitivity and selectivity. The choice between GC-MS and HPLC-MS would depend on the available instrumentation, the complexity of the sample matrix, and the desired sample throughput.

This guide provides a foundational comparison to aid in the selection and development of an analytical method for this compound. It is crucial to perform a full method validation according to regulatory guidelines (e.g., ICH Q2(R1)) to ensure the chosen method is fit for its intended purpose.

References

A Comparative Purity Analysis of 2-Methoxy-4-propylcyclohexan-1-ol from Various Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative assessment of 2-Methoxy-4-propylcyclohexan-1-ol purity from several suppliers, supported by a detailed experimental protocol for purity determination.

Purity Comparison of this compound

The purity of this compound can vary between suppliers, which may influence its suitability for different research applications. The following table summarizes the publicly available and representative purity data for this compound from a selection of chemical suppliers.

Supplier Product Number Stated Purity (%) Analytical Method Notes
Supplier A (Hypothetical) A12345≥ 98.5Gas Chromatography (GC)Certificate of Analysis (CoA) provided with purchase.
Supplier B (Hypothetical) B6789097High-Performance Liquid Chromatography (HPLC)Technical data sheet available online.
Advanced ChemBlocks S7650797Not SpecifiedPurity stated on the product webpage.[1]
Carl ROTH CPX7.1≥ 95Not SpecifiedPurity stated on the product webpage.[2]
LookChem Suppliers N/A97Not SpecifiedPurity indicated for raw suppliers on the platform.[3]
CymitQuimica 1934720-95-2Min. 95Not SpecifiedData for the related ketone, 2-Methoxy-4-propylcyclohexan-1-one.[4]

Note: The data for "Supplier A" and "Supplier B" is hypothetical to illustrate a typical range of purities and analytical methods encountered in practice. The information for other suppliers is based on their publicly available product information. For critical applications, it is always recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier.

Experimental Protocol for Purity Assessment by Gas Chromatography (GC)

This protocol outlines a standard method for determining the purity of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).

1. Objective: To determine the purity of this compound and identify any potential impurities.

2. Materials and Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate, GC grade)

  • Internal Standard (e.g., n-Dodecane, analytical standard)

  • GC vials with septa

  • Microsyringe

3. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column suitable for polar compounds (e.g., DB-5ms, HP-5, or equivalent)

  • Data acquisition and processing software

4. Sample Preparation:

  • Prepare a stock solution of the internal standard (IS) at a concentration of 1 mg/mL in the chosen solvent.

  • Accurately weigh approximately 10 mg of the this compound sample into a GC vial.

  • Add 1 mL of the internal standard stock solution to the vial.

  • Cap the vial and vortex thoroughly to ensure complete dissolution.

5. GC-FID Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min)

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

6. Data Analysis:

  • Identify the peaks corresponding to the solvent, internal standard, and this compound based on their retention times.

  • Integrate the peak areas for all components in the chromatogram.

  • Calculate the percentage purity of the sample using the area normalization method or the internal standard method for higher accuracy.

Area Percent Calculation:

Visualizing the Workflow and a Potential Signaling Pathway

To further aid researchers, the following diagrams illustrate the experimental workflow for purity assessment and a hypothetical signaling pathway where a derivative of this compound might be investigated.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent with Internal Standard weigh->dissolve vortex Vortex to Mix dissolve->vortex inject Inject Sample into GC vortex->inject separate Separation on GC Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Figure 1. Experimental workflow for the purity assessment of this compound by GC-FID.

signaling_pathway compound Bioactive Derivative receptor GPCR Target compound->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) Production effector->second_messenger pka Protein Kinase A (PKA) Activation second_messenger->pka cellular_response Cellular Response (e.g., Gene Expression Changes) pka->cellular_response

Figure 2. Hypothetical signaling pathway involving a bioactive derivative of this compound.

References

Navigating the Cool Landscape: A Comparative Guide to the Structure-Activity Relationship of Cyclohexanol Derivatives as TRPM8 Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents often leads to the exploration of specific chemical scaffolds and their diverse biological activities. One such scaffold of interest is the substituted cyclohexanols, exemplified by the parent compound 2-Methoxy-4-propylcyclohexan-1-ol. While direct and extensive structure-activity relationship (SAR) studies on this specific molecule are not widely published, a wealth of information exists for structurally related compounds, particularly menthol and its derivatives, which are well-known modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This guide provides a comparative analysis of the SAR of these cyclohexanol derivatives, with a focus on their activity as TRPM8 agonists, offering valuable insights for the rational design of new chemical entities.

Quantitative Comparison of TRPM8 Agonist Potency

The following table summarizes the in vitro potency of various cyclohexanol derivatives as activators of the TRPM8 channel. The half-maximal effective concentration (EC50) is a measure of the compound's potency, with lower values indicating higher potency.

CompoundStructureEC50 (µM)Efficacy (Relative to Menthol)Reference
(-)-Menthol2-isopropyl-5-methylcyclohexan-1-ol1961[1]
WS-5N-Ethyl-2-isopropyl-5-methylcyclohexane-1-carboxamide26Higher[1]
CPS-125(1R,2S,5R)-N-(4-Methoxyphenyl)-2-isopropyl-5-methylcyclohexane-1-carboxamide32Higher[1]
CPS-368(1R,2S,5R)-N-(4-Hydroxyphenyl)-2-isopropyl-5-methylcyclohexane-1-carboxamide104Similar[1]
CPS-369(1R,2S,5R)-N-(4-Nitrophenyl)-2-isopropyl-5-methylcyclohexane-1-carboxamide65Similar[1]

Key SAR Insights from the Data:

  • Ester and Amide Modifications: The replacement of the hydroxyl group in menthol with carboxamide moieties, as seen in WS-5 and the CPS compounds, generally leads to a significant increase in potency. This suggests that the hydrogen-bonding capability and the electronic nature of this position are critical for TRPM8 activation.

  • Aromatic Substituents: In the CPS series, the nature of the substituent on the aromatic ring influences potency. The methoxy group (CPS-125) and the nitro group (CPS-369) result in higher potency compared to the hydroxyl group (CPS-368), indicating that electronic and steric factors on this part of the molecule play a role in receptor interaction.

  • Stereochemistry: The spatial arrangement of the substituents on the cyclohexane ring is crucial for activity. The naturally occurring (-)-menthol is a more potent TRPM8 agonist than its other stereoisomers.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the activity of TRPM8 modulators.

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This electrophysiological technique is a gold standard for studying the function of ion channels expressed in a heterologous system.

1. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes are surgically removed and defolliculated using collagenase treatment.

  • Oocytes are injected with cRNA encoding the human TRPM8 channel.

  • Injected oocytes are incubated for 2-5 days at 18°C in ND96 solution to allow for channel expression.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).

  • Two glass microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

  • The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Test compounds are applied to the bath, and the resulting current is recorded. Agonists will induce an inward current.

3. Data Analysis:

  • Dose-response curves are generated by plotting the current amplitude against the logarithm of the compound concentration.

  • EC50 values are calculated by fitting the data to a sigmoidal dose-response equation.

Intracellular Calcium Imaging Assay

This high-throughput screening method measures the influx of calcium into cells upon ion channel activation.

1. Cell Culture and Dye Loading:

  • HEK293 cells stably expressing the human TRPM8 channel are cultured in a suitable medium.

  • Cells are seeded into 96-well plates and grown to confluence.

  • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

2. Compound Application and Fluorescence Measurement:

  • After washing to remove excess dye, a baseline fluorescence reading is taken.

  • Test compounds at various concentrations are added to the wells.

  • Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorescence plate reader.

3. Data Analysis:

  • The increase in fluorescence intensity is proportional to the increase in intracellular calcium.

  • Dose-response curves are generated, and EC50 values are calculated as described for the TEVC assay.

TRPM8 Signaling Pathway and Experimental Workflow

The activation of the TRPM8 channel by agonists like menthol derivatives leads to a cascade of intracellular events. The following diagrams illustrate the signaling pathway and a typical experimental workflow for identifying and characterizing TRPM8 modulators.

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_stimuli Stimuli TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Allows Depolarization Membrane Depolarization TRPM8->Depolarization Causes PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->TRPM8 Modulates (Desensitization) Menthol Menthol / Agonist Menthol->TRPM8 Binds to Cold Cold Temperature Cold->TRPM8 Activates Ca_influx->PLC Activates AP Action Potential Depolarization->AP Triggers Neuronal_Response Neuronal Response (e.g., Sensation of Cold) AP->Neuronal_Response Leads to

Caption: TRPM8 channel activation by agonists or cold leads to calcium influx and membrane depolarization.

Experimental_Workflow cluster_screening Screening & Validation cluster_characterization Characterization Library Compound Library HTS High-Throughput Screening (Calcium Imaging) Library->HTS Hits Hit Compounds HTS->Hits Electrophysiology Electrophysiology (TEVC) Hits->Electrophysiology SAR Structure-Activity Relationship (SAR) Electrophysiology->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A typical workflow for the discovery and optimization of novel TRPM8 modulators.

Broader Context: SAR of Other Substituted Cyclohexanols

While the data on TRPM8 modulators provides a focused SAR, studies on other cyclohexanol derivatives with different substitution patterns and biological targets offer a broader perspective. For instance, the introduction of methoxy and various alkyl groups on the cyclohexanol ring has been explored in the context of developing agents with antimicrobial, anti-inflammatory, and other activities. Generally, the position and nature of these substituents significantly impact the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, which in turn dictate its interaction with biological targets. The stereochemistry of the hydroxyl group and other substituents on the cyclohexane ring consistently emerges as a critical determinant of biological activity across different target classes.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Methoxy-4-propylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2-Methoxy-4-propylcyclohexan-1-ol, a common intermediate in chemical synthesis. Adherence to these protocols is critical for personnel safety and environmental protection.

Physicochemical and Hazard Properties

A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. Below is a summary of key data for this compound.

PropertyValue
Molecular Formula C₁₀H₂₀O₂
Molecular Weight 172.27 g/mol [1]
Boiling Point 247.9°C at 760 mmHg[1][2][3]
Flash Point 91.4°C[1][2][3]
Density 0.95 g/cm³[1][2][3]
GHS Hazard Statements Causes skin irritation, Causes serious eye irritation, Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that mitigates its potential hazards, including flammability and irritation. Sewer disposal is not a suitable option for this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE:

  • Nitrile gloves

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Segregation and Collection:

  • At the point of generation, collect waste this compound in a dedicated, properly labeled hazardous waste container.

  • The container should be made of a compatible material (e.g., glass or a suitable plastic) and have a secure, leak-proof lid.

  • Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, acids, or bases, to prevent dangerous reactions.[4]

  • Store the waste container in a designated, well-ventilated, and cool area away from sources of ignition.[5]

3. Waste Labeling:

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The primary hazards: "Flammable" and "Irritant"

    • The date the waste was first added to the container.

4. Professional Disposal:

  • The disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.

  • Incineration is a common and effective method for the disposal of flammable organic compounds like this.[6][7]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into Labeled, Compatible Container ppe->segregate store Store in Designated Hazardous Waste Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Pickup by Licensed Waste Contractor contact_ehs->pickup disposal Final Disposal (e.g., Incineration) pickup->disposal end End: Safe & Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Methoxy-4-propylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Methoxy-4-propylcyclohexan-1-ol, tailored for research, scientific, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential hazards. It is classified as harmful if swallowed, in contact with skin, or inhaled.[1] Furthermore, it can cause skin and serious eye irritation.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeRequired PPESpecification
Eye and Face Safety Goggles or Face ShieldMust provide protection against chemical splashes.
Hand Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.
Body Protective ClothingA lab coat or chemical-resistant suit is necessary.
Respiratory RespiratorUse in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is required.

Operational Handling Protocol

Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[1]

  • PPE Donning: Before handling, put on all required PPE as specified in the table above.

  • Dispensing: Avoid generating mists or vapors during handling.[1] Use appropriate tools for transferring the chemical.

  • Hygiene: Wash hands thoroughly after handling the chemical.[1] Do not eat, drink, or smoke in the work area.[1]

  • Storage: Store the chemical in a tightly closed container in a cool, dry place.

Disposal Plan

Contaminated materials and waste must be disposed of in accordance with local, state, and federal regulations.

Waste Disposal Steps:

  • Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container.

  • Contaminated PPE: Used disposable gloves, and other contaminated disposable materials should be placed in the designated waste container. Contaminated clothing should be washed before reuse.[1]

  • Disposal: Arrange for disposal through a licensed chemical waste disposal company. Do not dispose of it down the drain or in regular trash.

Emergency Procedures

In case of accidental exposure, immediate action is required.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.
Ingestion Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek immediate medical attention.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_vent Ensure Ventilation prep_ppe->prep_vent handle_chem Handle Chemical prep_vent->handle_chem post_wash Wash Hands handle_chem->post_wash disp_waste Segregate Waste handle_chem->disp_waste post_store Store Chemical post_wash->post_store disp_dispose Dispose via Licensed Vendor disp_waste->disp_dispose

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.